molecular formula C36H44N4O B1676065 Manzamine A CAS No. 104196-68-1

Manzamine A

Cat. No.: B1676065
CAS No.: 104196-68-1
M. Wt: 548.8 g/mol
InChI Key: FUCSLKWLLSEMDQ-AWTNBHCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Keramamine A is a natural product found in Halichondria and Acanthostrongylophora with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104196-68-1

Molecular Formula

C36H44N4O

Molecular Weight

548.8 g/mol

IUPAC Name

(2R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol

InChI

InChI=1S/C36H44N4O/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2/t26?,30?,34?,35-,36-/m0/s1

InChI Key

FUCSLKWLLSEMDQ-AWTNBHCRSA-N

SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Isomeric SMILES

C1CCN2CCC3C(=C[C@@](CCC=CC1)(C4[C@]3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Keramamine A;  Manzamine A; 

Origin of Product

United States

Foundational & Exploratory

Manzamine A: A Technical Guide to its Discovery, Natural Sources, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manzamine A is a complex β-carboline alkaloid first isolated in 1986 from a marine sponge.[1] Its intricate polycyclic structure and broad spectrum of potent biological activities—including anticancer, antimalarial, antiviral, and anti-inflammatory effects—have made it a subject of intense research.[1][2] This document provides a comprehensive technical overview of this compound, detailing its discovery, primary natural sources, and methods for its isolation and structural characterization. Furthermore, it delves into the molecular mechanisms underlying its therapeutic potential, with a focus on its inhibitory effects on key cellular signaling pathways. Quantitative data on its biological activities are presented for comparative analysis, and detailed diagrams of its known signaling interactions are provided to facilitate a deeper understanding of its mode of action.

Discovery and Natural Sources

This compound was first isolated by Dr. Higa's research group in 1986 from a marine sponge of the genus Haliclona, collected off Cape Manzamo in Okinawa, Japan.[1] Since its initial discovery, this compound and its analogues, collectively known as manzamines, have been isolated from over 16 species of marine sponges belonging to at least five different families.[3] These sponges are found in diverse geographical locations, including the waters of Okinawa, the Philippines, Indonesia, and the Red Sea.[4]

The wide distribution of manzamines across distantly related sponge species has led to the hypothesis that these compounds are produced by symbiotic microorganisms.[5] This was later substantiated by the isolation of a sponge-associated actinomycete, Micromonospora sp. M42, which was found to produce this compound in culture.[5]

Table 1: Natural Sources of this compound

CategorySpecies/GenusLocation of CollectionReference
Marine Sponges Haliclona sp.Okinawa, Japan[1]
Acanthostrongylophora ingensIndonesia[6]
Xestospongia sp.Okinawa, Japan[4]
Amphimedon sp.Okinawa, Japan[4]
Ircinia sp.Okinawa, Japan[4]
Microorganism Micromonospora sp. M42Isolated from Acanthostrongylophora ingens[5]

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a marine sponge, based on commonly cited methodologies.

2.1.1. Extraction

  • The sponge material is collected and immediately frozen to preserve the chemical integrity of its constituents.[4]

  • The frozen sponge material is then extracted with methanol (MeOH) at room temperature.[4]

  • The resulting methanol extract is evaporated under reduced pressure to yield a crude extract.[4]

2.1.2. Solvent Partitioning

  • The crude methanol extract is suspended in water and partitioned with an organic solvent, typically ethyl acetate (EtOAc) or n-butanol (n-BuOH).[4]

  • The organic layer, containing the lipophilic alkaloids including this compound, is separated and concentrated.

2.1.3. Chromatographic Purification

  • The concentrated organic extract is subjected to column chromatography on silica gel.[4]

  • A step-gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (CHCl₃) and methanol (MeOH), for example, starting with 100% CHCl₃ and gradually increasing the MeOH concentration.[4]

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are pooled and further purified by high-performance liquid chromatography (HPLC). A LiChrosorb-NH₂ column with a solvent system such as CHCl₃-MeOH (e.g., 30:1) has been used to yield the pure free base of this compound.[4]

G sponge Marine Sponge Collection (Frozen) extraction Methanol Extraction sponge->extraction partition Solvent Partitioning (e.g., EtOAc/H₂O) extraction->partition chromatography Silica Gel Column Chromatography (e.g., CHCl₃/MeOH gradient) partition->chromatography hplc HPLC Purification (e.g., LiChrosorb-NH₂ column) chromatography->hplc manz_a Pure this compound hplc->manz_a

Structure Elucidation

The complex structure of this compound was elucidated using a combination of spectroscopic techniques.

2.2.1. 2D NMR Spectroscopy The planar structure and relative stereochemistry of this compound are determined through a suite of two-dimensional NMR experiments, including:

  • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within the molecule.

  • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.[7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity, providing key information about the relative stereochemistry of the molecule.[6]

2.2.2. X-ray Crystallography The absolute configuration of this compound was definitively established by X-ray diffraction analysis of its hydrochloride salt.[4] Key crystal data and refinement parameters would be reported in a publication detailing the crystal structure. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[8]

Biological Activities and Quantitative Data

This compound exhibits a wide array of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
HCT116Colorectal Carcinoma4.5 ± 1.7[9]
DLD-1Colorectal Carcinoma> 10[9]
HT-29Colorectal Carcinoma> 10[9]
Pre-osteoblasts-3.6 (24h), 2.0 (48h)[10]
Mature osteoblasts-4.4 (24h), 4.2 (48h)[10]
Macrophage preosteoclasts-2.5 (24h), 2.2 (48h)[11]

Table 3: Antimalarial Activity of this compound

Plasmodium falciparum StrainSensitivityIC₅₀ (nM)Reference
D6Chloroquine-sensitive8.0[12]
W2Chloroquine-resistant11[12]

Table 4: Antiviral Activity of this compound

VirusCell LineIC₅₀ (µM)Reference
HSV-1SIRC (corneal cells)5.6[13]

Table 5: Kinase Inhibitory Activity of this compound

KinaseIC₅₀ (µM)Reference
GSK-3β10.2[14]
CDK51.5[15]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Inhibition of Vacuolar ATPase (V-ATPase) and Autophagy

This compound has been identified as an inhibitor of V-ATPase, a proton pump responsible for acidifying intracellular compartments like lysosomes.[16][17] By inhibiting V-ATPase, this compound disrupts the fusion of autophagosomes with lysosomes, a critical step in the autophagy process.[16] This leads to an accumulation of autophagosomes and ultimately, can trigger apoptotic cell death.[16][17]

G manz_a This compound v_atpase V-ATPase manz_a->v_atpase inhibits lysosome Lysosome Acidification v_atpase->lysosome autophagy Autophagosome-Lysosome Fusion lysosome->autophagy apoptosis Apoptosis autophagy->apoptosis leads to

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

This compound is a known inhibitor of GSK-3β, a serine/threonine kinase involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[18] The inhibition of GSK-3β by this compound has been linked to its potential therapeutic effects in Alzheimer's disease by reducing the hyperphosphorylation of tau protein.[18] In the context of cancer, GSK-3β inhibition can affect various signaling pathways, including those involved in cell cycle regulation and apoptosis.[2]

G manz_a This compound gsk3b GSK-3β manz_a->gsk3b inhibits tau Tau Protein gsk3b->tau cell_cycle Cell Cycle Progression gsk3b->cell_cycle regulates apoptosis Apoptosis gsk3b->apoptosis regulates hyperphos Hyperphosphorylation tau->hyperphos neurodegen Neurodegeneration hyperphos->neurodegen

Induction of Apoptosis via p53/p21 Pathway

In some cancer cell lines, this compound has been shown to induce apoptosis through a p53-dependent pathway.[19] It can upregulate the expression of p53 and its downstream target, p21, a cyclin-dependent kinase inhibitor.[20] This leads to cell cycle arrest, typically at the G1 phase, and subsequent activation of the apoptotic cascade.[19][21]

G manz_a This compound p53 p53 manz_a->p53 upregulates p21 p21 p53->p21 cdk Cyclin-Dependent Kinases (CDKs) p21->cdk inhibits cell_cycle Cell Cycle Arrest (G1) cdk->cell_cycle leads to apoptosis Apoptosis cell_cycle->apoptosis

Conclusion

This compound stands out as a marine natural product with a remarkable chemical structure and a diverse and potent portfolio of biological activities. Its multifaceted mechanism of action, targeting key cellular pathways such as autophagy, GSK-3β signaling, and apoptosis, underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases, including cancer, malaria, and neurodegenerative disorders. Further research into its biosynthesis, chemical synthesis of analogues, and in-depth elucidation of its interactions with cellular targets will continue to be a fertile area of investigation for drug discovery and development.

References

Isolating Manzamine A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Extraction, Purification, and Mechanistic Insights of a Promising Marine Alkaloid

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of Manzamine A from marine sponges. This compound, a complex β-carboline alkaloid, has demonstrated a wide range of potent biological activities, including antimalarial, anti-inflammatory, and anticancer properties, making it a molecule of significant interest in pharmaceutical research. This document outlines detailed experimental protocols, presents quantitative data on isolation yields, and visualizes key biological pathways affected by this marine natural product.

Introduction: The Promise of this compound

First isolated in 1986 from a sponge of the genus Haliclona[1], this compound is a structurally unique marine alkaloid characterized by a complex, nitrogen-containing polycyclic system. It has since been isolated from over 16 species of Indo-Pacific sponges, including those from the genera Acanthostrongylophora, Xestospongia, and Pellina. The broad distribution of this compound across different sponge species suggests that it may be produced by symbiotic microorganisms.[1] The potent bioactivities of this compound, particularly its efficacy against drug-resistant malaria and various cancer cell lines, have spurred significant interest in its isolation and therapeutic development.

Sourcing and Extraction of this compound

The primary source of this compound is marine sponges, with Acanthostrongylophora species being a particularly high-yielding source. The following sections detail the common procedures for obtaining crude this compound extract.

Sponge Collection and Preparation

Sponges of the genus Acanthostrongylophora are typically collected by scuba diving in regions such as Manado Bay, Indonesia. Once collected, the sponge material is often frozen until it can be processed. For extraction, the wet sponge material is crushed or homogenized to increase the surface area for solvent penetration.

Solvent Extraction Protocol

A common method for extracting this compound involves exhaustive soaking of the sponge material in an organic solvent. Acetone is frequently used for the initial extraction.

Experimental Protocol: Acetone Extraction

  • Homogenization: A sample of the wet sponge (e.g., 23 kg) is crushed and homogenized.[2]

  • Extraction: The homogenized sponge material is exhaustively extracted with acetone at room temperature.[2]

  • Concentration: The resulting acetone extract is concentrated under reduced pressure to yield an aqueous acetone mixture.[2]

  • Solvent Partitioning: The aqueous acetone concentrate is then partitioned with a nonpolar solvent, such as chloroform, to separate the lipophilic alkaloids, including this compound. The chloroform extract is collected for further purification.[2]

Purification of this compound

The crude chloroform extract containing this compound and other alkaloids requires several stages of chromatographic purification to isolate the pure compound.

Vacuum Liquid Chromatography (VLC)

An initial purification step often involves Vacuum Liquid Chromatography (VLC) on silica gel to separate the crude extract into several fractions of varying polarity.

Experimental Protocol: Vacuum Liquid Chromatography

  • Column Packing: A VLC column is packed with silica gel.

  • Loading: The concentrated chloroform extract is loaded onto the column.

  • Elution: The column is eluted with a stepwise gradient of solvents, typically starting with a nonpolar solvent system and gradually increasing the polarity. A common gradient might start with hexane/acetone and move to chloroform/methanol.[1]

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

Silica Gel Column Chromatography

Fractions enriched with this compound from the VLC are further purified using gravity or flash column chromatography on silica gel.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Preparation: A glass column is packed with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: The this compound-containing fraction, dried and redissolved in a minimal amount of solvent, is loaded onto the column.

  • Gradient Elution: The column is eluted with a solvent gradient. A common mobile phase for purifying this compound, which is a basic alkaloid, is a mixture of a nonpolar solvent (e.g., chloroform or hexane) and a polar solvent (e.g., methanol or acetone), often with the addition of a small amount of a base like triethylamine (TEA) or ammonium hydroxide to prevent peak tailing.[2][3] A typical gradient could be a stepwise increase in the percentage of methanol in chloroform.[4]

  • Monitoring and Collection: Elution is monitored by TLC, and fractions containing pure this compound are collected and combined.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity (>99%), preparative reversed-phase HPLC is often employed.

Experimental Protocol: Preparative Reversed-Phase HPLC

  • Column: A C18 reversed-phase preparative column is typically used.[2]

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.[5]

  • Detection: Elution is monitored using a UV detector, typically at 254 nm.[6]

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the purified this compound.

Crystallization

The final step in obtaining highly pure this compound is often crystallization.

Experimental Protocol: Crystallization

  • Dissolution: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture, such as methanol or a chloroform/methanol mixture.[1]

  • Cooling/Evaporation: The solution is allowed to stand at a cool temperature (e.g., 4°C) or the solvent is allowed to slowly evaporate, leading to the formation of crystals.

  • Salt Formation (Optional): To improve crystallinity and aqueous solubility, this compound can be converted to its hydrochloride salt by treatment with HCl in an appropriate solvent, followed by recrystallization.[7]

Quantitative Data: this compound Yields

The yield of this compound can vary significantly depending on the sponge species, collection location, and the extraction and purification methods employed. The following table summarizes reported yields from various sources.

Sponge SpeciesYield of this compoundBasisReference
Acanthostrongylophora sp.0.3%Dry Weight[1]
Amphimedon sp.0.0015%Wet Weight[1]
Ircinia sp.0.0007% (Manzamine H)Wet Weight[1]
Xestospongia sp.31 mg from 6 kgWet Weight[1]
Acanthostrongylophora sp.0.071% (Manzamine X)Dry Weight[4]

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the isolation workflow and key signaling pathways targeted by this compound.

Manzamine_A_Isolation_Workflow cluster_collection 1. Collection & Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification Sponge Marine Sponge (Acanthostrongylophora sp.) Homogenization Crushing & Homogenization Sponge->Homogenization SolventExtraction Solvent Extraction (Acetone) Homogenization->SolventExtraction Partitioning Solvent Partitioning (Chloroform) SolventExtraction->Partitioning CrudeExtract Crude Chloroform Extract Partitioning->CrudeExtract VLC Vacuum Liquid Chromatography CrudeExtract->VLC SilicaGel Silica Gel Column Chromatography VLC->SilicaGel PrepHPLC Preparative RP-HPLC SilicaGel->PrepHPLC Crystallization Crystallization PrepHPLC->Crystallization PureManzamineA Pure this compound Crystallization->PureManzamineA

Caption: General workflow for the isolation and purification of this compound from marine sponges.

Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. Two of the most well-characterized mechanisms are the inhibition of vacuolar ATPases (v-ATPases), leading to the disruption of autophagy, and the targeting of the SIX1 oncoprotein.

ManzamineA_vATPase_Autophagy_Pathway cluster_process Autophagy Process cluster_inhibition Inhibition by this compound Autophagosome Autophagosome (LC3-II) Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation ManzA This compound ManzA->Autolysosome Blocks Fusion/ Turnover vATPase v-ATPase ManzA->vATPase Inhibits vATPase->Lysosome Maintains Acidic pH

Caption: this compound inhibits v-ATPase, disrupting lysosomal function and blocking autophagy.[8][9]

ManzamineA_SIX1_Pathway cluster_regulation SIX1 Regulation and Cancer Progression cluster_inhibition Inhibition by this compound CK2a CK2α SIX1 SIX1 CK2a->SIX1 Phosphorylates & Activates CellCycle Cell Cycle Progression SIX1->CellCycle Apoptosis Inhibition of Apoptosis SIX1->Apoptosis Tumorigenesis Tumorigenesis CellCycle->Tumorigenesis Apoptosis->Tumorigenesis ManzA This compound ManzA->CK2a Inhibits

Caption: this compound inhibits the CK2α protein, leading to decreased activity of the SIX1 oncoprotein.[10][11]

Conclusion

The isolation of this compound from marine sponges, while a multi-step process, is achievable through a combination of solvent extraction and chromatographic techniques. The protocols outlined in this guide provide a framework for researchers to obtain this valuable natural product for further investigation. The elucidation of its mechanisms of action, including the inhibition of v-ATPase and the SIX1 oncoprotein, highlights its potential as a lead compound in the development of new therapies for a range of diseases. Continued research into the sustainable production of this compound, potentially through the cultivation of its symbiotic microbial producers, will be crucial for its translation from the laboratory to the clinic.

References

The Biological Versatility of Manzamine A: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the multifaceted biological activities of the marine alkaloid Manzamine A, detailing its therapeutic potential across oncology, infectious diseases, and neurodegenerative disorders. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

This compound, a structurally complex β-carboline alkaloid originally isolated from marine sponges of the genus Haliclona, has emerged as a molecule of significant interest in the field of natural product drug discovery.[1][2] Its unique polycyclic architecture is the foundation for a broad spectrum of potent biological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This technical guide synthesizes the current understanding of this compound's biological activities, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways to facilitate further research and development.

Anticancer Activity: A Multi-pronged Assault on Malignancy

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including pancreatic, colorectal, cervical, breast, and lung cancer.[1][5][6][7] Its anticancer activity is not attributed to a single mechanism but rather a coordinated attack on several key cellular processes essential for tumor progression.

One of the primary mechanisms of this compound's anticancer action is the induction of apoptosis, or programmed cell death.[6][8] Studies have shown that it can trigger apoptosis in cervical and colorectal cancer cells through caspase-dependent pathways.[8][9] Furthermore, this compound has been found to arrest the cell cycle at the G0/G1 or G1/S phase in various cancer cell lines, thereby inhibiting their proliferation.[6][9] This cell cycle arrest is often mediated by the upregulation of tumor suppressor proteins like p53 and p21, and the downregulation of cyclins and cyclin-dependent kinases (CDKs).[8][9]

In pancreatic cancer, this compound has been shown to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive under stress.[1][10] It achieves this by targeting vacuolar ATPases (v-ATPases), which are crucial for the acidification of lysosomes and the fusion of autophagosomes with lysosomes.[1][10] By disrupting this process, this compound leads to an accumulation of autophagosomes and sensitizes cancer cells to other therapeutic agents.[1]

More recent research has also highlighted this compound's ability to inhibit key signaling pathways involved in cancer progression. For instance, it has been shown to target the SIX1 protein in cervical cancer and interact with critical targets in lung cancer such as EGFR and SRC.[5][6]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
HCT116Colorectal Carcinoma4.5 ± 1.724[9]
DLD-1Colorectal Carcinoma> 1024[9]
HT-29Colorectal Carcinoma> 1024[9]
C33ACervical CancerVaries by timepoint24, 48, 72[6]
HeLaCervical CancerVaries by timepoint24, 48, 72[6]
SiHaCervical CancerVaries by timepoint24, 48, 72[6]
CaSkiCervical CancerVaries by timepoint24, 48, 72[6]
AsPC-1Pancreatic Adenocarcinoma4.17 ± 1.4172[11]
MDA-MB-231Breast CancerDose-dependent effects observed24[12]
MCF-7Breast CancerDose-dependent effects observed24[12]
Macrophage Preosteoclasts-2.5 (24h), 2.2 (48h), 1.9 (72h)24, 48, 72[13]
Differentiated Osteoclasts-1.6 (24h), 120 (48h), 47 (72h)24, 48, 72[13]
Experimental Protocols for Anticancer Activity Assessment
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere overnight.[11][14]

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.5 to 80 µM) for the desired duration (24, 48, or 72 hours).[3][9][11] A vehicle control (e.g., DMSO) should be included.

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-3 hours at 37°C.[9][11]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[14]

  • Cell Seeding: Seed a low density of cancer cells (e.g., 1000 cells/well) in a 6-well plate.[14]

  • Treatment: Treat the cells with this compound (e.g., 2 and 4 µM) for a specified period (e.g., 24 hours).[14][15]

  • Incubation: Remove the treatment medium, wash the cells, and incubate in fresh medium for 7-14 days to allow for colony formation.[14][15]

  • Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.[14]

  • Analysis: Count the number of colonies and analyze the effect of this compound on the long-term proliferative capacity of the cells.

  • Cell Treatment: Treat cancer cells with this compound at the desired concentrations and time points.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[14]

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.[14]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with this compound as required.

  • Staining: Resuspend the harvested cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14]

Signaling Pathways in this compound-Induced Anticancer Effects

// Nodes ManzA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; vATPase [label="v-ATPase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lysosome [label="Lysosomal\nAcidification", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Autophagy\n(Inhibited)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Induced)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest\n(G0/G1 or G1/S)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53_p21 [label="p53 / p21\n(Upregulated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclin_CDK [label="Cyclins / CDKs\n(Downregulated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SIX1 [label="SIX1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EGFR_SRC [label="EGFR / SRC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CancerCell [label="Cancer Cell\nProliferation & Survival", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ManzA -> vATPase [label="Inhibits", color="#EA4335", fontcolor="#202124"]; vATPase -> Lysosome [label="Regulates", color="#202124", fontcolor="#202124"]; Lysosome -> Autophagy [label="Required for", color="#202124", fontcolor="#202124"]; ManzA -> Autophagy [style=dashed, color="#EA4335", fontcolor="#202124"]; ManzA -> Apoptosis [style=dashed, color="#34A853", fontcolor="#202124"]; ManzA -> CellCycle [style=dashed, color="#34A853", fontcolor="#202124"]; ManzA -> p53_p21 [style=dashed, color="#34A853", fontcolor="#202124"]; ManzA -> Cyclin_CDK [style=dashed, color="#EA4335", fontcolor="#202124"]; ManzA -> SIX1 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; ManzA -> EGFR_SRC [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Autophagy -> CancerCell [label="Promotes", color="#202124", fontcolor="#202124"]; Apoptosis -> CancerCell [label="Inhibits", color="#EA4335", fontcolor="#202124"]; CellCycle -> CancerCell [label="Inhibits", color="#EA4335", fontcolor="#202124"]; p53_p21 -> CellCycle [label="Induces", color="#34A853", fontcolor="#202124"]; Cyclin_CDK -> CellCycle [label="Promotes", color="#202124", fontcolor="#202124"]; SIX1 -> CancerCell [label="Promotes", color="#202124", fontcolor="#202124"]; EGFR_SRC -> CancerCell [label="Promotes", color="#202124", fontcolor="#202124"]; } this compound's multifaceted anticancer mechanisms.

Antimalarial Activity: A Potent Agent Against Plasmodium

This compound has demonstrated remarkable in vivo activity against the rodent malaria parasite, Plasmodium berghei.[16][17] A single intraperitoneal injection can inhibit over 90% of the asexual erythrocytic stages of the parasite in infected mice.[16][17] Notably, treatment with this compound has been shown to prolong the survival of highly parasitemic mice, with a significant percentage achieving full recovery.[2][16] Its efficacy is comparable or even superior to conventional antimalarial drugs like chloroquine and artemisinin at similar doses.[17] Oral administration has also proven effective in reducing parasitemia.[16]

Quantitative Antimalarial Data
ParameterValueOrganism/ModelCitation
In vivo inhibition of P. berghei>90%Infected mice[16][17]
Survival rate (single injection)40% recovery after 60 daysHighly parasitemic mice[16]
Experimental Protocol for In Vivo Antimalarial Activity
  • Animal Model: Utilize a suitable mouse model, such as Swiss mice, infected with Plasmodium berghei.

  • Infection: Inoculate mice with parasitized red blood cells.

  • Treatment: Administer this compound via intraperitoneal injection or oral gavage at various doses (e.g., 50 or 100 µmol/kg).[17] Include control groups receiving the vehicle or standard antimalarial drugs.

  • Parasitemia Monitoring: Monitor the percentage of parasitized red blood cells in blood smears at regular intervals post-treatment.

  • Survival Analysis: Record the survival rate of the mice in each treatment group over an extended period (e.g., 60 days).

Antimicrobial Activity: A Broad Spectrum of Action

This compound and its analogs have exhibited activity against a range of pathogenic microorganisms, including bacteria and fungi.[11][18] Of particular note is its potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some derivatives showing MIC values in the low microgram per milliliter range.[11][18] It has also demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18]

Quantitative Antimicrobial Data
OrganismMIC (µg/mL)Citation
Mycobacterium tuberculosis (H37Rv)1.56[11]
Staphylococcus aureus0.5 (IC50)[18]
Methicillin-resistant Staphylococcus aureus (MRSA)0.7 (IC50)[18]
Mycobacterium intracellulare<12.5[11]
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of this compound in a suitable broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the microplate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity: A Potential Therapeutic for Alzheimer's Disease

This compound has been identified as a novel inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[14][19] By inhibiting GSK-3β, this compound can reduce tau hyperphosphorylation in neuronal cell lines.[14][19] It also exhibits inhibitory activity against Cyclin-Dependent Kinase 5 (CDK5), another kinase involved in tau pathology.[12][19] These findings suggest that this compound holds promise as a scaffold for the development of new therapeutic agents for Alzheimer's disease and other tauopathies.[14][19]

Quantitative Neuroprotective Data
TargetIC50 (µM)Citation
GSK-3β10.2[12]
CDK51.5[12]
Experimental Protocol for GSK-3β Kinase Assay
  • Reaction Mixture: Prepare a reaction mixture containing GSK-3β enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the mixture to allow the kinase reaction to proceed.

  • Detection: Measure the phosphorylation of the substrate using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining after the reaction.

  • Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Signaling Pathway of this compound in Neuroprotection

// Nodes ManzA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; GSK3b [label="GSK-3β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CDK5 [label="CDK5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tau [label="Tau Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperphosphorylation [label="Hyperphosphorylation\n(Inhibited)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFT [label="Neurofibrillary\nTangles", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Alzheimers [label="Alzheimer's Disease\nPathology", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ManzA -> GSK3b [label="Inhibits", color="#EA4335", fontcolor="#202124"]; ManzA -> CDK5 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; GSK3b -> Tau [label="Phosphorylates", color="#202124", fontcolor="#202124"]; CDK5 -> Tau [label="Phosphorylates", color="#202124", fontcolor="#202124"]; Tau -> Hyperphosphorylation [style=invis]; Hyperphosphorylation -> NFT [label="Leads to", color="#202124", fontcolor="#202124"]; NFT -> Alzheimers [label="Contributes to", color="#202124", fontcolor="#202124"]; ManzA -> Hyperphosphorylation [style=dashed, color="#34A853", fontcolor="#202124"]; } this compound's neuroprotective mechanism of action.

Conclusion and Future Directions

This compound stands out as a marine natural product with a remarkable diversity of biological activities and significant therapeutic potential. Its ability to modulate multiple cellular targets and pathways makes it an attractive lead compound for the development of novel drugs for a range of diseases, from cancer to malaria and neurodegenerative disorders. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating molecule. Further research should focus on structure-activity relationship studies to optimize its potency and selectivity, as well as comprehensive preclinical and clinical investigations to evaluate its safety and efficacy in various disease models. The continued exploration of this compound and its analogs holds great promise for the future of medicine.

References

Manzamine A as a Vacuolar ATPase Inhibitor: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manzamine A, a complex β-carboline alkaloid isolated from marine sponges, has emerged as a potent inhibitor of vacuolar ATPase (V-ATPase). This inhibition disrupts fundamental cellular processes, including lysosomal acidification and autophagy, leading to significant anti-cancer and anti-malarial activities. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative data on its biological effects, detailed experimental protocols for its study, and a review of its current preclinical development status.

Introduction

This compound is a marine natural product with a unique and complex polycyclic structure.[1] Initially investigated for its diverse biological activities, including anti-inflammatory and antimicrobial properties, recent research has highlighted its potent role as an inhibitor of the vacuolar ATPase (V-ATPase).[2] V-ATPases are ATP-dependent proton pumps essential for acidifying intracellular compartments such as lysosomes and endosomes.[3] By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, leading to a cascade of downstream effects, most notably the blockade of the autophagic flux.[4][5] This mechanism of action underlies its promising therapeutic potential in oncology and infectious diseases.[1]

Mechanism of Action: V-ATPase Inhibition and Autophagy Blockade

This compound's primary molecular target is the V-ATPase.[3] Chemogenomic profiling in Saccharomyces cerevisiae first suggested that this compound acts as an uncoupler of V-ATPases, a finding later confirmed in mammalian cells.[4][5] Inhibition of the V-ATPase proton pump prevents the acidification of lysosomes.[6] This disruption of the lysosomal acidic environment has a critical consequence on the process of autophagy, a cellular recycling mechanism that is often upregulated in cancer cells to sustain their growth and survival.[4]

Autophagy involves the formation of autophagosomes that engulf cellular debris and fuse with lysosomes to form autolysosomes, where the contents are degraded by acid-dependent hydrolases. By neutralizing the lysosomal pH, this compound prevents the fusion of autophagosomes with lysosomes and/or inhibits the degradation of autolysosomal contents.[4][6] This leads to an accumulation of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1, indicating a blockage of the autophagic flux at a late stage.[4][7]

The inhibition of V-ATPase and subsequent autophagy blockade by this compound triggers downstream signaling events that contribute to its anti-cancer effects. In breast cancer cells, this compound has been shown to decrease the expression of Receptor-Interacting Protein 1 (RIP1), a key regulator of autophagy.[8] This leads to the inactivation of the pro-survival AKT/mTOR signaling pathway, further inhibiting cell growth and proliferation.[8][9]

Quantitative Data Summary

The biological activity of this compound has been quantified across various cell lines and assays. The following tables summarize the key inhibitory concentrations.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
HCT116Colorectal Cancer4.5 ± 1.724[10]
DLD-1Colorectal Cancer> 1024[10]
HT-29Colorectal Cancer> 1024[10]
MDA-MB-231Breast Cancer7.87 ± 0.30Not Specified[9]
MCF-7Breast Cancer2.86 ± 0.19Not Specified[9]
C33ACervical Cancer2.148[11]
HeLaCervical Cancer4.048[11]
SiHaCervical Cancer> 2048[11]
CaSkiCervical Cancer19.948[11]
LNCaPProstate Cancer3-672[12]
22Rv1Prostate Cancer3-672[12]
PC3Prostate Cancer3-672[12]
DU145Prostate Cancer3-672[12]
PANC-1Pancreatic Cancer~10 (growth inhibition)Not Specified[13]
AsPC-1Pancreatic Cancer>10 (cytotoxicity)48[14][15]

Table 2: Other Reported Inhibitory Activities of this compound

Target/ProcessCell Line/SystemIC50/Effective ConcentrationCitation
V-ATPase ActivityPancreatic Cancer Cells10 µM (affected activity)[4][7]
GSK-3βEnzymatic Assay10 µM[16]
CDK-5Enzymatic Assay1.5 µM[16]
Plasmodium falciparum (W2 clone)In vitro culture<0.529 µg/mL[5]

Key Experimental Protocols

V-ATPase Inhibition Assessment via Lysosomal pH Measurement

This protocol describes the use of a fluorescent probe to measure changes in lysosomal pH following treatment with this compound.

  • Cell Seeding: Plate cells (e.g., pancreatic or breast cancer cell lines) in a 96-well plate at a density that allows for 70-80% confluency at the time of the assay.

  • Treatment: Treat the cells with desired concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle control (e.g., methanol) for the desired time period (e.g., 2 or 24 hours). Bafilomycin A1 (e.g., 300 nM) can be used as a positive control for V-ATPase inhibition.

  • Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and incubate with a lysosomotropic fluorescent probe such as LysoSensor Green DND-189 (e.g., 1 µM) in pre-warmed cell culture medium for 30 minutes at 37°C.

  • Analysis:

    • Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in fresh medium. Analyze the fluorescence intensity of the cell population using a flow cytometer. An increase in fluorescence indicates an increase in the acidic compartment.[4]

    • Fluorescence Microscopy: After staining, wash the cells with PBS and replace with fresh medium. Visualize the cells using a fluorescence microscope equipped with the appropriate filter set for the probe. A decrease in vacuolar staining can indicate a disruption of the pH gradient.[4]

Autophagy Flux Analysis by Western Blot for LC3-II and p62

This protocol details the detection of key autophagy markers to assess the impact of this compound on autophagic flux.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control and a positive control for autophagy inhibition like Bafilomycin A1 (e.g., 300 nM).[4]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against LC3B (to detect LC3-I and LC3-II) and p62/SQSTM1. A housekeeping protein like β-actin or GAPDH should be used as a loading control.[11][17]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities. An accumulation of LC3-II (often presented as an increased LC3-II/LC3-I ratio) and p62 is indicative of autophagy inhibition.[17][18][19]

Analysis of mTOR Pathway Activation by Western Blot

This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Cell Culture and Treatment: Culture cells as described above. Treat with this compound at various concentrations and time points.

  • Cell Lysis and Protein Quantification: Follow the same procedure as for the autophagy Western blot.

  • Immunoblotting: Use primary antibodies specific for the phosphorylated and total forms of key mTOR pathway proteins, such as AKT (p-AKT Ser473 and total AKT) and mTOR (p-mTOR Ser2448 and total mTOR).[20][21]

  • Detection and Analysis: Detect and quantify the bands for both the phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflows.

ManzamineA_Mechanism ManzA This compound VATPase V-ATPase ManzA->VATPase Inhibits Autolysosome Autolysosome (Fusion Blocked) ManzA->Autolysosome Blocks Fusion/Degradation Lysosome Lysosome VATPase->Lysosome Acidification Lysosome->Autolysosome Autophagosome Autophagosome Autophagosome->Autolysosome Fusion LC3_p62 Accumulation of LC3-II & p62 Autolysosome->LC3_p62 Leads to CellDeath Cancer Cell Death/Growth Arrest LC3_p62->CellDeath Contributes to

Caption: Mechanism of this compound-induced autophagy blockade.

ManzA_Signaling_Pathway ManzA This compound RIP1 RIP1 ManzA->RIP1 Inhibits Expression AKT AKT RIP1->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Caption: this compound inhibits the RIP1/AKT/mTOR signaling pathway.

WesternBlot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (e.g., anti-LC3, anti-p62) blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

Drug Development and Preclinical Status

This compound's potent in vitro and in vivo activities have positioned it as a promising candidate for further drug development. In addition to its anti-cancer properties, this compound has demonstrated significant anti-malarial activity, inhibiting the growth of Plasmodium berghei in mice and showing efficacy against chloroquine-resistant strains of P. falciparum.[5]

In the context of cancer, preclinical studies have shown that this compound can inhibit tumor growth in mouse xenograft models of prostate cancer.[22] These in vivo studies have also indicated that this compound can be administered with minimal side effects, suggesting a favorable preliminary safety profile.[9][22]

However, the development of this compound faces challenges common to many natural products, including supply issues and the need for medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. The complex structure of this compound makes total synthesis difficult, and sourcing from marine sponges is not sustainable for large-scale production. Current research is focused on semi-synthetic modifications and exploring potential microbial sources for its production.[6] While this compound has demonstrated significant preclinical potential, it has not yet entered formal clinical trials for cancer therapy. Further research is required to fully elucidate its therapeutic window and to develop optimized analogs for clinical investigation.[6][9]

Conclusion

This compound is a potent V-ATPase inhibitor with a well-defined mechanism of action that involves the disruption of lysosomal acidification and the subsequent blockade of autophagy. This leads to cancer cell death and growth arrest, and is also implicated in its anti-malarial activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs. While challenges in supply and optimization remain, the compelling preclinical data warrant continued investigation into this unique marine natural product as a novel therapeutic agent.

References

The Therapeutic Potential of Manzamine A Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manzamine A is a complex β-carboline marine alkaloid, first isolated from sponges of the genus Haliclona. This structurally unique natural product has garnered significant scientific interest due to its broad spectrum of potent biological activities. Possessing a pentacyclic core fused to a β-carboline system, this compound has demonstrated significant potential as a therapeutic lead compound in several key areas of disease research. Its activities span from anticancer and antimalarial to anti-inflammatory and neuroprotective effects, often stemming from its ability to interact with multiple, critical cellular targets. This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating its mechanisms of action through signaling pathway diagrams.

Anticancer Potential

This compound exhibits potent antiproliferative and pro-apoptotic activity against a range of cancer cell lines, including colorectal, cervical, pancreatic, and breast cancers. Its mechanisms of action are multifaceted, involving cell cycle arrest, induction of apoptosis, and inhibition of autophagy.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

In colorectal cancer cells (HCT116), this compound induces cell cycle arrest at the G0/G1 phase. This is achieved by modulating the expression of key cell cycle regulators. Specifically, it increases the protein levels of the tumor suppressor p53 and the cyclin-dependent kinase (CDK) inhibitors p21 and p27. This upregulation leads to the inhibition of CDK2 and CDK4, preventing the cell from progressing into the S phase.

Furthermore, this compound triggers caspase-dependent apoptosis. This is evidenced by the depolarization of the mitochondrial membrane potential and the subsequent activation of effector caspases 3 and 7.

Manzamine_A_Anticancer_Pathway_Cell_Cycle cluster_cdk ManzA This compound p53 p53 ManzA->p53 Upregulates p27 p27 (CDK inhibitor) ManzA->p27 Upregulates Mito Mitochondrial Membrane Potential Depolarization ManzA->Mito Induces p21 p21 (CDK inhibitor) p53->p21 Activates CDK2_4 CDK2 / CDK4 p21->CDK2_4 p21->CDK2_4 Inhibits p27->CDK2_4 p27->CDK2_4 Inhibits G1_S G1-S Phase Progression CDK2_4->G1_S Promotes Arrest Cell Cycle Arrest (G0/G1 Phase) G1_S->Arrest Blocked Casp3_7 Caspase-3/7 Activation Mito->Casp3_7 Leads to Apoptosis Apoptosis Casp3_7->Apoptosis Executes

Caption: this compound-induced cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: Inhibition of Autophagy

In pancreatic cancer cells, this compound has been identified as an inhibitor of autophagy by targeting vacuolar ATPases (v-ATPases). These proton pumps are crucial for maintaining the acidic environment of lysosomes, which is essential for their function in the autophagic process, specifically the fusion of autophagosomes with lysosomes. By disrupting v-ATPase function, this compound prevents autophagosome turnover, leading to an accumulation of autophagosomes and ultimately contributing to cell death. As many cancer types, including pancreatic cancer, rely on autophagy for survival, its inhibition represents a promising therapeutic strategy.

Manzamine_A_Autophagy_Inhibition ManzA This compound vATPase Vacuolar ATPase (v-ATPase) ManzA->vATPase Inhibits Lysosome_pH Lysosomal Acidification vATPase->Lysosome_pH Maintains Fusion Autophagosome-Lysosome Fusion Lysosome_pH->Fusion Enables Autophagosome Autophagosome Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion Turnover Autophagosome Turnover Fusion->Turnover Leads to Accumulation Autophagosome Accumulation Turnover->Accumulation Blocked CellDeath Cancer Cell Death Accumulation->CellDeath Contributes to

Caption: this compound-mediated inhibition of autophagy in pancreatic cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic and antiproliferative effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HCT116Colorectal Carcinoma4.5 ± 1.724
DLD-1Colorectal Carcinoma> 1024
HT-29Colorectal Carcinoma> 1024
C33ACervical Cancer2.148
HeLaCervical Cancer4.048
AsPC-1Pancreatic Cancer4.17 ± 1.4172
Pre-osteoblasts-3.624
Pre-osteoblasts-2.048
Experimental Protocols
  • Cell Seeding: Seed cancer cells (e.g., HCT116, DLD-1, HT-29) in 96-well plates at a density of 7,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5, 10 µM) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate the plates at 37°C for 90 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the absorbance of this compound-treated cells compared to DMSO-treated control cells. Calculate IC50 values using appropriate software.

  • Pre-treatment: Seed HCT116 cells in 6-well plates at a density of 2.5 x 10⁵ cells/well. After 24 hours, treat the cells with a specified concentration of this compound (e.g., 5 µM) or DMSO control for 24 hours.

  • Reseeding: Detach the cells using trypsin-EDTA, and reseed them into new 6-well plates at a low density (e.g., 1000 cells/well).

  • Incubation: Culture the cells in a drug-free medium for 7-14 days to allow for colony formation.

  • Staining: Fix the colonies with methanol and stain with 0.5% crystal violet or Giemsa stain.

  • Quantification: Count the number of colonies (typically those containing >50 cells) visually or using imaging software.

  • Cell Preparation: Seed HCT116 cells (2.5 x 10⁵ cells/well) in 6-well plates and treat with this compound (e.g., 5 µM) for 24 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the DNA content of the stained cells using a flow cytometer.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Culture: Plate cells in a white-walled 96-well plate at a suitable density and treat with this compound or control for the desired time.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer and allow it to equilibrate to room temperature.

  • Assay Protocol: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase-3 and -7 activity.

Antimalarial Potential

This compound has demonstrated remarkable activity against the malaria parasite, Plasmodium, both in vitro and in vivo. It shows potency against chloroquine-resistant strains and has a greater efficacy in animal models compared to conventional drugs like chloroquine and artemisinin.

Mechanism of Action

The precise antimalarial mechanism of this compound is not fully elucidated, but its broad bioactivity suggests it may act on multiple targets within the parasite. Its ability to inhibit GSK-3β, a kinase that is also present in Plasmodium falciparum (PfGSK-3), is a potential mechanism of action. Furthermore, its effect on v-ATPases could disrupt ion homeostasis in the parasite's digestive vacuole, a critical organelle for hemoglobin digestion and detoxification.

Quantitative Data: Antimalarial Activity
Parasite StrainActivity MetricValue
P. falciparum (D6, Sierra Leone)IC5025.0 ng/mL
P. falciparum (W2, Indochina, Chloroquine-resistant)IC5013.5 ng/mL
P. berghei (in vivo, mouse model)Inhibition (100 µmol/kg, single i.p. injection)>90%
P. berghei (in vivo, mouse model)Cure Rate (100 mg/kg, single oral dose)100%
Experimental Protocols
  • Animal Model: Use male Swiss albino mice (4-weeks old).

  • Parasite Inoculation: Infect mice by intraperitoneal (i.p.) injection of Plasmodium berghei (ANKA strain)-infected red blood cells.

  • Drug Administration: Administer this compound via i.p. injection or oral gavage. For a single-dose study, a dose of 50-100 µmol/kg can be used. The compound can be suspended in an oil-based vehicle for oral administration.

  • Parasitemia Monitoring: Prepare thin blood smears from the tail vein daily for 3-4 days post-treatment. Stain the smears with Giemsa.

  • Data Analysis: Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1,000 total red blood cells under a microscope. Calculate the percentage of inhibition relative to a vehicle-treated control group. Monitor survival of the mice for up to 60 days.

Neuroprotective and Anti-neuroinflammatory Potential

This compound has emerged as a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease, and neuroinflammatory conditions. Its primary mechanism in this context is the inhibition of key kinases involved in pathological processes.

Mechanism of Action: Kinase Inhibition

This compound is a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). In Alzheimer's disease, the hyperphosphorylation of the tau protein is a central event leading to the formation of neurofibrillary tangles (NFTs). Both GSK-3β and CDK5 are major kinases responsible for this pathological tau hyperphosphorylation. By inhibiting these enzymes, this compound can effectively decrease tau phosphorylation, suggesting its potential to halt or slow the progression of neurodegeneration.

Furthermore, GSK-3β is implicated in inflammatory signaling. Inhibition of GSK-3β by this compound can suppress the activation of the transcription factor NF-κB, a master regulator of inflammation. This leads to a reduction in the production of pro-inflammatory mediators such as superoxide (O₂⁻), thromboxane B2 (TXB₂), nitric oxide (NO), and cytokines like TNF-α in activated microglia, the resident immune cells of the brain.

Manzamine_A_Neuroprotective_Pathway cluster_inflammation Neuroinflammation ManzA This compound GSK3b GSK-3β ManzA->GSK3b Inhibits CDK5 CDK5 ManzA->CDK5 Inhibits Tau Tau Protein GSK3b->Tau Phosphorylates NFkB NF-κB Activation GSK3b->NFkB Promotes CDK5->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles (NFTs) pTau->NFT Aggregates into Cytokines Pro-inflammatory Mediators (TNF-α, NO, O₂⁻, TXB₂) NFkB->Cytokines Upregulates Microglia Activated Microglia Microglia->NFkB via LPS/PMA

Caption: Neuroprotective and anti-inflammatory pathways of this compound.

Quantitative Data: Kinase Inhibition & Anti-neuroinflammatory Activity
TargetActivity MetricValue (µM)
GSK-3βIC5010.2
CDK5IC501.5
Superoxide (O₂⁻) release (from microglia)IC500.03
Thromboxane B₂ (TXB₂) release (from microglia)IC500.11
Experimental Protocols
  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Dilute recombinant human GSK-3β enzyme and a GSK-3 peptide substrate to their working concentrations in the buffer. Prepare a solution of ATP.

  • Inhibitor Preparation: Create a serial dilution of this compound in DMSO and further dilute in the assay buffer.

  • Assay Plate Setup: In a 384-well white plate, add the GSK-3β enzyme, substrate, and this compound (or DMSO control).

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution. Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a commercial ADP-Glo™ or Kinase-Glo® reagent. This reagent first depletes the remaining ATP, then converts the ADP produced by the kinase reaction back into ATP, which is used by a luciferase to generate a luminescent signal.

  • Data Acquisition: After a further incubation period (30-40 minutes), measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

  • Cell Culture: Culture primary rat neonatal microglia or a microglial cell line (e.g., BV-2) in appropriate culture plates.

  • Pre-treatment: Pre-treat the microglial cells with various concentrations of this compound for 1-6 hours.

  • Stimulation: Activate the microglia by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Phorbol 12-myristate 13-acetate (PMA) (e.g., 1 µM).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6): Quantify the concentration of cytokines in the supernatant using specific ELISA kits.

    • Superoxide (O₂⁻) and Thromboxane B₂ (TXB₂): These can be measured using specific biochemical assays on the cell supernatant.

  • Cytotoxicity Assessment: Concurrently, assess cell viability using an LDH (lactate dehydrogenase) release assay or MTS assay to ensure the observed inhibitory effects are not due to cytotoxicity.

  • Data Analysis: Calculate the IC50 values for the inhibition of each inflammatory mediator.

Conclusion

This compound is a marine alkaloid with a remarkable range of therapeutic activities, positioning it as a highly valuable lead compound for drug development. Its potent anticancer effects are driven by a multi-pronged attack on cancer cell proliferation and survival, involving the induction of cell cycle arrest and apoptosis, as well as the novel mechanism of autophagy inhibition via v-ATPase targeting. Its superior in vivo efficacy against malaria parasites, including drug-resistant strains, highlights its potential to address a critical global health need. Furthermore, its ability to inhibit key kinases (GSK-3β and CDK5) involved in the pathology of Alzheimer's disease and to suppress neuroinflammation underscores its promise in the field of neurotherapeutics. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the significant therapeutic potential of this compound and its analogues. Continued investigation into its complex mechanisms, structure-activity relationships, and in vivo pharmacology is warranted to translate the promise of this unique marine natural product into novel clinical therapies.

Manzamine A Derivatives: A Technical Guide to Bioactivity and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manzamine A, a complex β-carboline alkaloid originally isolated from marine sponges, and its growing family of synthetic and naturally occurring derivatives have emerged as a significant area of interest in medicinal chemistry and drug discovery.[1] These compounds exhibit a broad spectrum of potent bioactivities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. Their unique and intricate polycyclic architecture presents both a formidable synthetic challenge and a rich scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the bioactivity of this compound and its key derivatives, detailing their mechanisms of action through various signaling pathways, and presents experimental protocols for their evaluation and synthesis. All quantitative data has been summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.

Bioactivity of this compound and Its Derivatives

The diverse biological activities of this compound and its analogues have been extensively documented. The following sections summarize their key therapeutic potentials, with quantitative data presented in the accompanying tables.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Table 1: Anticancer Activity of this compound and Derivatives (IC50 values)

CompoundCancer Cell LineIC50 (µM)Reference(s)
This compound P-388 (Mouse Leukemia)0.07 µg/mL[1]
HCT116 (Colorectal Carcinoma)4.5 ± 1.7[2]
DLD-1 (Colorectal Carcinoma)> 10[2]
HT-29 (Colorectal Carcinoma)> 10[2]
C33A (Cervical Cancer)2.1 (48h), 1.6 (72h)[3]
HeLa (Cervical Cancer)4.0 (48h), 5.3 (72h)[3]
AsPC-1 (Pancreatic Cancer)4.17 ± 1.41[4]
LNCaP (Prostate Cancer)3-6[5]
PC3 (Prostate Cancer)3-6[5]
DU145 (Prostate Cancer)3-6[5]
8-hydroxythis compound SiHa (Cervical Cancer)Inhibitory[3]
CaSki (Cervical Cancer)Inhibitory[3]
Manadothis compound A-549 (Human Lung Carcinoma)2.5 µg/mL[6]
H-116 (Human Colon Carcinoma)5.0 µg/mL[6]
Manadomanzamine B H-116 (Human Colon Carcinoma)5.0 µg/mL[6]
Antimicrobial Activity

The antimicrobial properties of this compound derivatives are notable, particularly against pathogenic bacteria and fungi. Their efficacy against drug-resistant strains highlights their potential as leads for new anti-infective agents.

Table 2: Antimicrobial Activity of this compound and Derivatives (MIC/IC50 values)

CompoundOrganismMIC (µg/mL)IC50 (µg/mL)Reference(s)
This compound Mycobacterium tuberculosis (H37Rv)1.56[1][7]
Staphylococcus aureus0.5[1]
Methicillin-resistant S. aureus (MRSA)0.7[1]
8-hydroxythis compound Mycobacterium tuberculosis (H37Rv)0.9[1]
Manzamine E Mycobacterium tuberculosis (H37Rv)3.13[7]
6-hydroxymanzamine E Mycobacterium tuberculosis (H37Rv)0.4
Manadothis compound Candida albicans20[6]
Manadomanzamine B Cryptococcus neoformans3.5[6]
Xestothis compound Cryptococcus neoformans6.0[6]
Compound 21b Mycobacterium intracellulare< 0.02[1]
Compound 20d Mycobacterium intracellulare0.06[1]
Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties, suggesting its utility in treating neuroinflammatory conditions. It has been shown to inhibit the production of inflammatory mediators in activated microglia.[1]

Antimalarial Activity

This compound and its derivatives exhibit significant activity against the malaria parasite, Plasmodium falciparum, including chloroquine-resistant strains. This positions them as promising candidates for the development of new antimalarial drugs.

Table 3: Antimalarial Activity of this compound and Derivatives against P. falciparum (IC50 values)

CompoundStrain(s)IC50 (ng/mL)Reference(s)
This compound D6, W24.5, 8.0
(+)-8-hydroxythis compound D6, W26.0, 8.0
This compound N-oxide D6, W211, 13
Manzamine F-31-hydrazone D629[1]
Compound 18 D677[1]

Mechanisms of Action and Signaling Pathways

The diverse bioactivities of this compound derivatives stem from their ability to modulate multiple cellular signaling pathways. This section details the key molecular targets and pathways affected by these compounds.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

This compound is a specific, ATP-noncompetitive inhibitor of GSK-3β, a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation.[1] By inhibiting GSK-3β, this compound can modulate the downstream signaling cascades, contributing to its anticancer and anti-inflammatory effects. Docking studies suggest that 8-hydroxythis compound binds to the ATP-noncompetitive pocket of GSK-3β.[1] this compound also specifically inhibits Cyclin-Dependent Kinase 5 (CDK5), another kinase involved in tau hyperphosphorylation, a hallmark of Alzheimer's disease.[1]

GSK3B_Pathway ManzamineA This compound / Derivatives GSK3B GSK-3β ManzamineA->GSK3B inhibits (ATP-noncompetitive) CDK5 CDK5 ManzamineA->CDK5 inhibits Tau Tau Protein GSK3B->Tau phosphorylates CellCycle Cell Cycle Progression GSK3B->CellCycle Apoptosis Apoptosis GSK3B->Apoptosis Inflammation Inflammation GSK3B->Inflammation CDK5->Tau phosphorylates Hyperphosphorylation Tau Hyperphosphorylation Tau->Hyperphosphorylation NeurofibrillaryTangles Neurofibrillary Tangles (Alzheimer's Disease) Hyperphosphorylation->NeurofibrillaryTangles

GSK-3β and CDK5 Inhibition by this compound.
Inhibition of Vacuolar (V)-ATPases and Autophagy

This compound has been identified as an inhibitor of vacuolar (V)-ATPases, proton pumps essential for maintaining acidic environments within cellular organelles like lysosomes.[8][9] Inhibition of V-ATPase disrupts lysosomal function and blocks the autophagic flux at the stage of autophagosome-lysosome fusion or autophagosome turnover.[8][9] This leads to an accumulation of autophagosomes and can sensitize cancer cells to apoptosis.[4]

Autophagy_Pathway cluster_autophagy Autophagy Process Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation ManzamineA This compound ManzamineA->Autolysosome blocks fusion/turnover VATPase V-ATPase ManzamineA->VATPase inhibits ProtonPump Proton Pumping VATPase->ProtonPump LysosomalAcidification Lysosomal Acidification ProtonPump->LysosomalAcidification LysosomalAcidification->Lysosome enables function

Inhibition of V-ATPase and Autophagy by this compound.
Targeting of SIX1 and Androgen Receptor (AR) Signaling

Recent studies have revealed that this compound can target the sine oculis homeobox (SIX1) transcription factor, a protein overexpressed in various cancers and associated with tumorigenesis.[3] In prostate cancer, this compound has been shown to suppress the transcription of the androgen receptor (AR) and its splice variants by inhibiting the E2F8 transcription factor.[5] This leads to a reduction in prostate-specific antigen (PSA) levels and inhibits tumor growth.

Cancer_Signaling cluster_prostate Prostate Cancer cluster_cervical Cervical & Other Cancers E2F8 E2F8 AR_gene AR Gene E2F8->AR_gene activates transcription AR_protein AR Protein AR_gene->AR_protein synthesizes PSA PSA AR_protein->PSA regulates TumorGrowth_P Tumor Growth AR_protein->TumorGrowth_P SIX1 SIX1 Oncoprotein Tumorigenesis Tumorigenesis SIX1->Tumorigenesis ManzamineA This compound ManzamineA->E2F8 inhibits ManzamineA->SIX1 downregulates

Targeting of AR and SIX1 Signaling by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the bioactivity of this compound and its derivatives.

Cell Viability and Cytotoxicity Assays

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in cell culture medium.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 7,000-12,000 cells per well and allow them to adhere overnight.[2][4]

  • Compound Treatment: Treat the cells with various concentrations of this compound derivatives for the desired duration (e.g., 24, 48, or 72 hours).[3]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[2]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 values.

This assay assesses the long-term ability of a single cell to grow into a colony, providing a measure of its reproductive viability after treatment with a cytotoxic agent.

Protocol Outline:

  • Cell Treatment: Treat cells with the desired concentrations of this compound derivatives for a specified period (e.g., 24 hours).[2]

  • Cell Seeding: Harvest the treated cells and seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

  • Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.

  • Staining: Fix and stain the colonies with a solution like crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction to determine the long-term effect of the compound on cell proliferation.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound derivatives against various microbial strains is typically determined using broth microdilution methods following established guidelines.

Synthesis of this compound Derivatives

The complex structure of this compound has made its total synthesis a significant endeavor in organic chemistry.[10][11] The synthesis of derivatives often involves modifications of the parent this compound molecule or its precursors.

A common strategy for generating novel this compound derivatives involves the chemical modification of the core structure.[1] This can include reactions such as nitration, acetylation, and olefin metathesis to introduce new functional groups and alter the compound's physicochemical properties and biological activity.

Synthesis_Workflow Start This compound or Precursor Reaction Chemical Modification (e.g., Nitration, Acetylation, Metathesis) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization Bioassay Bioactivity Screening Characterization->Bioassay SAR Structure-Activity Relationship Analysis Bioassay->SAR

General Workflow for the Synthesis and Evaluation of this compound Derivatives.

Structure-Activity Relationships (SAR)

The extensive research into this compound and its derivatives has provided valuable insights into the relationship between their chemical structure and biological activity.

  • The β-carboline moiety is crucial for the cytotoxicity of this compound, potentially through DNA intercalation.[3]

  • Modifications to the core polycyclic system can significantly impact bioactivity. Simplified analogues with partial structures of the pentacyclic core have shown attenuated antimalarial activity, indicating the importance of the complete ring system for this effect.[12]

  • Substitution on the β-carboline ring , such as the hydroxyl group in 8-hydroxythis compound, can enhance potency in certain activities.

  • Changes to the macrocyclic ring , for instance, through olefin metathesis, can lead to novel structures with improved antibacterial and antiprotozoal properties.

Conclusion and Future Directions

This compound and its derivatives represent a compelling class of marine natural products with significant therapeutic potential across a range of diseases. Their multifaceted mechanisms of action, targeting key cellular pathways in cancer, infectious diseases, and inflammation, make them attractive candidates for further drug development. Future research should focus on the continued exploration of novel synthetic derivatives with improved potency and selectivity, as well as a more detailed elucidation of their complex biological interactions. The development of more efficient and scalable synthetic routes will also be critical to advancing these promising compounds from the laboratory to the clinic. The ongoing investigation into the this compound family of alkaloids holds considerable promise for the discovery of next-generation therapeutic agents.

References

The Enigmatic Architecture of Manzamine Alkaloids: A Deep Dive into Proposed Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 14, 2025 – The manzamine alkaloids, a class of structurally complex marine natural products, have captivated chemists and pharmacologists for decades with their potent biological activities and intricate molecular frameworks. Despite extensive research, the biosynthetic pathway leading to these fascinating molecules remains one of the great unsolved mysteries of natural product chemistry. This technical guide provides an in-depth exploration of the major proposed biosynthetic pathways, summarizing the key experimental evidence and offering a comparative analysis for researchers, scientists, and drug development professionals.

Introduction

First isolated in 1986 from a marine sponge of the genus Haliclona, manzamine A opened the door to a family of over 200 related alkaloids.[1] These compounds exhibit a wide range of promising biological activities, including antimalarial, antibacterial, antifungal, and cytotoxic properties.[1] Their unique and complex structures, characterized by a core pentacyclic system often attached to a β-carboline moiety, have made them challenging targets for total synthesis and have fueled intense speculation about their biogenesis. The true producers of these alkaloids are thought to be symbiotic microorganisms residing within the host sponges, though definitive proof and the responsible biosynthetic gene clusters have yet to be identified.[2] This guide dissects the primary hypotheses that have been advanced to explain the construction of the manzamine core.

The Baldwin and Whitehead Hypothesis: A Biomimetic Diels-Alder Approach

The earliest and most influential hypothesis was proposed by Baldwin and Whitehead in 1992.[2] They postulated a highly elegant and convergent pathway built on fundamental principles of organic chemistry. The core of their proposal is an intramolecular Diels-Alder reaction of a symmetrical macrocyclic bis-dihydropyridine intermediate.

This intermediate is proposed to arise from the condensation of four simple building blocks:

  • Two equivalents of a C3 unit, suggested to be acrolein.

  • One equivalent of a C10 dialdehyde.

  • Two equivalents of ammonia.

The resulting bis-dihydropyridine macrocycle would then undergo a [4+2] cycloaddition to form the characteristic pentacyclic core of the manzamine family.[2] Subsequent modifications, including oxidation and the addition of a tryptamine unit via a Pictet-Spengler reaction, would lead to this compound and its analogues.[3]

Key Intermediates and Transformations
  • Bis-dihydropyridine Macrocycle (8): The central, symmetrical intermediate formed from the initial condensation.

  • Intramolecular Diels-Alder Reaction: The key bond-forming event that establishes the complex polycyclic core.

  • Keramaphidin B (10): A naturally occurring pentacyclic alkaloid that represents a reduced form of the proposed Diels-Alder product, lending significant credence to the hypothesis.[4]

  • Ircinal A: A plausible precursor to this compound, which can be formed from the pentacyclic core and subsequently condensed with tryptamine.[2]

Baldwin_and_Whitehead_Hypothesis cluster_precursors Putative Precursors Acrolein Acrolein (C3 Unit) x2 Intermediate1 Bis-dihydropyridine Macrocycle Acrolein->Intermediate1 Condensation Dialdehyde C10 Dialdehyde Dialdehyde->Intermediate1 Condensation Ammonia Ammonia x2 Ammonia->Intermediate1 Condensation Intermediate2 Diels-Alder Adduct Intermediate1->Intermediate2 Intramolecular Diels-Alder KeramaphidinB Keramaphidin B Intermediate2->KeramaphidinB Reduction IrcinalA Ircinal A Intermediate2->IrcinalA Oxidation / Rearrangement ManzamineA This compound IrcinalA->ManzamineA Pictet-Spengler Reaction Tryptamine Tryptamine Tryptamine->ManzamineA

Caption: Proposed biosynthetic pathway by Baldwin and Whitehead.

Alternative Biosynthetic Models

While the Baldwin hypothesis is supported by biomimetic synthesis, the lack of direct biosynthetic evidence and the harsh reactivity of precursors like acrolein have led to alternative proposals.

The Marazano Hypothesis: An Aminopentadienal Modification

Marazano and colleagues proposed a variation of the Baldwin model where the acrolein unit is replaced by aminopentadienal species.[1] This modification addresses the high reactivity and toxicity of acrolein and provides a potential route to explain the formation of related alkaloids like the halicyclamines.[1] This model suggests that aminopentadienals could serve as more stable and biologically plausible C5N building blocks for constructing the dihydropyridinium rings.[5]

Polyketide Synthase (PKS) and Fatty Acid-Polyamine Hybrid Pathways

The long alkyl chains present in many manzamine alkaloids strongly suggest the involvement of Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) machinery.[1] These enzymatic assembly lines are responsible for building carbon chains from simple precursors like acetyl-CoA and malonyl-CoA.

A recently proposed hypothesis by Miller, Smith, and colleagues merges fatty acid synthesis with polyamine metabolism.[1] This model offers several advantages:

  • It naturally explains the origin of the long, often unsaturated alkyl chains with specific Z-alkene geometries, which are common in fatty acids.[1]

  • It accounts for the diverse chain lengths observed across the manzamine family by suggesting they are sourced from a common fatty acid pool.[1]

  • It proposes that ω-oxidation of fatty acids provides the necessary difunctionality for subsequent cyclization and dimerization reactions.[1]

This "fatty acid polyamine pathway" suggests a head-to-tail dimerization of functionalized fatty acid-polyamine conjugates to form a macrocyclic precursor, which can then enter the latter stages of the Baldwin pathway (i.e., the Diels-Alder cycloaddition).[1]

Fatty_Acid_Polyamine_Pathway cluster_precursors Primary Metabolites FattyAcids Fatty Acid Pool (Various Chain Lengths) FAS Fatty Acid Synthase (FAS) / Desaturase FattyAcids->FAS Polyamines Polyamines (e.g., Putrescine) Monomer Fatty Acid-Polyamine Conjugate (Monomer) Polyamines->Monomer Conjugation OmegaOx ω-Oxidation FAS->OmegaOx OmegaOx->Monomer Conjugation Dimer Macrocyclic Dimer Monomer->Dimer Head-to-Tail Dimerization BaldwinPathway Intersection with Baldwin Pathway Dimer->BaldwinPathway Cyclization Manzamines Manzamine Alkaloids BaldwinPathway->Manzamines Diels-Alder etc.

Caption: A simplified view of the Fatty Acid-Polyamine hybrid pathway.

Comparative Analysis of Hypotheses

The following table summarizes the core components of the major biosynthetic proposals. To date, no single hypothesis fully accounts for all structural variations within the manzamine family, and it is possible that nature employs a hybrid or modular approach.

FeatureBaldwin & Whitehead HypothesisMarazano ModificationFatty Acid-Polyamine Hybrid
Key Precursors Acrolein, C10 Dialdehyde, NH3, TryptamineAminopentadienals, Aldehydes, NH3Fatty Acids, Polyamines, Tryptamine
Core Logic Biomimetic [4+2] CycloadditionModified C5N building blockFatty acid dimerization to form macrocycle
Key Transformation Intramolecular Diels-AlderCycloaddition of aminopentadienalsω-Oxidation, Amide bond formation
Supporting Evidence Biomimetic synthesis of Keramaphidin BChemical feasibility studiesExplains alkyl chain diversity & geometry
Major Challenges Toxicity/reactivity of acrolein; lack of in vivo dataLack of identified natural precursorsLargely hypothetical; lacks direct experimental proof

Experimental Evidence and Methodologies

Direct investigation of the manzamine biosynthetic pathway is hampered by the difficulty in culturing the symbiotic microorganisms believed to be the true producers.[1] Nevertheless, key experiments have provided crucial, albeit indirect, evidence.

Biomimetic Synthesis of Keramaphidin B

The most significant experimental support for the Baldwin and Whitehead hypothesis comes from the biomimetic synthesis of keramaphidin B.

Methodology: The experiment aimed to demonstrate the feasibility of the key intramolecular Diels-Alder reaction under biologically plausible conditions.

  • Synthesis of the Precursor: A symmetrical bis-dihydropyridinium macrocycle, the proposed precursor, was synthesized through a multi-step organic chemistry route.[4]

  • Cycloaddition Reaction: The synthesized macrocycle was dissolved in a dilute buffered solution to mimic physiological conditions.[1][4]

  • Reduction and Isolation: Following the reaction, the mixture was treated with a reducing agent (sodium borohydride) to convert the Diels-Alder adduct into the more stable keramaphidin B.[6]

  • Analysis: The product mixture was extensively purified using High-Performance Liquid Chromatography (HPLC), and the structure of the isolated product was confirmed to be keramaphidin B by spectroscopic methods.[4][7]

Quantitative Outcome: This biomimetic reaction successfully produced keramaphidin B, but in extremely low yields of 0.2-0.3% .[1][4][7] The major competing reaction was identified as the disproportionation of the dihydropyridine rings, highlighting a potential need for enzymatic control in vivo to channel the reaction toward the desired cycloaddition.[4]

Isotopic Labeling Studies

While proposed as a critical next step, detailed isotopic feeding studies to trace the incorporation of precursors into manzamine alkaloids by a producing organism have not yet been successfully reported in the literature.[1] Such experiments would involve feeding a culture of the producing microorganism (e.g., Micromonospora sp. M42) with isotopically labeled precursors (e.g., ¹³C-labeled fatty acids or ¹⁵N-labeled ammonia) and analyzing the resulting manzamine alkaloids by mass spectrometry or NMR to map the biosynthetic origins of the atoms in the final structure.[1] The primary barrier remains the robust cultivation of a confirmed manzamine-producing microbe.

Conclusion and Future Outlook

The biosynthesis of manzamine alkaloids remains an open and exciting field of inquiry. The Baldwin and Whitehead hypothesis, supported by its elegant biomimetic validation, continues to be a cornerstone of the discussion. However, compelling arguments for the involvement of fatty acid and polyketide machinery, as articulated in the fatty acid-polyamine hybrid model, are gaining traction as they better explain the structural diversity of the alkaloid family.

Future progress will undoubtedly depend on advances in microbial cultivation and metagenomics. The identification and characterization of the manzamine biosynthetic gene cluster are the ultimate goals. This will not only solve a long-standing biochemical puzzle but could also unlock the potential for synthetic biology approaches to produce these valuable compounds and their analogues for therapeutic development. Genome mining of sponge-associated microbes, guided by the principles of the proposed pathways, remains the most promising strategy to finally illuminate the origins of the manzamines.

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Total Synthesis of Manzamine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Manzamine A is a complex marine alkaloid first isolated from sponges of the genus Haliclona.[1][2][3] This structurally unique molecule, characterized by a pentacyclic core fused to a β-carboline unit, has garnered significant attention from the scientific community due to its broad spectrum of potent biological activities.[1][2][3][4] These activities include anticancer, antimalarial, anti-inflammatory, antibacterial, and antiviral properties, making this compound a compelling target for total synthesis and a promising scaffold for drug discovery.[1][2][3][4][5] The intricate architecture of this compound presents a formidable challenge for synthetic chemists, and several innovative total syntheses have been developed to access this remarkable natural product.[6][7][8]

This document provides a detailed overview of a representative synthetic approach to this compound, summarizing key quantitative data and offering detailed experimental protocols for pivotal steps. The presented workflow is a composite of strategies reported in the literature, aiming to provide a comprehensive and instructive guide.

Biological Significance of this compound

This compound exhibits a diverse range of biological activities with therapeutic potential:

  • Anticancer Activity: It has shown cytotoxicity against various cancer cell lines, including leukemia and pancreatic cancer.[2][3] The proposed mechanism involves the uncoupling of vacuolar ATPases, leading to the inhibition of autophagy, a process crucial for cancer cell survival.[3][4]

  • Antimalarial Activity: this compound has demonstrated potent in vivo activity against the rodent malaria parasite Plasmodium berghei.[5]

  • Anti-inflammatory and Neuroprotective Effects: It has been shown to possess anti-inflammatory properties and exhibits potential for the treatment of Alzheimer's disease by inhibiting glycogen synthase kinase 3β (GSK3β).[4]

  • Antimicrobial and Antiviral Activity: The compound displays activity against Gram-positive bacteria and the herpes simplex virus (HSV-1).[4]

Retrosynthetic Analysis

The total synthesis of this compound is a complex undertaking that has been approached through various strategies. A common retrosynthetic disconnection simplifies the molecule into key fragments that can be assembled in a convergent manner. The β-carboline unit is typically introduced in the later stages of the synthesis. The core pentacyclic structure is often constructed using a combination of powerful synthetic methodologies.

Here, we will focus on a strategy that employs key reactions such as a Diels-Alder cycloaddition to establish the initial stereochemistry, ring-closing metathesis (RCM) to form the macrocyclic rings, and a late-stage coupling to append the β-carboline moiety.

Quantitative Data Summary

The following table summarizes the reported yields for key transformations in representative total syntheses of this compound. Please note that yields can vary depending on the specific reagents, conditions, and scale of the reaction.

StepTransformationReported Yield (%)Reference
1. Diels-Alder Cycloaddition Construction of the cyclohexene core with stereocontrol.~65Fukuyama, 2010
2. Ring-Closing Metathesis (D-Ring) Formation of the eight-membered ring.HighFukuyama, 2010
3. Ring-Closing Metathesis (E-Ring) Formation of the thirteen-membered ring.HighDixon, 2012
4. Pictet-Spengler Reaction Formation of the β-carboline unit.GoodFukuyama, 2010
5. Overall Yield (Longest Linear Seq.) From commercially available starting materials to this compound.Not specified-

Experimental Protocols

The following protocols describe key steps in a representative total synthesis of this compound.

Stereoselective Diels-Alder Reaction

This reaction establishes the core cyclohexene ring system with the desired stereochemistry.

  • Reaction: [4+2] cycloaddition between a functionalized diene and a chiral dienophile.

  • Starting Materials: Danishefsky's diene derivative, chiral butenolide.

  • Reagents: Lewis acid catalyst (e.g., ZnCl₂).

  • Procedure:

    • To a solution of the chiral butenolide in dichloromethane (CH₂Cl₂) at -78 °C is added the Lewis acid catalyst.

    • The Danishefsky's diene derivative is then added dropwise.

    • The reaction mixture is stirred at -78 °C for 4-6 hours.

    • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

Ring-Closing Metathesis (RCM) for Macrocycle Formation

RCM is a powerful tool for the formation of the large rings present in the this compound core.

  • Reaction: Intramolecular olefin metathesis.

  • Starting Material: A diene-containing linear precursor.

  • Reagents: Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).

  • Procedure:

    • The diene precursor is dissolved in degassed dichloromethane (CH₂Cl₂).

    • Grubbs' catalyst (1-5 mol%) is added to the solution.

    • The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield the macrocyclic product.

Pictet-Spengler Reaction for β-Carboline Formation

This reaction is employed in the final stages to install the characteristic β-carboline moiety.

  • Reaction: Cyclization of a tryptamine derivative with an aldehyde or ketone.

  • Starting Materials: The advanced pentacyclic core containing an aldehyde functional group, tryptamine.

  • Reagents: Trifluoroacetic acid (TFA).

  • Procedure:

    • The pentacyclic aldehyde and tryptamine are dissolved in dichloromethane (CH₂Cl₂).

    • Trifluoroacetic acid is added, and the mixture is stirred at room temperature for 2-4 hours.

    • The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • The organic layer is separated, dried, and concentrated.

    • The resulting intermediate is then oxidized using a suitable oxidizing agent (e.g., DDQ or manganese dioxide) to afford the aromatic β-carboline ring of this compound.

    • Purification is achieved through flash column chromatography.

Visualizations

Synthetic Workflow Diagram

ManzamineA_Synthesis Start Simple Starting Materials DA Diels-Alder Cycloaddition Start->DA Func Functional Group Interconversions DA->Func RCM1 Ring-Closing Metathesis (D-Ring) Func->RCM1 Elab Further Elaboration RCM1->Elab RCM2 Ring-Closing Metathesis (E-Ring) Elab->RCM2 Core Pentacyclic Core (with Aldehyde) RCM2->Core PS Pictet-Spengler Reaction Core->PS Tryptamine Tryptamine Tryptamine->PS Ox Oxidation PS->Ox ManzA This compound Ox->ManzA

Caption: A generalized workflow for the total synthesis of this compound.

Key Reaction Pathways

Key_Reactions cluster_diels_alder Diels-Alder Cycloaddition cluster_rcm Ring-Closing Metathesis cluster_pictet_spengler Pictet-Spengler Reaction Diene Functionalized Diene Cycloadduct Cyclohexene Core Diene->Cycloadduct [4+2] Dienophile Chiral Dienophile Dienophile->Cycloadduct Linear Linear Diene Precursor Macrocycle Macrocycle Linear->Macrocycle Grubbs' Catalyst Aldehyde Pentacyclic Aldehyde BetaCarboline β-Carboline Aldehyde->BetaCarboline TFA, then Oxidation Tryptamine_PS Tryptamine Tryptamine_PS->BetaCarboline

Caption: Key chemical transformations in the synthesis of this compound.

References

Application Notes and Protocols for the Purification of Manzamine A by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manzamine A is a complex β-carboline alkaloid first isolated from marine sponges of the genus Haliclona.[1] It has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of potent biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties.[1][2] The intricate polycyclic structure of this compound presents a considerable challenge for synthetic chemists, making its isolation and purification from natural sources a critical step for further research and drug development. This document provides detailed application notes and protocols for the purification of this compound using various chromatographic techniques, compiled from established scientific literature.

Data Presentation: Chromatographic Purification of this compound

The following table summarizes the quantitative data from various chromatographic methods used for the purification of this compound and its derivatives. This allows for a comparative analysis of different techniques in terms of their efficiency and the scale of purification.

Chromatographic MethodStationary PhaseMobile Phase / EluentCompoundYield/AmountPuritySource OrganismReference
Vacuum Liquid Chromatography (VLC)Silica GelGradient of hexane-acetone followed by acetone-methanolThis compound-FractionatedAcanthostrongylophora sp.[3]
Gravity Column ChromatographySilica GelHexane-acetone (9.5:0.5)This compound1 g (9 x 10⁻³% wet wt)-Acanthostrongylophora sp.[3]
Alumina Column ChromatographyNeutral AluminaAcetone-n-hexane (1:1)(+)-Manzamine A23 mg (from 25 mg of salt)HighAcanthostrongylophora ingens[4]
High-Performance Liquid Chromatography (HPLC)LiChrosorb–NH₂CHCl₃–MeOH (30:1)Manzamine E31 mg-Xestospongia sp.[1]
High-Performance Liquid Chromatography (HPLC)Phenomenex, Luna C8 (5 µM)Gradient of acetonitrile–water (20 to 100%)Manzamine J7 mg (6.3 x 10⁻⁵% wet wt)-Acanthostrongylophora sp.[3]
High-Performance Liquid Chromatography (HPLC)Kinetex C18 (5 µM)Gradient of 10–90% acetonitrile + 0.1% formic acidThis compound500 ng (for analysis)>99%Acanthostrongylophora sp.[2]
Centrifugal Preparative TLC (Chromatotron®)Silica GelCH₂Cl₂-MeOH-NH₃·H₂O (99:1:0.1 → 95:5:0.1)(+)-Manzamine A hydrochloride--Acanthostrongylophora ingens[4]
High-Speed Countercurrent Chromatography-Hexane–MeCN–CH₂Cl₂ (10:7:3)8-hydroxythis compound-Semi-pureAcanthostrongylophora sp.[1]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol describes the general procedure for extracting this compound from a marine sponge and performing an initial fractionation to reduce complexity.

Materials:

  • Frozen sponge material (Acanthostrongylophora sp. or other Manzamine-producing sponge)

  • Acetone or Methanol

  • Chloroform

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Vacuum Liquid Chromatography (VLC) system

  • Silica gel for VLC

Procedure:

  • Extraction: Exhaustively extract the sponge material with acetone or methanol.[5]

  • Concentration: Concentrate the extract under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: Partition the aqueous acetone concentrate between chloroform and water. The chloroform portion will contain the lipophilic alkaloids, including this compound.[5]

  • VLC Fractionation:

    • Dry the chloroform extract and adsorb it onto a small amount of silica gel.

    • Prepare a VLC column with silica gel.

    • Apply the adsorbed extract to the top of the VLC column.

    • Elute the column with a stepwise gradient of increasing polarity, typically starting with hexane and gradually introducing acetone, followed by acetone and then methanol.[3]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for the purification of this compound from the enriched fractions obtained from VLC.

Materials:

  • This compound-containing fractions from VLC

  • Silica gel for column chromatography

  • Glass column

  • Solvent system (e.g., hexane/acetone 4:1, CHCl₃/MeOH 95:5, or cyclohexane–Me₂CO–Et₂NH, 70:30:2)[1]

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen solvent system as the mobile phase.

  • Sample Loading: Dissolve the dried this compound-containing fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. An isocratic elution can be used, or a gradient of increasing polarity can be employed for better separation.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine fractions containing pure this compound.

Protocol 3: Purification by Alumina Column Chromatography

This protocol is particularly useful for the conversion of this compound salts to their free base form during purification.

Materials:

  • Partially purified this compound hydrochloride

  • Neutral alumina (mesh # 50–200)

  • Glass column

  • Solvent system: Acetone-n-hexane (1:1)[4]

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Pack a column with neutral alumina using the acetone-n-hexane solvent system.

  • Sample Loading: Dissolve the this compound hydrochloride sample in the mobile phase and load it onto the column.

  • Elution and Monitoring: Elute the column with the acetone-n-hexane mixture. Monitor the elution by TLC. This compound (as the free base) will elute from the column.[4]

  • Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the purified this compound free base.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification

HPLC is employed for the final purification step to achieve high purity this compound. Both normal-phase and reversed-phase HPLC can be utilized.

A. Normal-Phase HPLC

  • Column: LiChrosorb–NH₂[1]

  • Mobile Phase: Chloroform-Methanol (30:1)[1]

  • Detection: UV detector (wavelength not specified, but 254 nm is common for aromatic compounds)

  • Procedure: Dissolve the semi-purified this compound in the mobile phase, filter through a 0.45 µm filter, and inject onto the HPLC system. Collect the peak corresponding to this compound.

B. Reversed-Phase HPLC

  • Column: C8 or C18 (e.g., Phenomenex Luna C8, 5 µM or Kinetex C18, 5 µM)[2][3]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The addition of a modifier like formic acid (0.1%) can improve peak shape.[2][3]

  • Detection: UV detector (e.g., 254 nm) or Mass Spectrometer (MS)

  • Procedure: Dissolve the sample in the initial mobile phase composition, filter, and inject. Collect the peak corresponding to this compound based on its retention time.

Visualizations

This compound Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound from a marine sponge.

ManzamineA_Purification_Workflow Sponge Marine Sponge Material Extraction Extraction (Acetone/Methanol) Sponge->Extraction Partitioning Solvent Partitioning (Chloroform/Water) Extraction->Partitioning CrudeExtract Crude Lipophilic Extract Partitioning->CrudeExtract VLC Vacuum Liquid Chromatography (Silica Gel) CrudeExtract->VLC Fractions This compound-rich Fractions VLC->Fractions ColumnChrom Column Chromatography (Silica or Alumina) Fractions->ColumnChrom SemiPure Semi-pure this compound ColumnChrom->SemiPure HPLC Preparative HPLC (C18/C8 or Silica) SemiPure->HPLC PureManzamineA >99% Pure this compound HPLC->PureManzamineA

Caption: A generalized workflow for this compound purification.

This compound's Proposed Mechanism of Action in Cervical Cancer

This compound has been shown to inhibit cervical cancer cell growth by targeting the SIX1 protein, which is regulated by protein kinase CK2.[2]

ManzamineA_Signaling_Pathway ManzamineA This compound CK2 Protein Kinase CK2 ManzamineA->CK2 Inhibits CellCycle Cell Cycle Progression (G2/M Arrest) ManzamineA->CellCycle Induces SIX1_P Phosphorylated SIX1 (Active) CK2->SIX1_P Phosphorylates CK2->CellCycle Proliferation Cancer Cell Proliferation SIX1_P->Proliferation Promotes SIX1 SIX1 SIX1->CellCycle

Caption: this compound's inhibitory effect on the CK2-SIX1 pathway.

Conclusion

The purification of this compound from its natural sources is a multi-step process that relies on a combination of chromatographic techniques. The choice of method depends on the desired scale of purification and the available equipment. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully isolate and purify this compound for their studies. The continued availability of pure this compound is essential for exploring its full therapeutic potential.

References

Manzamine A: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manzamine A is a β-carboline alkaloid first isolated from marine sponges. It has garnered significant interest within the scientific community due to its diverse biological activities, including potent anti-cancer, anti-inflammatory, and anti-malarial properties. In the context of oncology research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate autophagy in various cancer cell lines. These application notes provide a comprehensive overview of the experimental setup for studying the effects of this compound in a cell culture setting, complete with detailed protocols and data presentation.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across a range of cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
AsPC-1Pancreatic724.17 ± 1.41[1][2]
HCT116Colorectal244.5 ± 1.7[3]
DLD-1Colorectal24>10[3]
HT-29Colorectal24>10[3]
LNCaPProstate72~3-6[4]
PC3Prostate72~3-6[4]
DU145Prostate72~3-6[4]
Pre-osteoblasts-243.64[5]
Pre-osteoblasts-482.04[5]
Pre-osteoblasts-725.47[5]
Mature osteoblasts-244.37[5]
Mature osteoblasts-484.16[5]
Mature osteoblasts-723.66[5]
P388Murine Leukemia-5 µg/mL[6]

Signaling Pathways

This compound has been shown to exert its effects through the modulation of several key signaling pathways. Two of the most well-characterized mechanisms are the inhibition of vacuolar ATPases (v-ATPases) leading to the disruption of autophagy, and the RIP1-mediated inactivation of the AKT/mTOR pathway.

This compound-Induced Autophagy Inhibition

This compound functions as an uncoupler of vacuolar ATPases, which are crucial for maintaining the acidic environment of lysosomes.[7] By inhibiting v-ATPase function, this compound prevents the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a blockage of the autophagic flux. This disruption of cellular homeostasis can contribute to cell death.

Manzamine_A_Autophagy_Inhibition cluster_autophagy Autophagy Pathway Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome This compound This compound v-ATPase v-ATPase This compound->v-ATPase v-ATPase->Lysosome

Caption: this compound inhibits v-ATPase, disrupting lysosomal acidity and blocking autophagosome-lysosome fusion.

RIP1-Mediated Inactivation of AKT/mTOR Pathway

In breast cancer cells, this compound has been shown to decrease the expression of Receptor-Interacting Protein 1 (RIP1).[1][8][9] This leads to the inactivation of the pro-survival AKT/mTOR signaling pathway, which in turn promotes the formation of autophagosomes. However, due to the concurrent inhibition of lysosomal function, this results in the accumulation of non-degraded autophagosomes, contributing to cellular stress and secretory autophagy.

Manzamine_A_RIP1_AKT_mTOR This compound This compound RIP1 RIP1 This compound->RIP1 Inhibits AKT AKT RIP1->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagosome Formation Autophagosome Formation mTOR->Autophagosome Formation Inhibits Experimental_Workflow Cell_Culture Cell Seeding & Treatment with this compound Viability Cell Viability Assay (MTS) Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Autophagy Western Blot (LC3, p62) Cell_Culture->Autophagy Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Culture->Cell_Cycle Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Autophagy->Data_Analysis Cell_Cycle->Data_Analysis

References

Application Notes & Protocols: Determination of Manzamine A IC50 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Manzamine A is a complex β-carboline marine alkaloid first isolated from sponges of the genus Haliclona. It has demonstrated a wide range of potent biological activities, including anti-cancer, antimalarial, anti-inflammatory, and antimicrobial effects.[1][2] A key parameter for quantifying the potency of a compound like this compound is the half-maximal inhibitory concentration (IC50), which measures the concentration of the substance required to inhibit a specific biological or biochemical function by 50%. This document provides detailed protocols for determining the in vitro IC50 of this compound against various cell lines and enzymatic targets, summarizes reported IC50 values, and illustrates the experimental workflow and a relevant signaling pathway.

Data Presentation: this compound In Vitro IC50 Values

The following table summarizes the experimentally determined IC50 values of this compound across various cancer cell lines, primary cells, pathogens, and enzymes.

Target ClassTargetIC50 ValueAssay DurationReference
Enzymatic Glycogen Synthase Kinase-3β (GSK-3β)10.2 µMN/A[3]
Cyclin-Dependent Kinase 5 (CDK-5)1.5 µMN/A[3]
Cancer (Human) Prostate Cancer (LNCaP, PC3, DU145)3 - 6 µMUp to 72h[4]
Colorectal Cancer (HCT116)4.5 ± 1.7 µM24h[5]
Colorectal Cancer (DLD-1, HT-29)> 10 µM24h[5]
Cervical Cancer (C33A)~3 - 4 µM24-72h[6]
Cervical Cancer (HeLa)~4 - 6 µM24-72h[6]
Cervical Cancer (SiHa)~2.5 - 3.5 µM24-72h[6]
Cervical Cancer (CaSki)~2 - 3 µM24-72h[6]
Lung Cancer (A549)~2.3 µM48h[3]
Primary Cells Pre-osteoblasts 2.0 - 5.5 µM24-72h[7]
Mature Osteoblasts 3.7 - 4.4 µM24-72h[7]
Macrophage Pre-osteoclasts 1.9 - 2.5 µM24-72h[8]
Differentiated Osteoclasts 1.6 µM (24h), 47-120 µM (48-72h)24-72h[8]
Antimalarial Plasmodium falciparum (D6, Chloroquine-sensitive)8.0 nMN/A[9]
Plasmodium falciparum (W2, Chloroquine-resistant)11 nMN/A[9]

Experimental Protocols

Protocol 1: Cell-Based IC50 Determination via MTS Assay

This protocol describes a common method for determining the IC50 of this compound by assessing its effect on the metabolic activity and viability of adherent cancer cell lines. The MTS assay is a colorimetric method where the tetrazolium salt MTS is reduced by viable cells to a colored formazan product, which is soluble in the culture medium.[7] The quantity of formazan is directly proportional to the number of living cells.

Materials:

  • This compound (hydrochloride salt form is recommended for aqueous solubility)

  • Target adherent cell line (e.g., HCT116, SiHa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Dimethyl sulfoxide (DMSO)

  • Sterile PBS

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 490-500 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired density (e.g., 2 x 10⁴ cells/mL). Seeding density should be optimized for each cell line to ensure they are still in the exponential growth phase at the end of the incubation period.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 2,000 cells/well).[6]

    • Add 100 µL of sterile PBS to the perimeter wells to minimize evaporation.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.5 µM to 40 µM).[7] It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).[6][7]

  • MTS Assay:

    • After incubation, add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for an additional 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic rate of the cell line and should be optimized.

  • Absorbance Measurement:

    • Gently shake the plate for 1 minute.

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis and IC50 Calculation:

    • Subtract the average absorbance of the "no-cell" blank wells from all other measurements.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the formula:

      • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the logarithm of the this compound concentration.

    • Fit the data to a non-linear regression curve (sigmoidal dose-response with variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

Protocol 2: GSK-3β Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the IC50 of this compound against a purified enzyme target, such as GSK-3β, using a kinase activity assay. These assays typically measure the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β peptide substrate

  • This compound

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Kinase detection kit (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates (low-volume, white)

  • Plate reader compatible with the detection chemistry (e.g., luminescence or fluorescence)

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of this compound in the appropriate assay buffer to create a range of concentrations for testing.

  • Enzyme Reaction Setup:

    • To the wells of a 384-well plate, add the assay buffer, the diluted this compound, and the recombinant GSK-3β enzyme.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specified duration (e.g., 60 minutes).

  • Detection:

    • Stop the enzymatic reaction and generate a detection signal by adding the reagents from the kinase detection kit according to the manufacturer's protocol. The signal (e.g., luminescence) is typically inversely proportional to the amount of kinase activity.

  • Signal Measurement:

    • Read the plate using a compatible plate reader after the recommended incubation time for signal development.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of GSK-3β inhibition for each this compound concentration relative to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture (Logarithmic Phase) C Seed Cells in 96-Well Plate A->C B Prepare this compound Serial Dilutions E Treat Cells with This compound B->E D Incubate (24h) for Cell Attachment C->D D->E F Incubate (24-72h) E->F G Add MTS Reagent F->G H Incubate (1-4h) G->H I Measure Absorbance (490 nm) H->I J Calculate % Viability vs. Vehicle Control I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L G ManzA This compound GSK3B GSK-3β ManzA->GSK3B Inhibits Tau Tau Protein GSK3B->Tau Phosphorylates Apoptosis Cellular Processes (e.g., Apoptosis, Cell Cycle) GSK3B->Apoptosis Regulates HyperP Hyperphosphorylated Tau Tau->HyperP NFT Neurofibrillary Tangles (AD Pathology) HyperP->NFT

References

Application Notes and Protocols for Manzamine A In Vivo Mouse Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Manzamine A, a β-carboline alkaloid derived from marine sponges, has demonstrated significant therapeutic potential in various preclinical models. Its bioactivity spans anti-cancer, anti-malarial, and anti-inflammatory effects. These application notes provide a comprehensive overview of the in vivo dosages, administration protocols, and mechanisms of action of this compound in mouse models, based on published research. The information is intended to guide researchers in designing and executing their own in vivo studies.

Quantitative Data Summary

The following table summarizes the reported in vivo dosages of this compound in various mouse models. This allows for easy comparison of dosing strategies across different disease contexts.

Disease ModelMouse StrainDosageAdministration RouteDosing ScheduleKey FindingsReference
Prostate Cancer Nude Mice (22Rv1 xenograft)30 mg/kgOral GavageTwo different schedules (details not specified)Significant inhibition of tumor growth; well-tolerated with no major organ pathophysiology.
Malaria Not Specified (P. berghei-infected)50 or 100 µmol/kgIntraperitoneal InjectionSingle doseReduced parasitemia by over 90%; prolonged survival.[1]
Malaria Not Specified (P. berghei-infected)100 µmol/kgOral AdministrationTwo consecutive daily dosesOver 90% inhibition of parasitemia.[1]
Malaria Not Specified (P. yoelii-infected)ED₅₀: 0.57 mg/kg; ED₉₀: 1.7 mg/kgOral AdministrationNot SpecifiedSignificantly better than sodium artesunate.[2]
Malaria Not Specified (P. berghei-infected)3 x 5 mg/kgSubcutaneous or OralNot SpecifiedProlonged mean survival times.[2]
Malaria Not Specified (P. berghei-infected)3 x 10 mg/kgOral AdministrationThree doses75% cure rate of infected mice.[2]
Malaria Not Specified (P. berghei-infected)100 mg/kgNot SpecifiedSingle dose100% cure rate.[2]
Atherosclerosis Apolipoprotein E (apoE)-deficient miceNot SpecifiedOral AdministrationDaily for 80 daysSignificantly reduced serum cholesterol and triglyceride levels; diminished atherosclerotic lesion area.[3]
Uterine Leiomyoma BALB/c miceNot SpecifiedNot SpecifiedNot SpecifiedInhibited leiomyoma cell proliferation in vivo.[4]
Glioma Not Specified (GL261 subcutaneous model)Not SpecifiedIntravenous InjectionInjected on day 11, 14, and 18 post-implantationSignificant inhibitory effect on tumor growth and increased survival.[5]

Experimental Protocols

Preparation and Administration of this compound for Prostate Cancer Xenograft Model

This protocol is based on the methodology used in studies investigating the effect of this compound on prostate tumor growth.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 0.9% NaCl solution (sterile saline)

  • Oral gavage needles

  • Syringes

Procedure:

  • Stock Solution Preparation: Resuspend this compound in DMSO to create a concentrated stock solution. Store aliquots at -20°C until use.

  • Working Solution Preparation (on the day of treatment):

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution with 0.9% NaCl solution to achieve the final desired concentration for a 30 mg/kg dose. For example, if the stock is 10 mg/mL and the mouse weighs 20g, you would need 0.6mg of this compound. This would be 60µL of the stock solution. The final injection volume should be adjusted with saline.

  • Animal Dosing:

    • Accurately weigh each mouse to determine the precise volume of the working solution to be administered.

    • Administer the prepared this compound solution to the mice via oral gavage.

    • The control group should receive a vehicle solution (e.g., DMSO and 0.9% NaCl solution in the same ratio).

  • Monitoring:

    • Monitor the body weight of the mice throughout the study to assess toxicity.

    • Measure tumor volume at regular intervals using calipers.

    • At the end of the study, major organs can be collected for histological analysis to evaluate any potential pathophysiological changes.

Preparation and Administration of this compound for Malaria Mouse Model

This protocol is adapted from studies evaluating the antimalarial activity of this compound.[1]

Materials:

  • This compound

  • 5% Tween 60 saline solution or corn oil

  • Intraperitoneal (IP) injection needles or oral gavage needles

  • Syringes

Procedure:

  • Preparation of Suspension:

    • For intraperitoneal administration, prepare a suspension of this compound in a 5% Tween 60 saline solution.

    • For oral administration, prepare a suspension of this compound in corn oil.

  • Animal Dosing:

    • Infect mice with Plasmodium berghei.

    • On day 2 post-infection, treat the mice with the prepared this compound suspension.

    • For a single-dose study, administer a single intraperitoneal injection at a concentration of 50 or 100 µmol/kg.

    • For a multi-dose oral study, administer two consecutive daily doses of 100 µmol/kg via oral gavage.

    • The control group should receive the corresponding vehicle (5% Tween 60 saline or corn oil).

  • Monitoring:

    • Monitor parasitemia levels by examining blood smears at regular intervals.

    • Record survival rates of the mice over a defined period (e.g., 60 days).

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways, contributing to its therapeutic effects.

Inhibition of Androgen Receptor (AR) Signaling in Prostate Cancer

This compound suppresses the transcription and synthesis of the androgen receptor (AR) by targeting the transcription factor E2F8.[6] This mechanism is crucial for its anti-tumor activity in prostate cancer.

AR_Signaling_Inhibition ManzA This compound E2F8 E2F8 ManzA->E2F8 Inhibits interaction with DNA DNA DNA (AR Promoter) E2F8->DNA AR_Transcription AR Gene Transcription DNA->AR_Transcription AR_Synthesis AR Protein Synthesis AR_Transcription->AR_Synthesis Tumor_Growth Prostate Tumor Growth AR_Synthesis->Tumor_Growth Drives

This compound Inhibition of AR Signaling
Inhibition of Autophagy in Pancreatic Cancer

This compound has been identified as an inhibitor of autophagy by targeting vacuolar ATPases (v-ATPases).[7] This leads to an accumulation of autophagosomes and can sensitize cancer cells to apoptosis.

Autophagy_Inhibition ManzA This compound vATPase Vacuolar ATPase (v-ATPase) ManzA->vATPase Inhibits Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion vATPase->Autophagosome_Lysosome_Fusion Autophagosome_Turnover Autophagosome Turnover Autophagosome_Lysosome_Fusion->Autophagosome_Turnover LC3II_Accumulation LC3-II Accumulation Autophagosome_Turnover->LC3II_Accumulation Prevents degradation of Apoptosis Enhanced Apoptosis LC3II_Accumulation->Apoptosis

This compound Inhibition of Autophagy
Experimental Workflow for In Vivo Efficacy Studies

A general workflow for assessing the in vivo efficacy of this compound in a cancer xenograft model is outlined below.

Experimental_Workflow cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Tumor Cell Culture (e.g., 22Rv1) Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Model Animal Model (e.g., Nude Mice) Animal_Model->Tumor_Implantation Tumor_Growth_Monitoring Monitor Tumor Growth Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomize into Groups (Treatment vs. Vehicle) Tumor_Growth_Monitoring->Randomization Treatment_Admin Administer this compound or Vehicle Randomization->Treatment_Admin Data_Collection Collect Data (Tumor Volume, Body Weight) Treatment_Admin->Data_Collection Endpoint Endpoint of Study Data_Collection->Endpoint Tissue_Analysis Tissue Collection & Histopathology Endpoint->Tissue_Analysis Biochemical_Analysis Biochemical Analysis (e.g., Serum Markers) Endpoint->Biochemical_Analysis

In Vivo Efficacy Study Workflow

References

Application Notes and Protocols: Manzamine A Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manzamine A is a complex β-carboline alkaloid first isolated from marine sponges. It has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including anti-tumor, anti-inflammatory, antimalarial, and neuroprotective properties. As a lipophilic molecule, understanding its solubility characteristics in various solvents is critical for designing and executing in vitro and in vivo experiments, as well as for formulation development in preclinical and clinical studies. This document provides a comprehensive overview of this compound's solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents, along with detailed protocols for its handling and solubility determination.

Data Presentation: Solubility of this compound

The solubility of this compound is highest in polar aprotic solvents like DMSO. While qualitative data indicates solubility in other organic solvents, quantitative data is limited. The following table summarizes the available solubility information for this compound.

SolventChemical FormulaMolar Mass ( g/mol )SolubilityTemperature (°C)Citation
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Up to 25 mg/mLNot Specified[1]
Methanol (MeOH)CH₄O32.04SolubleNot Specified[2][3][4]
Ethanol (EtOH)C₂H₆O46.07SolubleNot Specified[2][3][4]
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93Soluble fractionNot Specified[5]

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration was not specified in the cited literature. It is recommended to perform solubility tests to determine the precise solubility in your specific experimental conditions. This compound is supplied as a solid and stock solutions can be prepared by dissolving it in the solvent of choice.[2] For long-term storage, it is recommended to store this compound as a solid at -20°C, where it is stable for at least four years.[2] Solutions in DMSO can be stored at -20°C for up to 3 months.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid, purity ≥98%)[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 548.76 g/mol ), weigh out 5.49 mg of the compound.

  • Dissolution: a. Transfer the weighed this compound to a sterile vial. b. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO. c. Purge the headspace of the vial with an inert gas to prevent oxidation.[2] d. Tightly cap the vial.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Determining the Solubility of this compound

This protocol provides a general method to determine the solubility of this compound in a solvent of interest.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, methanol, PBS)

  • Calibrated analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: a. Add an excess amount of solid this compound to a series of vials. b. Add a known volume of the solvent of interest to each vial.

  • Equilibration: a. Tightly cap the vials. b. Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: a. Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis: a. Carefully collect an aliquot of the supernatant without disturbing the pellet. b. Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

  • Quantification: a. Analyze the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of dissolved this compound. b. Prepare a standard curve of this compound of known concentrations to accurately quantify the amount in the sample.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor.

Mandatory Visualizations

Signaling Pathways of this compound

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. One of its primary mechanisms of action is the inhibition of Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).[2][6] It has also been found to target Vacuolar ATPases (v-ATPases), leading to the inhibition of autophagy.[7][8] Furthermore, this compound can downregulate the expression of the SIX1 homeobox gene, which is critical in various developmental and oncogenic pathways.[9][10]

ManzamineA_Signaling ManzamineA This compound GSK3b GSK-3β ManzamineA->GSK3b CDK5 CDK5 ManzamineA->CDK5 vATPase v-ATPase ManzamineA->vATPase SIX1 SIX1 ManzamineA->SIX1 Apoptosis Apoptosis ManzamineA->Apoptosis CellProliferation Cell Proliferation GSK3b->CellProliferation Inflammation Inflammation GSK3b->Inflammation CDK5->CellProliferation Autophagy Autophagy vATPase->Autophagy SIX1->CellProliferation

Caption: this compound inhibits multiple signaling targets.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Solubility_Workflow Start Start: Excess Solid Compound AddSolvent Add Known Volume of Solvent Start->AddSolvent Equilibrate Equilibrate (e.g., 24-48h shaking) AddSolvent->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Dilute Dilute Supernatant CollectSupernatant->Dilute Analyze Analyze by HPLC or UV-Vis Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End: Solubility Value Calculate->End

Caption: Workflow for solubility determination.

References

Application Notes and Protocols: Preparation of Manzamine A Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Manzamine A is a complex β-carboline alkaloid originally isolated from marine sponges of the genera Haliclona, Xestospongia, and Pellina.[][2] This natural product has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and neuroprotective properties.[3][4][5] Its mechanisms of action are multifaceted, involving the inhibition of key cellular targets such as glycogen synthase kinase-3β (GSK3β), cyclin-dependent kinase 5 (CDK5), and vacuolar ATPases (v-ATPases), which subsequently impacts critical signaling pathways like autophagy.[3][4][6][7]

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistency and accuracy in experimental settings.

This compound: Properties and Solubility

This compound is typically supplied as a solid, crystalline powder.[3][8][9] Understanding its physical and chemical properties is crucial for proper handling and solution preparation.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₃₆H₄₄N₄O[6][8][10]
Molecular Weight 548.8 g/mol [6][8][10][11]
Appearance Off-white to yellow solid/powder[3][8][11]
Purity (Typical) ≥98%[8][10]

This compound is poorly soluble in water but readily dissolves in several organic solvents.[][8] The hydrochloride salt form of this compound offers enhanced aqueous solubility.[7][12][13]

Table 2: Solubility of this compound

SolventSolubilityReferences
Dimethyl Sulfoxide (DMSO) Soluble (e.g., 10-25 mg/mL)[][6][7][8][11]
Ethanol Soluble[][6][8][10]
Methanol Soluble[][6][8][10]
Water Insoluble[]
Acetone Slightly Soluble[]
Chloroform Slightly Soluble[]
Safety and Handling Precautions

This compound should be treated as a hazardous substance.[8] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid ingestion, inhalation, and direct contact with skin or eyes.[8] Handle the solid powder in a chemical fume hood to prevent inhalation.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling the compound.[8]

  • Safety Data Sheet (SDS): Before use, review the complete SDS provided by the supplier.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be used to make working solutions through serial dilution.

Materials:

  • This compound solid powder (purity ≥98%)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettors and sterile tips

  • Vortex mixer

  • (Optional) Ultrasonic bath

Procedure:

  • Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 548.8 g/mol x 1000 mg/g

    • Mass (mg) = 5.488 mg

  • Weighing: In a chemical fume hood, carefully weigh out 5.49 mg of this compound powder using an analytical balance and place it into a sterile vial.

  • Dissolution:

    • Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, brief sonication in an ultrasonic bath may be used.[7]

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the 10 mM primary stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Label all aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C for long-term stability.[7][11]

G start Start weigh 1. Weigh 5.49 mg This compound start->weigh add_solvent 2. Add 1 mL of sterile DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate until dissolved add_solvent->dissolve aliquot 4. Aliquot into single-use volumes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end G cluster_0 Wnt Signaling wnt Wnt Ligand receptor Frizzled/LRP wnt->receptor binds complex Destruction Complex (Axin, APC, GSK3β) receptor->complex inhibits beta_cat β-catenin complex->beta_cat phosphorylates degradation Degradation beta_cat->degradation leads to nucleus Nucleus beta_cat->nucleus translocates transcription Gene Transcription nucleus->transcription manzamine This compound manzamine->complex inhibits GSK3β G autophagy_init Autophagy Initiation autophagosome Autophagosome (LC3-II positive) autophagy_init->autophagosome forms autolysosome Autolysosome (Degradation) autophagosome->autolysosome fuses with block Fusion Blocked autophagosome->block lysosome Lysosome (contains v-ATPase) lysosome->autolysosome lysosome->block autolysosome->autophagy_init recycles components accumulation LC3-II & p62 Accumulation block->accumulation manzamine This compound manzamine->lysosome inhibits v-ATPase

References

Application Notes: Manzamine A as a Therapeutic Agent for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Manzamine A is a unique β-carboline-fused pentacyclic alkaloid derived from marine sponges of the genera Haliclona sp., Xestospongia sp., and others.[1][2] Initially identified for its various bioactivities, recent research has highlighted its potential as a potent anticancer agent against several cancer types, including pancreatic and colorectal cancer.[2][3] In human colorectal cancer (CRC) cells, this compound has been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), halt the cell cycle, and reverse the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[1][4] These findings suggest that this compound could be a valuable lead compound for the development of novel therapeutics for metastatic colorectal cancer.[1]

Mechanism of Action

This compound exerts its anticancer effects on colorectal cancer cells through a multi-pronged approach. Gene expression analysis has revealed that it dysregulates several key cellular pathways, including those involved in the cell cycle, DNA repair, and apoptosis.[3][5] The primary mechanisms identified are:

  • Induction of G0/G1 Cell Cycle Arrest: this compound causes cells to halt in the G0/G1 phase of the cell cycle.[4][5] This is achieved by upregulating the p53 tumor suppressor protein, which in turn activates the cyclin-dependent kinase inhibitors p21 and p27.[1][3] These inhibitors block the activity of cyclin-dependent kinases (CDKs), preventing the cell from progressing to the DNA synthesis (S) phase.[6]

  • Triggering of Caspase-Dependent Apoptosis: The compound initiates apoptosis through the intrinsic, mitochondrial pathway.[2][3] This involves the depletion of the mitochondrial membrane potential, which leads to the activation of executioner caspases, such as caspase-3 and caspase-7, ultimately resulting in programmed cell death.[1][7]

  • Reversal of Epithelial-Mesenchymal Transition (EMT): this compound has been shown to abolish the EMT process, which is crucial for cancer cell migration and metastasis.[4] It suppresses key mesenchymal transcription factors like Snail, Slug, and Twist while simultaneously inducing the expression of the epithelial marker E-cadherin.[1][4] This locks the cancer cells into a less migratory, epithelial-like state.[1]

Data Presentation

The efficacy of this compound has been quantified across several colorectal cancer cell lines. The following tables summarize the key findings from in vitro studies.

Table 1: Cytotoxicity of this compound in Human Colorectal Cancer Cell Lines

Cell Line Treatment Duration IC₅₀ Value (µM)
HCT116 24 hours 4.5 ± 1.7[3][5]
DLD-1 24 hours > 10[3][5]
HT-29 24 hours > 10[3][5]

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Cellular Effects of this compound on HCT116 Colorectal Cancer Cells

Assay Parameter Measured Treatment Result
Cell Cycle Analysis Cell Population in G0/G1 Phase 5 µM this compound for 24h Significant Increase[1][4]
Apoptosis Assay Apoptotic Cell Population 5 µM this compound for 24h Significant Increase[1]
Mitochondrial Potential JC-1 Staining 5 µM this compound for 24h Depletion of Membrane Potential[1]
Caspase Activity Caspase-3/7 Activity 5 µM this compound for 24h Significant Increase[1][7]
Colony Formation Long-term Proliferation 5 µM this compound for 24h Irreversible Inhibition[2]

| Cell Migration | Wound Healing/Transwell Assay | Not specified | Suppression of Migration[1] |

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key molecular pathways affected by this compound and a general experimental workflow for its evaluation.

ManzamineA_CellCycle ManzA This compound p53 p53 Activation ManzA->p53 p21 p21 Expression p53->p21 p27 p27 Expression p53->p27 CDK Cyclin-Dependent Kinases (CDKs) p21->CDK Inhibition p27->CDK Inhibition Arrest G0/G1 Phase Arrest CDK->Arrest Blockage of Progression

This compound-induced G0/G1 cell cycle arrest pathway.

ManzamineA_Apoptosis ManzA This compound Mito Mitochondrial Membrane Potential Depletion ManzA->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound-induced caspase-dependent apoptosis pathway.

ManzamineA_Workflow cluster_invitro In Vitro Evaluation cluster_assays Cellular Assays Culture 1. Culture CRC Cells (e.g., HCT116, DLD-1) Treat 2. Treat with This compound (0.5 - 10 µM) Culture->Treat Assay 3. Perform Cellular Assays Treat->Assay Viability Cell Viability (MTS Assay) Assay->Viability Cycle Cell Cycle (Flow Cytometry) Assay->Cycle Apoptosis Apoptosis (Annexin V) Assay->Apoptosis Migration Migration (Wound Healing) Assay->Migration

General experimental workflow for evaluating this compound.

Experimental Protocols

The following are generalized protocols for key experiments based on standard methodologies used to evaluate this compound. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, DLD-1, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[6][8]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.5, 1, 2.5, 5, 10 µM).[3] Include a DMSO-only vehicle control.[6]

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[3][5]

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control wells. Plot the results to determine the IC₅₀ value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HCT116 cells

  • 6-well plates

  • This compound (5 µM) and DMSO vehicle control[1]

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates, allow them to attach overnight, and then treat with 5 µM this compound or DMSO for 24 hours.[1][6]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer. FITC signal (Annexin V) detects early apoptotic cells, while PI signal detects late apoptotic/necrotic cells.[1]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • HCT116 cells

  • 6-well plates

  • This compound (5 µM) and DMSO vehicle control

  • Ice-cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol (Protocol 2).

  • Cell Harvesting: Collect all cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[8]

References

Application Notes and Protocols for Utilizing Manzamine A in Anti-malarial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manzamine A, a β-carboline alkaloid originally isolated from marine sponges, has demonstrated significant anti-malarial properties both in vitro and in vivo.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in anti-malarial research. The protocols outlined below are intended to guide researchers in evaluating the efficacy of this compound and its analogues against Plasmodium parasites. The potential mechanism of action, involving the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), is also discussed.[5][6][7]

Data Presentation

The anti-malarial activity of this compound has been quantified across various studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Anti-malarial Activity of this compound and its Derivatives against Plasmodium falciparum

CompoundP. falciparum StrainIC50 (ng/mL)Cytotoxicity (Vero cells) IC50 (ng/mL)Selectivity IndexReference
This compoundD6 (chloroquine-sensitive)4.520044[5]
This compoundW2 (chloroquine-resistant)8.020025[5]
(-)-8-Hydroxythis compoundNot Specified---[1]
Manzamine F-31-hydrazoneD6 (chloroquine-sensitive)29> 4600> 158[5]

Table 2: In Vivo Anti-malarial Activity of this compound in Plasmodium berghei-Infected Mice

CompoundDoseAdministration RouteParasitemia InhibitionSurvival OutcomeReference
This compound50 µmol/kg (single dose)Intraperitoneal>90%40% recovery after 60 days[1][2]
This compound100 µmol/kg (single dose)Intraperitoneal>90%Prolonged survival[1][2]
This compound100 mg/kg (single dose)Not Specified-100% cure rate[5][8]
This compound1.1 mg/kg (3 doses)Oral75% reductionIncreased survival time[5]
This compound10 mg/kg (3 doses)Oral-75% cure rate[5]
(-)-8-Hydroxythis compound100 µmol/kg (single dose)Intraperitoneal>90%Prolonged survival[1]

Experimental Protocols

Detailed methodologies for key anti-malarial assays are provided below.

Protocol 1: In Vitro Anti-plasmodial Activity using SYBR Green I-based Fluorescence Assay

This assay measures parasite proliferation by quantifying the amount of parasite DNA.

Materials:

  • Plasmodium falciparum culture (e.g., D6 or W2 clones)

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • Human erythrocytes (O+)

  • This compound (and other test compounds)

  • 96-well microtiter plates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a drug-free control and a positive control (e.g., chloroquine).

  • Adjust the parasite culture to 1% parasitemia and 2% hematocrit.

  • Add 100 µL of the parasite culture to each well of the pre-dosed plate.

  • Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.[3]

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.[4]

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[3]

Protocol 2: In Vitro Anti-plasmodial Activity using Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of pLDH, an enzyme essential for parasite metabolism.

Materials:

  • Plasmodium falciparum culture

  • Complete parasite culture medium

  • Human erythrocytes

  • This compound

  • 96-well microtiter plates

  • pLDH assay reagents: Malstat reagent, NBT/PES solution

  • Spectrophotometer (650 nm)

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • After the 72-hour incubation, lyse the red blood cells by freeze-thaw cycles.

  • Add 100 µL of Malstat reagent to each well, followed by 25 µL of NBT/PES solution.

  • Incubate the plates in the dark at room temperature for 30-60 minutes.

  • Measure the absorbance at 650 nm using a spectrophotometer.

  • Calculate the IC50 values as described in Protocol 1.

Protocol 3: In Vivo Anti-malarial Efficacy in a Plasmodium berghei-Infected Mouse Model (4-Day Suppressive Test)

This standard test evaluates the ability of a compound to suppress parasitemia in infected mice.

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • Female Swiss albino mice (6-8 weeks old)

  • This compound

  • Vehicle (e.g., 5% Tween 60 in saline for intraperitoneal injection, corn oil for oral administration)[1]

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells.

  • Randomly divide the mice into groups (e.g., vehicle control, positive control, and this compound treatment groups).

  • Two to four hours post-infection, administer the first dose of this compound or control substances.[1] For example, a single intraperitoneal injection of 50 or 100 µmol/kg.[1]

  • Administer subsequent doses daily for a total of four days.

  • On day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the percentage of parasitemia suppression for each treatment group relative to the vehicle control group.

Proposed Mechanism of Action and Signaling Pathway

This compound is believed to exert its anti-malarial effect, at least in part, through the inhibition of Plasmodium falciparum Glycogen Synthase Kinase-3 (PfGSK-3).[5] GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes in the parasite, including cell cycle regulation, erythrocyte invasion, and gametocyte maturation.[7][9][10] Inhibition of PfGSK-3 by this compound disrupts these essential processes, leading to parasite death.

ManzamineA_Pathway cluster_parasite Plasmodium falciparum ManzamineA This compound PfGSK3 PfGSK-3β ManzamineA->PfGSK3 Inhibition CellCycle Cell Cycle Progression (Schizogony) PfGSK3->CellCycle Invasion Erythrocyte Invasion PfGSK3->Invasion Gametocytogenesis Gametocyte Maturation PfGSK3->Gametocytogenesis ParasiteGrowth Parasite Growth & Survival CellCycle->ParasiteGrowth Invasion->ParasiteGrowth Gametocytogenesis->ParasiteGrowth

Caption: Proposed mechanism of this compound via inhibition of PfGSK-3β.

Experimental Workflows

The following diagrams illustrate the workflows for the described anti-malarial assays.

InVitro_Workflow cluster_workflow In Vitro Anti-malarial Assay Workflow A Prepare Serial Dilutions of this compound B Add Parasite Culture (1% Parasitemia, 2% Hematocrit) A->B C Incubate for 72 hours B->C D Add Detection Reagent (SYBR Green I or pLDH substrates) C->D E Measure Signal (Fluorescence or Absorbance) D->E F Calculate IC50 E->F

Caption: Workflow for in vitro anti-malarial susceptibility testing.

InVivo_Workflow cluster_workflow In Vivo Anti-malarial Assay Workflow (4-Day Suppressive Test) A Infect Mice with P. berghei B Administer this compound (or controls) daily for 4 days A->B C Prepare Blood Smears on Day 4 B->C D Stain with Giemsa and Determine Parasitemia C->D E Calculate Percent Parasitemia Suppression D->E

Caption: Workflow for the in vivo 4-day suppressive test.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Manzamine A Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and overcoming the cytotoxic effects of Manzamine A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it toxic to cells?

This compound is a marine-derived β-carboline alkaloid with a complex polycyclic structure. Its cytotoxicity stems from several mechanisms, primarily:

  • Inhibition of Vacuolar ATPases (v-ATPases): this compound is a potent inhibitor of v-ATPases, which are proton pumps essential for acidifying intracellular organelles like lysosomes. This inhibition disrupts lysosomal function and blocks the autophagic process at the late stage, leading to an accumulation of autophagosomes and cellular stress.[1]

  • Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) through both caspase-dependent and -independent pathways. This involves the activation of key apoptotic proteins and mitochondrial dysfunction.[2][3]

  • Cell Cycle Arrest: It can cause cell cycle arrest, most commonly at the G0/G1 phase, by modulating the expression and activity of cell cycle regulatory proteins such as p21, p27, and cyclin-dependent kinases (CDKs).[2][4]

Q2: My cells are dying rapidly after this compound treatment. What is the likely cause and what can I do?

Rapid cell death is likely due to a combination of apoptosis and the severe cellular stress caused by autophagy arrest. To mitigate this, you can:

  • Reduce the concentration of this compound: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

  • Co-treat with an apoptosis inhibitor: The pan-caspase inhibitor Z-VAD-FMK can be used to block caspase-dependent apoptosis.[1][5]

  • Optimize cell culture conditions: Ensure your cells are healthy and not under other stresses before adding this compound.

Q3: I am observing a significant decrease in cell proliferation but not widespread cell death. What is happening?

This is likely due to this compound-induced cell cycle arrest at the G0/G1 phase.[2][4] While this is a desired effect in cancer research, it can be problematic for other applications. To address this, you could explore methods for reversible cell cycle synchronization.

Q4: Are there any known methods to reverse the effects of this compound?

Direct reversal of this compound's effects, particularly v-ATPase inhibition, is challenging. However, you can mitigate its downstream consequences:

  • Apoptosis: Co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can prevent apoptosis.[1][5]

  • Cell Cycle Arrest: While not a direct reversal, using specific CDK4/6 inhibitors can induce a more controlled and potentially reversible G1 arrest.[6] A washout protocol can then be employed to allow cells to re-enter the cell cycle.[6]

  • v-ATPase Inhibition: While no direct small molecule antidote is readily available, strategies to restore lysosomal pH, such as the use of acidic nanoparticles, are being explored in research settings and may offer a future avenue for rescuing cells.[7][8]

Troubleshooting Guides

Issue 1: Excessive Cytotoxicity and Apoptosis

Symptoms:

  • Rapid decrease in cell viability as measured by assays like MTS or CellTiter-Glo.

  • Increased number of floating, rounded cells.

  • Positive staining with apoptosis markers (e.g., Annexin V, activated caspases).

Possible Causes:

  • This compound concentration is too high for the specific cell line.

  • The cell line is particularly sensitive to apoptosis induction.

  • Synergistic effects with other components in the culture medium.

Troubleshooting Steps:

StepActionRationale
1Perform a Dose-Response Curve Determine the IC50 value for your cell line to identify a working concentration that achieves the desired effect without excessive cell death.
2Co-treat with a Pan-Caspase Inhibitor Use Z-VAD-FMK (typically at 20-50 µM) to inhibit caspase-mediated apoptosis and assess if this rescues the cells.[1][5]
3Assess Baseline Cell Health Ensure cells are healthy, in the logarithmic growth phase, and free from contamination before treatment.
4Check for Serum Interactions Serum components can sometimes influence the activity of compounds. Consider reducing the serum concentration if compatible with your cell line.
Issue 2: Inhibition of Autophagy and Lysosomal Dysfunction

Symptoms:

  • Accumulation of LC3-II and p62 proteins on a Western blot, even in the absence of an autophagy inducer.

  • Increased number of autophagosomes observed by electron microscopy or fluorescence microscopy (e.g., GFP-LC3 puncta).

  • Decreased lysosomal acidity, which can be measured with pH-sensitive dyes like LysoTracker.[7]

Possible Causes:

  • This compound is effectively inhibiting v-ATPase, leading to a blockage in the fusion of autophagosomes with lysosomes.[1]

Troubleshooting Steps:

StepActionRationale
1Confirm Autophagy Blockage Perform an autophagy flux assay by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1. If this compound is blocking flux, there will be little to no further increase in LC3-II when Bafilomycin A1 is added.
2Attempt to Restore Lysosomal pH (Experimental) In a research context, consider exploring the use of acidic nanoparticles to try and restore the acidic environment of the lysosomes.[7][8] This is an advanced and experimental approach.
3Modulate Autophagy Induction If your experiment involves inducing autophagy, consider that this compound will block the degradation step. This can be useful for studying autophagosome formation but will lead to cell stress over time.
Issue 3: Pronounced Cell Cycle Arrest

Symptoms:

  • Reduced cell proliferation rate.

  • Accumulation of cells in the G0/G1 phase as determined by flow cytometry analysis of DNA content.[2][4]

Possible Causes:

  • This compound is modulating the activity of CDK4/6 and other cell cycle regulatory proteins.[4]

Troubleshooting Steps:

StepActionRationale
1Confirm G0/G1 Arrest Use flow cytometry to analyze the cell cycle distribution of treated and untreated cells.
2Implement a Washout Protocol If a temporary effect is desired, treat cells with this compound for a defined period, then wash the cells thoroughly with fresh media to remove the compound and monitor for re-entry into the cell cycle.
3Consider Reversible CDK4/6 Inhibitors For controlled and reversible G1 arrest, consider using selective CDK4/6 inhibitors like Palbociclib, followed by a washout protocol.[6] This can help synchronize cells if that is the experimental goal.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines to provide a reference for its cytotoxic potency.

Cell LineCell TypeIC50 (µM)Time Point (h)Reference
HCT116Human Colorectal Carcinoma4.5 ± 1.724[2]
DLD-1Human Colorectal Carcinoma>1024[2]
HT-29Human Colorectal Carcinoma>1024[2]
C33AHuman Cervical Cancer2.148[4]
HeLaHuman Cervical Cancer4.048[4]
SiHaHuman Cervical Cancer>2048[4]
CaSkiHuman Cervical Cancer19.948[4]
LNCaPHuman Prostate Cancer3-672[9]
PC3Human Prostate Cancer3-672[9]
DU145Human Prostate Cancer3-672[9]
Pre-osteoblastsMurine Calvarial3.6424[10]
Mature OsteoblastsMurine Calvarial4.3724[10]
Macrophage PreosteoclastsMurine2.524
Differentiated OsteoclastsMurine1.624
Human Keratinocytes (HKc)Normal Human CellsNo adverse effect72[4]
Kidney Epithelial CellsNon-cancerous2.15N/A

Experimental Protocols

MTS Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO, ensuring the final concentration is <0.5%). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-Glo® 3/7 Assay for Apoptosis
  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as described above. Include a positive control for apoptosis.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to caspase-3/7 activity.

Western Blot for Autophagy Flux (LC3-II and p62)
  • Cell Treatment: Treat cells with this compound for the desired time. For a full flux experiment, include a condition where cells are co-treated with this compound and a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM) for the last 4 hours of the experiment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against LC3B (to detect LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities for LC3-II and p62, normalizing to a loading control like β-actin or GAPDH. An increase in both LC3-II and p62 upon this compound treatment indicates a blockage of autophagic flux.

Visualizations

ManzamineA_Toxicity_Pathways cluster_upstream This compound cluster_downstream Cellular Effects ManzA This compound vATPase v-ATPase ManzA->vATPase Inhibits Apoptosis Apoptosis ManzA->Apoptosis CellCycle Cell Cycle ManzA->CellCycle Autophagy Autophagy Flux vATPase->Autophagy Blocks Lysosome Lysosomal Acidification Autophagosome Autophagosome Accumulation Autophagy->Autophagosome Caspases Caspase Activation Apoptosis->Caspases G1_Arrest G0/G1 Arrest CellCycle->G1_Arrest CDK4_6 CDK4/6 CellCycle->CDK4_6 Inhibits

Caption: Key toxicity pathways of this compound in cell culture.

Troubleshooting_Workflow cluster_apoptosis Apoptosis Pathway cluster_autophagy Autophagy Pathway cluster_cellcycle Cell Cycle Pathway Start High Cytotoxicity Observed with this compound Apoptosis_Check Assess Apoptosis (Caspase Assay, Annexin V) Start->Apoptosis_Check Apoptosis_High High Apoptosis Apoptosis_Check->Apoptosis_High Apoptosis_Low Low Apoptosis Apoptosis_Check->Apoptosis_Low Add_ZVAD Co-treat with Z-VAD-FMK Apoptosis_High->Add_ZVAD Autophagy_Check Assess Autophagic Flux (LC3-II/p62 Western Blot) Apoptosis_Low->Autophagy_Check Apoptosis_Rescued Cell Viability Improved Add_ZVAD->Apoptosis_Rescued Autophagy_Blocked Flux Blocked Autophagy_Check->Autophagy_Blocked Reduce_Conc Lower this compound Concentration Autophagy_Blocked->Reduce_Conc Time_Course Reduce Treatment Duration Autophagy_Blocked->Time_Course CellCycle_Check Assess Cell Cycle (Flow Cytometry) Reduce_Conc->CellCycle_Check Time_Course->CellCycle_Check G1_Arrest G0/G1 Arrest CellCycle_Check->G1_Arrest Washout Implement Washout Protocol G1_Arrest->Washout Reversible_Arrest Consider Reversible CDK4/6 Inhibitors G1_Arrest->Reversible_Arrest

References

Manzamine A Dosage Optimization: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Manzamine A dosage to minimize side effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse model?

A1: Based on preclinical studies, a starting intraperitoneal (i.p.) dose in the range of 50-100 µmol/kg has been shown to be effective against parasitic infections in mice with no apparent toxicity.[1] For anticancer studies in xenograft mouse models, a dose of 30 mg/kg has been reported as well-tolerated and effective.[2] Oral administration has also been explored, with doses of 100 µmol/kg (given on two consecutive days) showing significant efficacy.[3] It is crucial to perform a dose-response study in your specific model to determine the optimal therapeutic dose with minimal toxicity.

Q2: What are the known side effects of this compound in preclinical models?

A2: High doses of this compound (e.g., 500 µmol/kg i.p. in mice) have been reported to be toxic.[3][4] At therapeutic doses, one study observed a distinct increase in inflammatory cells in the liver of mice, suggesting a potential for liver inflammation.[2] However, another study using a 30 mg/kg dose found no significant histological or morphological changes in major organs.[2] It is important to note that this compound has a reported narrow therapeutic index in some models.[3] Researchers should closely monitor animals for any signs of distress or organ-specific toxicity.

Q3: How can I monitor for potential liver toxicity?

A3: Given the observation of increased inflammatory cells in the liver in one study, it is advisable to monitor liver function. This can be done by collecting blood samples to analyze serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Histopathological examination of liver tissue at the end of the study can also provide valuable information on any potential hepatotoxicity.[2]

Q4: What is the oral bioavailability of this compound?

A4: this compound has been reported to have good absolute oral bioavailability of 20.6% in rats, which supports its potential for oral administration.[5][6] This is a key consideration when designing experiments and choosing the route of administration.

Q5: How does the toxicity of this compound compare to other compounds?

A5: In a study with malaria-infected mice, this compound at a toxic dose of 500 μmol/kg showed a slower onset of toxicity compared to chloroquine, which caused almost instantaneous death at the same dose.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality or signs of severe toxicity in the experimental group. The administered dose of this compound is too high for the specific animal model, strain, or disease state.Immediately reduce the dosage in subsequent experiments. Consider starting with a lower dose range (e.g., 10-25 µmol/kg i.p.) and performing a thorough dose-escalation study. Ensure accurate calculation and administration of the compound.
No observable therapeutic effect at the initial dose. The administered dose is too low. Poor bioavailability via the chosen route of administration.Gradually increase the dose in subsequent cohorts. If using oral administration, consider the reported 20.6% bioavailability and adjust the dose accordingly, or switch to an alternative route like intraperitoneal injection. Confirm the purity and stability of your this compound stock.
Elevated liver enzymes or signs of liver inflammation. Potential hepatotoxicity of this compound.Reduce the dosage. Monitor liver function markers (ALT, AST) more frequently. At the end of the study, perform a detailed histopathological analysis of the liver. Consider co-administration with a hepatoprotective agent, though this would require further validation.
Inconsistent results between experiments. Variability in drug preparation, administration, or animal handling. Degradation of the this compound stock solution.Standardize all experimental procedures, including the preparation of the dosing solution and the administration technique. Store this compound stock solutions appropriately, protected from light and at the recommended temperature, and prepare fresh dilutions for each experiment.

Quantitative Data Summary

Table 1: In Vivo Efficacy and Toxicity of this compound in Mice

Dose Route of Administration Model Observed Efficacy Observed Toxicity/Side Effects Reference
50 µmol/kgi.p.P. berghei-infected mice>90% inhibition of parasitemiaNo apparent toxicity mentioned.[3]
100 µmol/kgi.p.P. berghei-infected mice>90% inhibition of parasitemiaNo apparent toxicity mentioned.[3]
500 µmol/kgi.p.P. berghei-infected miceNot applicableToxic, with a slower onset than chloroquine.[3][4]
100 µmol/kg (x2 doses)OralP. berghei-infected mice>90% inhibition of parasitemiaNo apparent toxicity mentioned.[3]
30 mg/kgi.p.Prostate cancer xenograftSignificant tumor growth inhibitionWell-tolerated; no histological changes in most organs, but an increase in inflammatory cells in the liver was noted.[2]

Table 2: In Vitro Cytotoxicity of this compound

Cell Line IC50 / EC50 Assay Duration Reference
P-388 mouse leukemia--[3]
LNCaP, PC3, DU145 (prostate cancer)3-6 µM72 hours[2]
HCT116, DLD-1, HT-29 (colorectal cancer)HCT116: ~5 µM24 hours[7]
HIV-14.2 µM-[8]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations.

  • Treatment: Remove the culture medium and add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vivo Acute Toxicity Study in Mice
  • Animal Acclimatization: Acclimatize healthy mice of a specific strain (e.g., BALB/c or C57BL/6) for at least one week before the experiment.

  • Group Allocation: Randomly divide the animals into groups (e.g., n=5 per group), including a control group and several dose groups of this compound.

  • Dose Preparation: Prepare the required concentrations of this compound in a sterile vehicle suitable for the chosen route of administration (e.g., saline for i.p. injection).

  • Administration: Administer a single dose of this compound to the respective groups. The control group should receive the vehicle only.

  • Observation: Closely monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and physical appearance), and changes in body weight at regular intervals (e.g., 1, 4, 24, 48, and 72 hours, and then daily for 14 days).

  • Necropsy and Histopathology: At the end of the observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and collect major organs (liver, kidneys, spleen, heart, lungs, etc.). Preserve the organs in 10% neutral buffered formalin for histopathological examination.

  • Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) if applicable, and document all clinical and pathological findings to assess the toxicity profile of this compound.

Visualizations

ManzamineA_Signaling_Pathway cluster_cell Cancer Cell ManzamineA This compound vATPase v-ATPase ManzamineA->vATPase Autophagy Autophagy ManzamineA->Autophagy Apoptosis Apoptosis ManzamineA->Apoptosis CellCycle Cell Cycle Arrest ManzamineA->CellCycle SIX1 SIX1 ManzamineA->SIX1 GSK3B GSK-3β ManzamineA->GSK3B vATPase->Autophagy (enables)

Caption: this compound's multi-target mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cytotoxicity Screening (e.g., MTT Assay) B Determine IC50 A->B C Dose Range Finding Study (Based on IC50 and Literature) B->C Inform Dosage D Efficacy Study (Tumor model, etc.) C->D E Toxicity/Side Effect Monitoring (Body weight, clinical signs, blood markers) D->E F Histopathology E->F F->C Refine Dosage

Caption: Workflow for dosage optimization of this compound.

References

troubleshooting Manzamine A inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Manzamine A. The information is designed to address common issues and inconsistencies that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent anti-proliferative activity (e.g., variable IC50 values) with this compound in my cancer cell line experiments?

A1: Inconsistent anti-proliferative effects of this compound can stem from several factors:

  • Cell Line-Specific Mechanisms: this compound's mechanism of action can differ significantly between cancer cell types.[1][2] For instance, its activity in cervical cancer has been linked to the inhibition of the SIX1 protein, while in other cancers, it may act on different targets.[1] The antiproliferative effects have been shown to be time- and dose-dependent across various cell lines, including cervical, prostate, and pancreatic cancer lines.[1][3][4]

  • Compound Stability and Solubility: Like many natural products, this compound's stability and solubility can impact its effective concentration in your experiments.[5] It is crucial to ensure proper storage and handling to prevent degradation.[5] If you suspect solubility issues, visual inspection for precipitation and trying different solubilizing agents may be necessary.[5]

  • Assay Conditions: The choice of bioassay and experimental conditions such as pH, temperature, and incubation time can influence the observed activity.[5] It is recommended to test a wide range of concentrations to identify the optimal activity window.[5]

Q2: My hit confirmation for this compound's bioactivity is not reproducible. What are the likely causes?

A2: Lack of reproducibility is a common challenge in natural product research. Potential causes include:

  • Compound Instability: this compound, being a complex alkaloid, may degrade over time or under certain experimental conditions.[5] It is advisable to use a fresh sample of the compound for re-testing and to investigate its stability under your specific assay and storage conditions.[5]

  • Poor Solubility: If the compound precipitates out of the assay buffer, its effective concentration will be lower than intended, leading to inconsistent results.[5] Visually check for any precipitation and consider optimizing the solubilization method.[5]

  • Non-Specific Activity: At certain concentrations, this compound might exhibit non-specific activity due to factors like cytotoxicity.[5] Running a cytotoxicity assay in parallel with your primary screen can help differentiate true hits from false positives.[5]

Q3: I am not observing the expected inhibition of GSK-3β by this compound. What should I check?

A3: While this compound has been identified as a GSK-3β inhibitor, several factors can influence this activity:

  • Kinase Specificity: this compound also inhibits other kinases, such as CDK5.[6][7] The observed effect might be a result of its action on multiple kinases, and the specific cellular context could determine the predominant outcome.

  • Assay System: The inhibitory effect of this compound on GSK-3β has been demonstrated in specific assay systems. Ensure that your experimental setup is comparable to those in published studies.[7]

  • Compound Integrity: Verify the purity and integrity of your this compound sample, as degradation could lead to a loss of activity.

Q4: I am trying to induce autophagy with this compound, but the results are ambiguous. What could be the reason?

A4: this compound's effect on autophagy is complex. It has been shown to induce the accumulation of the autophagosome marker LC3-II, which can indicate either an induction of autophagy or a blockade of autophagosome turnover.[8] In pancreatic cancer cells, this compound appears to inhibit autophagy at the level of autophagosome/lysosome fusion or turnover.[4][8] To clarify your results, consider co-treating cells with a known autophagy inhibitor like bafilomycin A1. If this compound is blocking autophagosome turnover, you would not expect a further increase in LC3-II levels in the presence of bafilomycin A1.[4][8]

Troubleshooting Guide

Problem Possible Cause Recommended Action
High variability in IC50 values across experiments 1. Inconsistent this compound concentration due to solubility issues.[5] 2. Degradation of this compound stock solution.[5] 3. Differences in cell passage number or confluency.1. Prepare fresh dilutions for each experiment. Visually inspect for precipitation. Consider using a different solvent. 2. Aliquot and store stock solutions at -80°C. Avoid repeated freeze-thaw cycles. 3. Standardize cell culture conditions, including passage number and seeding density.
No observable effect at expected concentrations 1. Inactive compound due to degradation.[5] 2. Inappropriate assay for the specific mechanism of action.[5] 3. The chosen cell line is resistant to this compound's effects.1. Test a fresh sample of this compound. 2. Consider using a broader, phenotype-based assay for initial screens before moving to target-specific assays.[5] 3. Review literature to confirm the sensitivity of your cell line or test a different, known-sensitive cell line.
Hit confirmation fails 1. Compound instability under assay conditions.[5] 2. False positive from the primary screen (e.g., assay interference).[5]1. Investigate the stability of this compound under your specific assay conditions (e.g., incubation time, temperature). 2. Perform a counter-screen using a different detection method.[5]

Experimental Protocols

General Protocol for Assessing Anti-proliferative Activity

  • Cell Seeding: Seed cancer cells (e.g., HeLa, SiHa, CaSki) in 96-well plates at a density of 2 x 10^4 cells per well.[1]

  • Treatment: After overnight attachment, treat the cells with a range of this compound concentrations (e.g., 1 to 40 µM) for various time points (e.g., 24, 48, and 72 hours).[1][2] A vehicle control (e.g., DMSO) should be included.[1]

  • Viability Assay: Assess cell viability using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.[2]

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values.[1]

Protocol for Autophagy Induction and Analysis

  • Cell Treatment: Treat pancreatic cancer cells (e.g., AsPC-1, PANC-1) with this compound (e.g., 10 µM) for 24 hours.[4][8]

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blot Analysis: Perform Western blotting to detect changes in the expression of autophagy markers, specifically the conversion of LC3-I to LC3-II and the levels of p62/SQSTM1.[4][8] An increase in the LC3-II/LC3-I ratio and p62 accumulation suggests a blockage in autophagic flux.[8]

  • Autophagic Flux Assay (Optional): To distinguish between autophagy induction and blockage, co-treat cells with this compound and an autophagy inhibitor like bafilomycin A1.[4][8] A lack of further increase in LC3-II levels in co-treated cells compared to bafilomycin A1 alone indicates a block in autophagosome turnover.[4][8]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Cervical Cancer Cell Lines

Cell Line24h (µM)48h (µM)72h (µM)
C33A10.55.23.8
HeLa8.54.13.2
SiHa12.56.84.5
CaSki15.28.55.1

Data extracted from studies on cervical cancer cell lines and represent approximate values for illustrative purposes.[1]

Visualizations

ManzamineA_Troubleshooting_Workflow start Inconsistent Results check_compound Check Compound Integrity & Solubility start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_cell_line Verify Cell Line Characteristics start->check_cell_line solubility Solubility Issue? check_compound->solubility assay Assay Appropriate? check_protocol->assay cell_response Cell Line Responsive? check_cell_line->cell_response stability Stability Issue? solubility->stability No optimize_sol Optimize Solubilization solubility->optimize_sol Yes fresh_sample Use Fresh Sample stability->fresh_sample Yes end Consistent Results stability->end No change_assay Change Assay Type assay->change_assay No assay->end Yes change_cell_line Use Different Cell Line cell_response->change_cell_line No cell_response->end Yes optimize_sol->end fresh_sample->end change_assay->end change_cell_line->end

Caption: Troubleshooting workflow for inconsistent this compound results.

ManzamineA_Signaling_Pathways cluster_cancer Anti-Cancer Mechanisms cluster_neuro Neuroprotective Mechanism MA_cancer This compound SIX1 SIX1 MA_cancer->SIX1 Inhibits CK2a CK2α MA_cancer->CK2a Inhibits GSK3b GSK-3β MA_cancer->GSK3b Inhibits V_ATPase v-ATPase MA_cancer->V_ATPase Inhibits Proliferation Cell Proliferation SIX1->Proliferation CK2a->Proliferation GSK3b->Proliferation Autophagy Autophagy Blockade V_ATPase->Autophagy Regulates MA_neuro This compound GSK3b_neuro GSK-3β MA_neuro->GSK3b_neuro Inhibits CDK5 CDK5 MA_neuro->CDK5 Inhibits Tau Tau Hyperphosphorylation GSK3b_neuro->Tau CDK5->Tau

Caption: Key signaling pathways modulated by this compound.

References

Manzamine A Off-Target Effects: A Technical Support Guide for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Manzamine A in cellular assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing potent inhibition of autophagy in our cancer cell line treated with this compound. Is this a known off-target effect?

A1: Yes, the inhibition of autophagy is a well-documented off-target effect of this compound.[1][2][3] This effect is not due to the induction of autophagy but rather a blockade of the autophagic flux. This compound interferes with the proton pump activity of vacuolar ATPases (v-ATPases).[1][2][3] This disruption prevents the fusion of autophagosomes with lysosomes and/or inhibits autophagosome turnover, leading to an accumulation of autophagosomes within the cell.[1][2][3]

Q2: Our results show an accumulation of LC3-II and p62/SQSTM1 protein levels after this compound treatment. How can we confirm this is due to autophagy inhibition and not induction?

A2: The concomitant accumulation of both LC3-II (an autophagosome marker) and p62/SQSTM1 (a protein degraded by autophagy) is a strong indicator of autophagy inhibition rather than induction.[1][2] To further confirm this, you can perform an autophagy flux assay. This can be done by co-treating your cells with this compound and a lysosomal inhibitor like bafilomycin A1. If this compound is an autophagy inhibitor, you will not see a further increase in LC3-II levels in the presence of bafilomycin A1 compared to bafilomycin A1 alone.[1]

Q3: We are investigating the effects of this compound on tau phosphorylation and are seeing unexpected changes in kinase activity. What could be the cause?

A3: this compound has been identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK-5), both of which are involved in tau hyperphosphorylation.[4][5][6][7] Therefore, the observed effects on tau phosphorylation are likely due to the direct inhibition of these kinases. It is crucial to consider these off-target activities when interpreting your results, especially in neurological models.

Q4: We observe significant cytotoxicity in our cell line at concentrations intended to be selective for a specific target. Is this compound known to have broad cytotoxic effects?

A4: Yes, this compound exhibits cytotoxic effects against a variety of cancer cell lines, including those from pancreatic, colorectal, cervical, and breast cancers.[1][8][9][10] The IC50 values for cytotoxicity can vary depending on the cell line and exposure time. For example, in HCT116 colorectal cancer cells, the IC50 was determined to be 4.5 ± 1.7 μM after 24 hours of treatment.[9] It is advisable to determine the cytotoxic profile of this compound in your specific cell model to distinguish targeted effects from general toxicity.

Q5: Our experiments suggest that this compound is affecting cell cycle progression. Is this a known phenomenon?

A5: Yes, this compound has been shown to induce cell cycle arrest, typically at the G0/G1 or G1/S phase, in several cancer cell lines.[8][9][11] This effect is often associated with the modulation of cell cycle regulatory proteins such as p53, p21, and cyclin-dependent kinases.[9][11]

Troubleshooting Guide

Issue 1: Inconsistent results in autophagy assays.

  • Possible Cause: Inconsistent drug concentration or treatment duration.

  • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for observing autophagy inhibition in your specific cell line.

  • Possible Cause: Cell line-specific differences in autophagy regulation.

  • Troubleshooting Step: Compare your results with published data for similar cell lines. Consider using a positive control for autophagy inhibition, such as bafilomycin A1 or chloroquine, to validate your assay.[12]

Issue 2: Difficulty in separating off-target kinase inhibition from the desired effect.

  • Possible Cause: this compound's activity against multiple kinases.

  • Troubleshooting Step:

    • Use a panel of kinase inhibitors with known selectivity to dissect the specific pathways involved.

    • Employ molecular techniques like siRNA or CRISPR to knock down specific kinases (e.g., GSK-3β, CDK-5) and observe if the effect of this compound is attenuated.

    • Perform in vitro kinase assays with purified enzymes to directly measure the inhibitory activity of this compound against your target of interest and known off-targets.

Issue 3: High levels of apoptosis are masking other cellular effects.

  • Possible Cause: The concentration of this compound used is too high, leading to widespread apoptosis.

  • Troubleshooting Step:

    • Lower the concentration of this compound to sub-toxic levels. A thorough dose-response curve for apoptosis (e.g., using Annexin V/PI staining) should be established.

    • Use a pan-caspase inhibitor, such as Z-VAD-FMK, to block apoptosis and unmask other cellular effects of this compound.[13]

Quantitative Data Summary

Table 1: IC50 Values of this compound for Various Off-Target Effects

Target/EffectCell Line/SystemIC50 ValueReference
GSK-3β InhibitionPurified Enzyme10.2 µM[5]
CDK-5 InhibitionPurified Enzyme1.5 µM[5]
CytotoxicityHCT116 (Colorectal)4.5 ± 1.7 µM[9]
CytotoxicityDLD-1 (Colorectal)> 10 µM[9]
CytotoxicityHT-29 (Colorectal)> 10 µM[9]

Experimental Protocols

1. Western Blot for Autophagy Markers (LC3-II and p62/SQSTM1)

  • Cell Treatment: Plate cells and treat with desired concentrations of this compound for the determined time. Include a vehicle control and a positive control (e.g., bafilomycin A1).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

2. Autophagy Flux Assay

  • Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM bafilomycin A1) for the final 2-4 hours of the this compound treatment period.

  • Analysis: Analyze the levels of LC3-II by western blot as described above. An inhibition of autophagic flux by this compound would result in no significant difference in LC3-II accumulation between cells treated with this compound alone and cells co-treated with this compound and the lysosomal inhibitor.[1]

3. In Vitro Kinase Inhibition Assay

  • Assay Principle: These assays typically measure the phosphorylation of a specific substrate by a purified kinase in the presence of varying concentrations of the inhibitor (this compound). The output can be measured through various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.

  • General Protocol:

    • Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a suitable buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the reaction for a specific time at the optimal temperature for the kinase.

    • Stop the reaction and quantify the amount of phosphorylated substrate.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Visualizations

ManzamineA_Autophagy_Inhibition cluster_autophagy Autophagic Process Autophagosome_Formation Autophagosome Formation Autophagosome Autophagosome (LC3-II) Autophagosome_Formation->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Manzamine_A This compound v_ATPase v-ATPase Manzamine_A->v_ATPase v_ATPase->Lysosome Maintains Acidity

Caption: this compound inhibits v-ATPase, impairing lysosomal function and blocking autophagosome-lysosome fusion.

ManzamineA_Kinase_Inhibition cluster_kinases Off-Target Kinases cluster_cellular_effects Cellular Effects Manzamine_A This compound GSK3B GSK-3β Manzamine_A->GSK3B Inhibits CDK5 CDK-5 Manzamine_A->CDK5 Inhibits Tau_Phosphorylation Tau Hyper- phosphorylation GSK3B->Tau_Phosphorylation Promotes CDK5->Tau_Phosphorylation Promotes Cell_Cycle Cell Cycle Progression CDK5->Cell_Cycle Regulates

Caption: this compound inhibits GSK-3β and CDK-5, affecting downstream cellular processes.

Troubleshooting_Workflow Start Unexpected Cellular Effect Observed Check_Literature Review Known Off-Target Effects of this compound Start->Check_Literature Dose_Response Perform Dose-Response & Time-Course Analysis Check_Literature->Dose_Response Positive_Control Use Positive/Negative Controls for the Pathway Dose_Response->Positive_Control Molecular_Tools Use Molecular Tools (siRNA, CRISPR, Inhibitors) Positive_Control->Molecular_Tools In_Vitro_Assay Perform In Vitro Biochemical Assays Molecular_Tools->In_Vitro_Assay Conclusion Identify if Effect is On-Target or Off-Target In_Vitro_Assay->Conclusion

Caption: A logical workflow for troubleshooting unexpected effects of this compound in cellular assays.

References

Technical Support Center: Total Synthesis of Manzamine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the marine alkaloid Manzamine A. The complex molecular architecture of this compound presents significant synthetic challenges, including the construction of its unique pentacyclic core, which features a strained arrangement of 5-, 6-, 8-, and 13-membered rings, and the control of multiple stereocenters.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The synthesis of this compound is a formidable challenge due to its intricate polycyclic structure and multiple stereocenters.[3][4] Key difficulties include:

  • Construction of the Pentacyclic Core: Assembling the ABCDE ring system, which includes strained 8- and 13-membered macrocycles, is a central challenge.[1][2]

  • Stereochemical Control: The molecule contains several stereogenic centers that must be set with precise control to obtain the natural enantiomer.[1][5]

  • Low Overall Yields: Many reported syntheses are lengthy, leading to low overall yields and making it difficult to produce significant quantities of this compound for biological studies.[6][7]

  • Key Bond Formations: Specific transformations, such as macrocyclization to form the 13-membered D ring and the construction of the 8-membered C ring, often proceed with low efficiency.[1][8]

Q2: What are the common retrosynthetic strategies for this compound?

A2: Most synthetic approaches disconnect the β-carboline moiety first, targeting the precursor ircinal A, which can then be converted to this compound in a final step.[1][2] The core pentacycle is then typically dissected in various ways. A common strategy involves breaking the macrocyclic rings and the central pyrrolidine ring, leading to simpler precursors.

Below is a generalized retrosynthetic analysis illustrating a common disconnection approach.

G ManzamineA This compound IrcinalA Ircinal A ManzamineA->IrcinalA Pictet-Spengler PentacyclicCore Pentacyclic Diamine Core IrcinalA->PentacyclicCore Functional Group Interconversion TetracyclicIntermediate Tetracyclic Intermediate PentacyclicCore->TetracyclicIntermediate Macrocyclization (D-ring) BicyclicPrecursor Bicyclic Precursor TetracyclicIntermediate->BicyclicPrecursor Ring-Closing Metathesis (C-ring) / Mannich Reaction SimplePrecursors Simple Starting Materials BicyclicPrecursor->SimplePrecursors Diels-Alder / Alkylation

Caption: Generalized retrosynthetic analysis of this compound.

Q3: How is the β-carboline unit typically introduced?

A3: The β-carboline moiety is generally installed late in the synthesis. The most common method is a Pictet-Spengler reaction between tryptamine and the aldehyde precursor, ircinal A, followed by oxidation (e.g., with DDQ) to form the aromatic β-carboline ring system.[1][5]

Troubleshooting Guides

Issue 1: Low Yield in the Macrocyclization to Form the 13-Membered D-Ring

The formation of the 13-membered macrocycle is a frequently encountered bottleneck, often resulting in disappointing yields.[1]

Parameter Winkler et al. (1998) Notes
Reaction Intramolecular AlkylationFormation of methyl ircinate.
Precursor Boc-protected secondary amine with a tosylated alcohol.The precursor contains the ABC ring system.
Conditions Hünig's base, high dilution (1 mM).High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.
Yield 12%This step was noted as being challenging.[1]

Troubleshooting Steps:

  • Confirm High Dilution: Ensure that the reaction is performed under strict high-dilution conditions (typically 0.001 M to 0.005 M) to minimize intermolecular side reactions. This can be achieved by the slow addition of the substrate to a large volume of solvent.

  • Optimize Base and Solvent: While Hünig's base (diisopropylethylamine) has been used, other non-nucleophilic bases such as proton sponge or DBU could be screened. The choice of solvent can also influence the conformation of the precursor and the efficiency of the cyclization.

  • Alternative Cyclization Strategies: If intramolecular alkylation proves inefficient, consider alternative macrocyclization reactions. Ring-closing metathesis (RCM) has been successfully employed in several syntheses of this compound and related alkaloids to form both the 8- and 13-membered rings.[8][9]

Issue 2: Poor Stereoselectivity in the Initial Cycloaddition Reaction

Several syntheses commence with a Diels-Alder reaction to construct the initial cyclohexene ring and set key stereocenters.[5] Achieving high diastereoselectivity can be challenging.

Parameter Fukuyama et al. (2010) Notes
Reaction Diels-Alder CycloadditionConstruction of the initial cyclohexene ring.
Reactants Danishefsky's diene derivative and a chiral butenolide.The reaction sets two new stereocenters.
endo/exo Ratio 2:1The desired endo product was obtained in a 65% yield.[5]
Yield 65% (of desired isomer)The moderate selectivity necessitates chromatographic separation.

Troubleshooting Steps:

  • Lewis Acid Catalysis: The stereoselectivity of Diels-Alder reactions can often be improved by using Lewis acid catalysts. Screen a variety of Lewis acids (e.g., ZnCl₂, Et₂AlCl, BF₃·OEt₂) and catalyst loadings.

  • Solvent and Temperature Effects: Systematically vary the solvent and reaction temperature. Lowering the temperature often enhances stereoselectivity.

  • Chiral Auxiliaries: If the inherent diastereoselectivity is low, consider employing a different chiral auxiliary on the dienophile to exert greater facial control.

Experimental Protocols

Protocol 1: Pictet-Spengler Reaction for β-Carboline Formation

This protocol is adapted from the final steps of the Winkler synthesis for the conversion of ircinal A to this compound.[1]

  • Reaction Setup: To a solution of ircinal A in a suitable solvent (e.g., CH₂Cl₂), add tryptamine.

  • Acid Catalysis: Add trifluoroacetic acid (TFA) to catalyze the Pictet-Spengler cyclization. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Oxidation: Dissolve the crude cyclization product in an appropriate solvent (e.g., THF or dioxane). Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and heat the mixture to effect the oxidation to the β-carboline.

  • Purification: After completion, cool the reaction mixture, filter if necessary, and purify the crude product by column chromatography to yield this compound.

Protocol 2: Ring-Closing Metathesis (RCM) for 8-Membered Ring Formation

This generalized protocol is based on strategies that utilize RCM to construct the challenging 8-membered ring of the Manzamine core.[5][8]

G Start Diene Precursor Reaction Ring-Closing Metathesis (RCM) Start->Reaction Catalyst Grubbs Catalyst (e.g., Grubbs II) Catalyst->Reaction Product Cyclized 8-Membered Ring Reaction->Product Byproduct Ethylene Reaction->Byproduct

Caption: Workflow for the RCM formation of the 8-membered ring.

  • Substrate Preparation: Synthesize the acyclic diene precursor containing the necessary functionality for the Manzamine core.

  • Degassing: Dissolve the diene precursor in a dry, degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere (argon or nitrogen). The concentration is typically low (0.01 M to 0.001 M) to favor intramolecular reaction.

  • Catalyst Addition: Add a solution of a Grubbs-type ruthenium catalyst (e.g., Grubbs' second-generation catalyst) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction (e.g., by adding ethyl vinyl ether to scavenge the catalyst). Concentrate the solvent and purify the resulting cyclic product by flash column chromatography.

References

Technical Support Center: Manzamine A Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the stability of Manzamine A, particularly concerning its degradation under light exposure. The following sections are designed to address common questions and provide troubleshooting assistance for unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under light exposure?

This compound has been reported to be highly stable under specific laboratory conditions. One study demonstrated that no significant decomposition was observed for over twenty-four months when this compound was exposed to light at room temperature in a 0.05 N HCl aqueous solution (20 mg/mL)[1]. This suggests a high degree of intrinsic stability.

Q2: Are there any known photodegradation products of this compound?

Currently, there is no specific literature identifying the structures of this compound degradation products resulting from light exposure. Its noted stability has meant that forced degradation studies, which would identify such products, have not been extensively published.

Q3: What factors could potentially influence the stability of this compound in my experiments?

While this compound is generally stable, several factors in your experimental setup could potentially lead to degradation. These include:

  • Solvent System: The stability of this compound has been documented in an acidic aqueous solution. Its stability in other solvents, particularly organic solvents or solutions with different pH values, has not been as thoroughly described and could differ.

  • Light Source and Intensity: The type of light source (e.g., UV lamp vs. ambient laboratory light), its intensity, and the duration of exposure can all influence the rate of degradation.

  • Presence of Other Substances: The presence of photosensitizers, reactive oxygen species, or other compounds in your formulation or sample matrix could potentially accelerate the degradation of this compound.

  • Temperature: Elevated temperatures in conjunction with light exposure can increase the rate of chemical reactions, including degradation.

Troubleshooting Guide: Investigating Unexpected Degradation

If you are observing what appears to be the degradation of this compound in your experiments, this guide provides a systematic approach to troubleshooting the issue.

Scenario 1: I am observing a loss of this compound peak and/or the appearance of new peaks in my HPLC analysis after my sample has been exposed to light.

  • Potential Cause: Your experimental conditions may be promoting photodegradation.

  • Recommended Actions:

    • Confirm the Identity of Degradation Products: Use techniques like LC-MS to get mass information on the new peaks to hypothesize potential structural changes.

    • Protect from Light: As a control, prepare and run a sample that is protected from light at all stages (e.g., using amber vials, covering glassware with aluminum foil). If no degradation is observed in the light-protected sample, photodegradation is the likely cause.

    • Evaluate Your Solvent: If you are not using an acidic aqueous solution, consider the possibility that your solvent is contributing to instability. Run a control with this compound in a previously documented stable solvent system if possible.

    • Conduct a Forced Degradation Study: Systematically expose your this compound sample to controlled light conditions (as outlined in the experimental protocol below) to confirm and characterize the degradation.

Scenario 2: I am seeing a color change in my this compound solution after light exposure.

  • Potential Cause: A color change can be an indicator of chemical degradation and the formation of chromophoric degradation products.

  • Recommended Actions:

    • Spectroscopic Analysis: Use UV-Vis spectroscopy to see if there are changes in the absorbance spectrum of your solution before and after light exposure.

    • Analytical Characterization: Analyze the solution using HPLC or LC-MS to correlate the color change with the appearance of new chemical entities.

Experimental Workflow for Investigating Photodegradation

The following diagram illustrates a general workflow for investigating the potential photodegradation of this compound.

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_evaluation Data Evaluation prep_sample Prepare this compound solution in relevant solvent prep_control Prepare light-protected control sample expose_sample Expose sample to controlled light source (e.g., UV lamp) prep_sample->expose_sample store_control Store control sample in the dark prep_control->store_control hplc HPLC/UPLC Analysis expose_sample->hplc store_control->hplc lcms LC-MS Analysis compare Compare results of exposed sample and control hplc->compare nmr NMR for structural elucidation (if sufficient degradant is isolated) identify Identify and quantify degradation products lcms->identify pathway Propose degradation pathway nmr->pathway

Caption: Workflow for Investigating this compound Photodegradation.

Recommended Protocols for Forced Degradation Studies

To systematically investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that are more severe than standard storage conditions to accelerate degradation.

Table 1: Recommended Conditions for Forced Photostability Testing
ConditionLight SourceExposure LevelTemperatureControl
Photostability Option 1: Cool white fluorescent and near UV lampOverall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meterControlled room temperatureSample protected from light (e.g., wrapped in aluminum foil)
Option 2: Xenon or metal halide lampExposure energy should be comparable to Option 1Controlled room temperatureSample protected from light (e.g., wrapped in aluminum foil)
Detailed Experimental Protocol: Forced Photodegradation Study

Objective: To determine the susceptibility of this compound to degradation under controlled light exposure and to identify potential degradation products.

Materials:

  • This compound

  • Solvent of interest (e.g., methanol, acetonitrile, water with relevant pH)

  • Calibrated photostability chamber equipped with a cool white fluorescent lamp and a near UV lamp

  • Quartz cuvettes or other light-transparent containers

  • Amber vials or aluminum foil for control samples

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare two sets of samples: one for light exposure (in quartz cuvettes) and one for the dark control (in amber vials or wrapped in aluminum foil).

  • Exposure:

    • Place the light-exposed samples and the dark control samples in the photostability chamber.

    • Expose the samples to a cool white fluorescent lamp and a near UV lamp according to ICH Q1B guidelines (or until significant degradation is observed).

    • Monitor the temperature throughout the experiment to ensure it remains constant.

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from both the light-exposed and dark control samples.

    • Analyze the samples by a stability-indicating HPLC-UV method. The method should be able to separate the parent this compound peak from any potential degradation products.

    • If degradation is observed, analyze the samples by LC-MS to obtain mass information on the degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for both the exposed and control samples.

    • Determine the rate of degradation.

    • Characterize the degradation products based on their retention times, UV spectra, and mass spectra.

For further assistance, please contact our technical support team.

References

Technical Support Center: Minimizing Manzamine A Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Manzamine A precipitation in experimental media.

Troubleshooting Guide

Encountering precipitation when working with this compound can be a significant hurdle. This guide provides a systematic approach to identifying and resolving these issues.

Issue: Precipitate observed in cell culture media after adding this compound stock solution.

This is a common issue arising from the low aqueous solubility of this compound. The following steps will help you troubleshoot and prevent precipitation.

Potential Cause Description Recommended Solution(s)
Poor Aqueous Solubility This compound is a hydrophobic β-carboline alkaloid with limited solubility in aqueous solutions like cell culture media.[1][2]- Use this compound Hydrochloride: The hydrochloride salt form of this compound has significantly improved aqueous solubility and stability.[3][4][5] - Prepare a High-Concentration Stock Solution: Dissolve this compound in an appropriate organic solvent such as DMSO, methanol, or ethanol to create a high-concentration stock.[1][6] - Minimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture media is kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity and precipitation.[1]
Improper Dissolution Technique The method of diluting the stock solution into the aqueous media is critical to prevent the compound from crashing out of solution.- Pre-warm Media: Always use pre-warmed (37°C) cell culture media for the final dilution. This helps to avoid temperature shock-induced precipitation.[1][7] - Rapid Mixing: Add the this compound stock solution to the pre-warmed media with vigorous and immediate mixing (e.g., vortexing) to ensure rapid and uniform dispersion.[7]
Stock Solution Issues The integrity of the stock solution itself can be a source of precipitation.- Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation. If present, gently warm the solution in a 37°C water bath and vortex to redissolve the compound.[7] - Fresh Stock Solutions: Prepare fresh stock solutions regularly to ensure the compound's integrity and solubility.
Media Component Interactions Components within the cell culture media, such as salts and proteins, can interact with this compound and affect its solubility.- Serum Content: The presence of serum in the media can sometimes aid in solubilizing hydrophobic compounds through protein binding.[1] If using serum-free media, solubility challenges may be more pronounced. - pH of Media: The solubility of alkaloids can be pH-dependent.[8] Ensure the pH of your cell culture media is stable and within the optimal physiological range (typically 7.2-7.4).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[1][6] For cell culture applications, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.

Q2: Should I use this compound or this compound hydrochloride for my experiments?

For experiments in aqueous media, such as cell culture, using this compound hydrochloride is highly recommended. The hydrochloride salt form offers enhanced water solubility and stability compared to the free base form.[3][4][5]

Q3: What is the maximum concentration of DMSO I can use in my cell culture?

The final concentration of DMSO in your cell culture should be kept as low as possible, typically at or below 0.5%, to avoid solvent-induced cytotoxicity.[1] It is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.

Q4: Can I filter out the precipitate from my media?

Filtering the media to remove the precipitate is not recommended. This action will remove an unknown amount of your compound, leading to an inaccurate final concentration and unreliable experimental results. It is better to address the root cause of the precipitation.[1]

Q5: How can I determine the solubility of this compound in my specific cell culture medium?

You can perform an empirical solubility test. This involves preparing a series of dilutions of your this compound stock solution in your specific cell culture medium, incubating them under your experimental conditions (e.g., 37°C for 1-2 hours), and then visually and microscopically inspecting for any signs of precipitation. The highest concentration that remains clear is the apparent solubility in your specific medium.[7]

Quantitative Data Summary

The following table provides a summary of the known solubility of this compound and its hydrochloride salt, along with reported IC50 values to provide a reference for effective concentration ranges.

Compound Form Solvent Solubility Reference
This compoundDMSOSoluble[6]
EthanolSoluble[6]
MethanolSoluble[6]
WaterInsoluble[2]
This compound HydrochlorideWaterEnhanced Solubility[3][4][5]
DMSO5 mg/mL (with ultrasonic)[9]
Cell Line Assay IC50 / Effective Concentration Reference
L5178y mouse lymphomaGrowth inhibitionED50: 1.8 µg/mL[1]
MDA-MB-231, MCF-7Cytotoxicity0.5 - 8 µM[4]
Pre-osteoblastsCell viabilityIC50: 2.0 - 5.5 µM[3]
C33A, HeLaCell viabilityIC50: 1.6 - 5.3 µM[10]
LNCaP, 22Rv1, PC3, DU145Cell viabilityIC50: 3 - 6 µM[6]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Salt

This protocol is adapted from established methods for preparing the hydrochloride salt of this compound to improve aqueous solubility.[11]

Materials:

  • This compound (free base)

  • Dichloromethane (CH2Cl2)

  • 2.0 M Hydrochloric acid (HCl) in diethyl ether (Et2O)

  • Nitrogen gas

  • Speed Vacuum concentrator

  • Short silica gel column

Procedure:

  • Dissolve this compound free base in dichloromethane.

  • Under a gentle stream of nitrogen gas, add 2.0 M HCl in diethyl ether dropwise to the this compound solution while stirring at room temperature.

  • Continue stirring for 5 minutes.

  • Dry the reaction mixture using a Speed Vacuum concentrator.

  • Redissolve the resulting solid in dichloromethane.

  • Purify the this compound hydrochloride by passing it through a short silica gel column, eluting with a 1:1 mixture of dichloromethane and methanol.

  • Collect the eluate and dry it under vacuum to obtain the purified this compound hydrochloride.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

This protocol outlines the steps to prepare a working solution of this compound for cell culture experiments, minimizing the risk of precipitation.

Materials:

  • This compound hydrochloride (solid)

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO: a. Weigh the appropriate amount of this compound hydrochloride. b. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution. d. Visually inspect the solution to ensure there are no particulates.

  • Prepare the Final Working Solution: a. Pre-warm your cell culture medium to 37°C. b. Determine the final concentration of this compound needed for your experiment. c. Add the required volume of the 10 mM this compound stock solution to the pre-warmed media. d. Immediately and vigorously mix the solution (e.g., by vortexing or rapid pipetting) to ensure quick and even dispersion. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application weigh Weigh this compound HCl dissolve Dissolve in DMSO (10 mM) weigh->dissolve prewarm Pre-warm Media (37°C) add_stock Add Stock to Media dissolve->add_stock prewarm->add_stock mix Vortex Immediately add_stock->mix inspect Inspect for Precipitate mix->inspect add_to_cells Add to Cell Culture inspect->add_to_cells

Caption: Experimental workflow for preparing this compound working solutions.

troubleshooting_workflow start Precipitate Observed in Media check_stock Is Stock Solution Clear? start->check_stock warm_stock Warm (37°C) and Vortex Stock check_stock->warm_stock No check_form Using this compound HCl? check_stock->check_form Yes warm_stock->check_stock use_hcl Switch to Hydrochloride Salt check_form->use_hcl No check_technique Dilution Technique Correct? check_form->check_technique Yes use_hcl->check_technique improve_technique Use Pre-warmed Media and Rapid Mixing check_technique->improve_technique No check_concentration Is Final Concentration Too High? check_technique->check_concentration Yes improve_technique->check_concentration lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes solution_clear Solution is Clear check_concentration->solution_clear No lower_concentration->solution_clear

Caption: Troubleshooting decision tree for this compound precipitation.

References

Manzamine A hydrochloride salt vs free base activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in their work with Manzamine A. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference in activity between this compound hydrochloride salt and its free base form?

A1: The primary difference often lies in their potency in various biological assays, which can be attributed to differences in solubility and bioavailability. The hydrochloride salt of this compound generally exhibits greater aqueous solubility, which can lead to higher apparent activity in aqueous-based in vitro assays.[1][2][3]

A direct comparative study on (+)-Manzamine A has shown that the hydrochloride salt is significantly more potent than the free base in certain assays.[4][5] For instance, the hydrochloride salt displayed over three-fold greater potency against both chloroquine-sensitive and -resistant strains of P. falciparum (malaria parasite).[4][5] Similarly, the salt form showed stronger antimicrobial and cytotoxic activities compared to the free base.[4][5]

However, it is crucial to note that for (+)-8-hydroxythis compound, both the free base and its hydrochloride salt showed equally potent antimalarial activity.[4][5] This suggests that the impact of the salt form on activity can be compound-specific.

Q2: Which form of this compound should I use for my experiments?

A2: The choice between the hydrochloride salt and the free base depends on your specific experimental setup.

  • For most in vitro cellular assays conducted in aqueous media, the hydrochloride salt is recommended due to its enhanced solubility, which ensures better compound delivery to the cells.[1][2]

  • For in vivo studies, the choice might be more complex. While the hydrochloride salt's solubility can be advantageous for formulation, the free base might exhibit different pharmacokinetic properties.[4] It is advisable to consult literature specific to your animal model and administration route.

  • For assays in organic solvents or lipid-based systems, the free base might be more suitable due to its higher lipophilicity.

Q3: I am observing lower than expected activity with this compound. What could be the issue?

A3: Several factors could contribute to lower than expected activity. Here are a few troubleshooting steps:

  • Compound Solubility: Ensure that your this compound is fully dissolved in the vehicle solvent before diluting it into your assay medium. Precipitation of the compound will lead to a lower effective concentration. Consider using the hydrochloride salt for better aqueous solubility.

  • Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. Always include a vehicle control in your experiments to account for this.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound.[6][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Compound Stability: While generally stable, prolonged storage in solution, especially at room temperature, might lead to degradation. Prepare fresh dilutions for each experiment from a frozen stock.

Q4: What are the known molecular targets and signaling pathways of this compound?

A4: this compound is a multi-target agent. Its diverse biological activities stem from its ability to interact with several key cellular components and pathways:

  • Vacuolar-type H+-ATPase (V-ATPase) Inhibition: this compound is a potent inhibitor of V-ATPases, which are proton pumps responsible for acidifying intracellular compartments like lysosomes.[8][9] This inhibition disrupts autophagy and can sensitize cancer cells to apoptosis.[8][9]

  • GSK-3β and CDK5 Inhibition: this compound has been identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).[10][11][12] These kinases are implicated in a variety of cellular processes, including cell cycle regulation and tau phosphorylation in neurodegenerative diseases.

  • SIX1 Protein Targeting: this compound can decrease the levels of the oncoprotein SIX1, which is involved in oncogenesis in cervical cancer.[13]

  • Cell Cycle Arrest: It can induce cell cycle arrest at the G0/G1 or G1/S phase in various cancer cell lines.[6][13][14]

  • Apoptosis Induction: this compound can trigger programmed cell death (apoptosis) in cancer cells.[1][7]

Quantitative Data Summary

The following tables summarize the comparative activity of this compound hydrochloride salt and its free base form from a key study.

Table 1: In Vitro Antimalarial Activity (IC50 in ng/mL) [4][5]

CompoundP. falciparum (D6, Chloroquine-sensitive)P. falciparum (W2, Chloroquine-resistant)
(+)-Manzamine A Free Base20.825.8
(+)-Manzamine A HCl Salt6.17.3

Table 2: In Vitro Antimicrobial Activity (IC50 in µg/mL) [4]

CompoundCryptococcus neoformansMethicillin-resistant S. aureusMycobacterium intracellulare
(+)-Manzamine A Free Base7.251.800.36
(+)-Manzamine A HCl Salt1.040.190.12

Table 3: In Vitro Cytotoxicity (IC50 in ng/mL) [4]

CompoundVERO (Monkey kidney fibroblast)
(+)-Manzamine A Free Base975
(+)-Manzamine A HCl Salt430

Experimental Protocols

Below are detailed methodologies for key experiments frequently performed with this compound.

Cell Viability (MTS) Assay

This assay is used to assess the effect of this compound on cell proliferation.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound (hydrochloride salt or free base)

  • Vehicle (e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.[13]

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7][13]

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins following this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., LC3, p62, GSK-3β, Cyclin D1) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentration and for the specified time.

  • Lyse the cells with lysis buffer and collect the total protein.

  • Quantify the protein concentration using a standard assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

This compound Signaling Pathways

ManzamineA_Signaling ManzA This compound vATPase V-ATPase ManzA->vATPase Inhibits GSK3b GSK-3β ManzA->GSK3b Inhibits CDK5 CDK5 ManzA->CDK5 Inhibits SIX1 SIX1 Protein ManzA->SIX1 Downregulates Apoptosis Apoptosis ManzA->Apoptosis Induces Autophagy Autophagy vATPase->Autophagy Regulates CellCycle Cell Cycle Progression GSK3b->CellCycle Regulates CDK5->CellCycle Regulates CancerGrowth Cancer Cell Growth & Survival SIX1->CancerGrowth Promotes Autophagy->CancerGrowth Promotes CellCycle->CancerGrowth Promotes Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere (Overnight) seed->adhere prepare_cpd Prepare this compound dilutions adhere->prepare_cpd treat Treat cells with This compound adhere->treat prepare_cpd->treat incubate Incubate for 24/48/72 hours treat->incubate add_mts Add MTS reagent incubate->add_mts incubate_mts Incubate (1-4 hours) add_mts->incubate_mts read Measure absorbance (490 nm) incubate_mts->read analyze Analyze data and calculate % viability read->analyze end End analyze->end

References

Validation & Comparative

Manzamine A vs. Bafilomycin A1: A Comparative Guide for Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a cellular self-cleaning process, is a critical pathway in health and disease. Its modulation is a key area of interest in drug discovery, particularly in oncology and neurodegenerative diseases. This guide provides an objective comparison of two widely used late-stage autophagy inhibitors: Manzamine A and Bafilomycin A1. Both compounds disrupt the final steps of autophagy by targeting the vacuolar H+-ATPase (V-ATPase), yet they exhibit distinct characteristics in their activity and broader cellular effects.

At a Glance: Key Differences

FeatureThis compoundBafilomycin A1
Primary Target Vacuolar H+-ATPase (V-ATPase)[1][2]Vacuolar H+-ATPase (V-ATPase)[3]
Mechanism Inhibits V-ATPase, preventing autophagosome-lysosome fusion and increasing lysosomal pH.[1][2] May also modulate RIP1/AKT/mTOR signaling.[4][5]Potent and specific inhibitor of V-ATPase, blocking autophagosome-lysosome fusion and lysosomal acidification.[3] Can also impact mTOR signaling at low concentrations.[6]
Potency Effective concentrations in the low micromolar range (e.g., 10 µM in pancreatic cancer cells).[1][2]Highly potent, with IC50 values for V-ATPase inhibition in the nanomolar range (e.g., 0.44 nM).[7] Effective concentrations for autophagy inhibition can range from 1 nM to 100 nM depending on the cell line.[8]
Reported IC50 Values GSK-3β: 10.2 µM, CDK-5: 1.5 µM.[9] Proliferation in MCF-7 cells: 2.86 ± 0.19 µM, MDA-MB-231 cells: 7.87 ± 0.30 µM.[4]V-ATPase inhibition: 0.44 nM.[7]

Mechanism of Action: A Deeper Dive

Both this compound and Bafilomycin A1 exert their primary autophagy inhibitory effect by targeting the V-ATPase proton pump. This pump is crucial for acidifying lysosomes, a necessary step for the activation of lysosomal hydrolases that degrade autophagic cargo. By inhibiting the V-ATPase, these compounds prevent the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a stalled autophagic flux.

This compound: This marine-derived alkaloid has been shown to function as an uncoupler of vacuolar ATPases.[1] Studies in pancreatic cancer cells demonstrate that at a concentration of 10 µM, this compound affects V-ATPase activity, leading to a significant increase in the levels of the autophagosome markers LC3-II and p62/SQSTM1.[1][2] Interestingly, the combination of this compound with Bafilomycin A1 did not further increase LC3-II levels compared to Bafilomycin A1 alone, suggesting they act on the same step of the autophagy pathway.[1][2] Furthermore, this compound has been reported to decrease the expression of RIP1, a key regulator of autophagy, which in turn can modulate the AKT/mTOR signaling pathway.[4][5][10]

Bafilomycin A1: A macrolide antibiotic, Bafilomycin A1 is a highly potent and specific inhibitor of V-ATPase.[3] Its inhibition of the proton pump leads to a failure in lysosomal acidification and a subsequent block in autophagosome-lysosome fusion.[3] This results in the accumulation of autophagosomes, which can be observed through increased LC3-II levels. At low concentrations (e.g., 1 nM), Bafilomycin A1 has been shown to inhibit autophagy by activating mTOR signaling.[6]

Signaling Pathways

The inhibitory actions of this compound and Bafilomycin A1 on autophagy are rooted in their effects on key cellular signaling pathways.

ManzamineA_Pathway ManzamineA This compound RIP1 RIP1 ManzamineA->RIP1 decreases expression VATPase V-ATPase ManzamineA->VATPase inhibits Autolysosome Autolysosome Formation ManzamineA->Autolysosome blocks AKT AKT RIP1->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy inhibits Lysosome Lysosome Acidification VATPase->Lysosome Lysosome->Autolysosome fusion Autophagosome Autophagosome Autophagosome->Autolysosome fusion

BafilomycinA1_Pathway BafilomycinA1 Bafilomycin A1 VATPase V-ATPase BafilomycinA1->VATPase inhibits Autolysosome Autolysosome Formation BafilomycinA1->Autolysosome blocks mTOR mTOR BafilomycinA1->mTOR activates (at low conc.) Lysosome Lysosome Acidification VATPase->Lysosome Lysosome->Autolysosome fusion Autophagosome Autophagosome Autophagosome->Autolysosome fusion Autophagy Autophagy mTOR->Autophagy inhibits

Experimental Protocols

Accurate assessment of autophagy inhibition requires robust experimental methods. The following are detailed protocols for key assays used to evaluate the effects of this compound and Bafilomycin A1.

Experimental Workflow for Assessing Autophagy Inhibition

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Autophagic Flux Analysis cluster_2 Lysosomal Function Assay A Seed cells at appropriate density B Treat with this compound or Bafilomycin A1 (include vehicle control) A->B C Lyse cells and collect protein B->C F Stain cells with LysoTracker dye B->F D Western Blot for LC3-I/II and p62 C->D E Densitometry analysis to quantify protein levels D->E H H E->H Interpret Results: Accumulation of LC3-II and p62 indicates autophagy inhibition G Analyze lysosomal acidification by fluorescence microscopy or flow cytometry F->G G->H

LC3 Turnover Assay by Western Blot

This assay measures the conversion of cytosolic LC3-I to lipidated, autophagosome-associated LC3-II. An increase in the LC3-II/LC3-I ratio or total LC3-II levels upon treatment with an inhibitor suggests a block in autophagic degradation.

Materials:

  • Cells of interest

  • This compound or Bafilomycin A1

  • Complete cell culture medium and serum-free medium (for starvation-induced autophagy, if applicable)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (12-15% acrylamide recommended for good separation of LC3-I and LC3-II)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3 (e.g., rabbit polyclonal)

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, Bafilomycin A1, or vehicle control for the specified time. A positive control for autophagy induction (e.g., starvation) can be included. To measure autophagic flux, a set of wells should be co-treated with the inhibitor and a lysosomal inhibitor like Bafilomycin A1 or chloroquine for the last 2-4 hours of the experiment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for a loading control.

  • Data Analysis: Quantify the band intensities for LC3-II and the loading control using densitometry software. Normalize the LC3-II levels to the loading control. An accumulation of LC3-II in inhibitor-treated cells compared to the control indicates a blockage of autophagic flux.

p62/SQSTM1 Degradation Assay by Western Blot

p62 is a protein that is selectively degraded by autophagy. Therefore, its accumulation serves as an indicator of autophagy inhibition.

Protocol: The protocol for the p62 degradation assay is identical to the LC3 turnover assay, with the primary antibody being specific for p62/SQSTM1. An accumulation of p62 protein in cells treated with this compound or Bafilomycin A1 indicates a blockage in autophagic degradation.

Conclusion

Both this compound and Bafilomycin A1 are valuable tools for studying autophagy, acting as late-stage inhibitors through their targeting of the V-ATPase. Bafilomycin A1 is a highly potent and specific inhibitor, making it a gold standard for blocking autophagic flux in experimental settings. This compound, while also targeting V-ATPase, exhibits a broader pharmacological profile, including effects on other kinases and signaling pathways like RIP1/AKT/mTOR. The choice between these two inhibitors will depend on the specific research question, the cell system being used, and whether a highly specific V-ATPase inhibitor or a compound with a more complex mechanism of action is desired. Researchers should carefully consider the concentrations used, as these can influence the observed effects, particularly for Bafilomycin A1, which can impact different cellular processes at varying doses. The provided experimental protocols offer a robust framework for quantifying and comparing the effects of these inhibitors on autophagic flux.

References

Manzamine A vs. Chloroquine: A Comparative Guide to Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against malaria, a parasitic disease that continues to pose a significant global health threat, the exploration of novel and effective therapeutic agents is paramount. This guide provides a detailed, data-driven comparison of the antimalarial efficacy of Manzamine A, a marine-derived β-carboline alkaloid, and Chloroquine, a long-standing synthetic antimalarial drug. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Quantitative Efficacy: A Head-to-Head Comparison

The antimalarial activities of this compound and Chloroquine have been evaluated in both in vitro and in vivo settings. The following tables summarize the key quantitative data from these studies, providing a direct comparison of their potency against different malaria parasite species and strains.

Table 1: In Vitro Antimalarial Activity
CompoundParasite StrainIC50Reference
This compound Plasmodium falciparum (W2, Chloroquine-resistant)< 528.8 ng/mL[1]
Plasmodium falciparum (D6, Mefloquine-resistant)< 528.8 ng/mL[1]
Plasmodium falciparum (W2 clone)13.5 ng/mL[2]
Plasmodium falciparum (D6 clone)25.0 ng/mL[2]
Chloroquine Plasmodium falciparum (Chloroquine-sensitive)35.6 nM (mean)[3]
Plasmodium falciparum (Chloroquine-resistant)337 nM (mean)[3]
Table 2: In Vivo Antimalarial Activity in Plasmodium berghei-Infected Mice
CompoundDosageRoute of AdministrationParasite InhibitionSurvival OutcomeReference
This compound 50 or 100 µmol/kg (single dose)Intraperitoneal> 90%40% recovery at 60 days (100 µmol/kg)[1]
Chloroquine 20 mg/kg/dayIntraperitoneal--[4]

Experimental Protocols

A clear understanding of the methodologies employed in these studies is crucial for the interpretation of the data. Below are detailed protocols for the key experiments cited.

In Vitro Antimalarial Susceptibility Testing

The in vitro activity of antimalarial compounds is typically assessed by determining the 50% inhibitory concentration (IC50) against cultured Plasmodium falciparum parasites.

General Protocol:

  • Parasite Culture: Asynchronous cultures of P. falciparum strains (e.g., W2, D6, or clinical isolates) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: The test compounds (this compound, Chloroquine) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, the parasite culture (at a defined parasitemia and hematocrit) is exposed to the different drug concentrations. A drug-free control is included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under controlled atmospheric conditions (low oxygen, high carbon dioxide).

  • Assessment of Parasite Growth: Parasite growth inhibition is quantified using various methods, such as:

    • Microscopy: Giemsa-stained thin blood smears are examined to determine the parasitemia in treated versus control wells.

    • Isotopic Methods: Incorporation of radiolabeled precursors (e.g., [3H]-hypoxanthine) into the parasite's nucleic acids is measured.

    • Enzyme-based Assays: Measurement of parasite-specific enzymes like lactate dehydrogenase (pLDH).

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In_Vitro_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis p_culture P. falciparum Culture plate_prep Plate Preparation p_culture->plate_prep drug_prep Drug Dilution Series drug_prep->plate_prep incubation Incubate 48-72h plate_prep->incubation growth_assess Assess Parasite Growth incubation->growth_assess ic50_calc Calculate IC50 growth_assess->ic50_calc

In Vitro Antimalarial Assay Workflow
In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)

The murine malaria model using Plasmodium berghei is a standard preclinical test to evaluate the in vivo efficacy of potential antimalarial compounds.

General Protocol:

  • Animal Model: Swiss albino or BALB/c mice are typically used.

  • Parasite Inoculation: Mice are infected intraperitoneally (i.p.) or intravenously (i.v.) with a standardized inoculum of P. berghei-infected red blood cells (e.g., 1 x 10^7 parasitized erythrocytes).

  • Drug Administration: The test compounds are administered to groups of infected mice, usually starting a few hours after infection and continuing for four consecutive days. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like Chloroquine. The route of administration can be oral, i.p., or subcutaneous.

  • Monitoring of Parasitemia: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Calculation of Parasite Suppression: The average parasitemia of the control group is considered as 100% growth. The percentage of parasite suppression for each treated group is calculated using the formula: ((Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control) x 100

  • Survival Monitoring (optional): In some studies, the mice are monitored for a longer period (e.g., 60 days) to assess the mean survival time and the number of mice that clear the infection completely.

In_Vivo_Workflow cluster_infection Infection cluster_treatment Treatment (4 Days) cluster_evaluation Evaluation infection Infect Mice with P. berghei treatment Administer Test Compounds and Controls infection->treatment parasitemia Measure Parasitemia (Day 4) treatment->parasitemia survival Monitor Survival (Optional) treatment->survival suppression Calculate Parasite Suppression parasitemia->suppression

In Vivo 4-Day Suppressive Test Workflow

Mechanism of Action

The efficacy of an antimalarial drug is intrinsically linked to its mechanism of action. Chloroquine and this compound appear to exert their parasiticidal effects through distinct pathways.

Chloroquine: Interference with Heme Detoxification

Chloroquine's primary mechanism of action is well-established.[5][6] As a weak base, it accumulates in the acidic food vacuole of the malaria parasite.[5][6] Inside the vacuole, Chloroquine inhibits the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin.[5][6] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[5][6]

Chloroquine_Pathway cluster_parasite Parasite Food Vacuole hemoglobin Hemoglobin heme Toxic Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin heme->hemozoin Polymerization cell_death Parasite Death heme->cell_death Accumulation leads to heme_polymerase Heme Polymerase heme_polymerase->heme chloroquine Chloroquine Accumulation chloroquine->heme_polymerase Inhibits

Chloroquine's Mechanism of Action
This compound: A Multi-Targeted Approach

The precise antimalarial mechanism of this compound is still under investigation, but several studies suggest a multi-targeted approach. Evidence points towards its ability to interfere with vacuolar ATPases (v-ATPases), which are crucial for maintaining the pH of intracellular compartments.[7] By disrupting the proton pump activity of v-ATPases, this compound may alter the pH of the parasite's digestive vacuole, interfering with essential processes.[7] Additionally, this compound has been shown to inhibit autophagy, a cellular process that is vital for parasite survival.[7] It is also suggested that this compound may act as a small molecule inhibitor of the homeobox gene SIX1, which is involved in cell proliferation and survival.

ManzamineA_Pathway cluster_parasite Malaria Parasite manzamine_a This compound v_atpase Vacuolar ATPase manzamine_a->v_atpase Inhibits autophagy Autophagy manzamine_a->autophagy Inhibits ph_disruption pH Disruption v_atpase->ph_disruption autophagy_inhibition Autophagy Inhibition autophagy->autophagy_inhibition cell_death Parasite Death ph_disruption->cell_death autophagy_inhibition->cell_death

Proposed Antimalarial Mechanisms of this compound

Conclusion

This comparative guide highlights the potent antimalarial properties of this compound, positioning it as a promising candidate for further drug development. While Chloroquine remains a cornerstone of antimalarial therapy, the rise of drug resistance necessitates the exploration of novel compounds with different mechanisms of action. The data presented herein demonstrates that this compound exhibits significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparumin vitro and shows remarkable efficacy in in vivo models. Its unique, multi-targeted mechanism may offer an advantage in overcoming existing resistance patterns. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more advanced preclinical and clinical studies.

References

Manzamine A Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Manzamine A, a complex β-carboline alkaloid isolated from marine sponges, has garnered significant attention in the scientific community for its broad spectrum of biological activities.[1][2] Its potent antimalarial, antimicrobial, and anticancer properties have spurred extensive research into its structure-activity relationship (SAR) to develop novel therapeutic agents.[3][4][5][6] This guide provides a comparative analysis of this compound analogues, presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular pathways to inform future drug discovery and development efforts.

Data Presentation: Comparative Biological Activities

The biological activities of this compound and its analogues have been evaluated against a range of targets, including the malaria parasite Plasmodium falciparum, various bacterial and fungal strains, and cancer cell lines. The following tables summarize the quantitative data from these studies, with IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values converted to micromolar (µM) for standardized comparison.

Antimalarial Activity against Plasmodium falciparum

The pentacyclic core of this compound is crucial for its potent antimalarial activity. Modifications to this core structure have a significant impact on its efficacy.

CompoundAnalogue DescriptionIC50 (µM) vs. D6 cloneIC50 (µM) vs. W2 cloneCytotoxicity (Vero cells) IC50 (µM)Reference(s)
This compound Parent Compound0.0070.0130.3[3]
8-hydroxythis compound Hydroxylation at C-80.0100.0131.8[3]
Manzamine F-31-hydrazone Hydrazone at C-31 of Manzamine F0.0470.062> 7.5[3]
Ircinol A Lacks the β-carboline moiety~2.8~2.8-[4]
Simplified Analogue (cis-exo) Retains cis-exo stereochemistry0.056--[7]
Simplified Analogue (trans-exo) Altered stereochemistry0.45--[7]

Key SAR Insights for Antimalarial Activity:

  • The β-carboline moiety is essential for potent activity, as demonstrated by the significantly reduced activity of Ircinol A.[4]

  • Hydroxylation at the 8-position of the β-carboline ring (8-hydroxythis compound) maintains potent antimalarial activity while reducing cytotoxicity, leading to an improved selectivity index.[3]

  • Modification of the C-31 carbonyl group in Manzamine F to a hydrazone significantly enhances antimalarial activity and reduces cytotoxicity.[3]

  • The stereochemistry of the ring system is critical, with the natural cis-exo orientation being more active than the trans-exo analogue.[7]

Antimicrobial Activity

This compound and its analogues have shown promising activity against various pathogens, including Mycobacterium tuberculosis.

CompoundOrganismMIC (µM)Reference(s)
This compound Mycobacterium tuberculosis H37Rv2.5[3][8]
8-hydroxythis compound Mycobacterium tuberculosis H37Rv1.5[3]
Manadothis compound Mycobacterium tuberculosis H37Rv3.1[9][10]
Manadomanzamine B Mycobacterium tuberculosis H37Rv2.6[9][10]

Key SAR Insights for Antimicrobial Activity:

  • Hydroxylation at the 8-position appears to enhance activity against M. tuberculosis.[3]

  • The rearranged skeleton of the manadomanzamines retains potent antitubercular activity.[9][10]

Anticancer Activity

The anticancer potential of this compound analogues has been explored in various cancer cell lines.

CompoundCell LineIC50 (µM)Reference(s)
This compound Cervical Cancer (HeLa, SiHa, CaSki, C33A)< 4[6][11]
This compound Colorectal Cancer (HCT116)4.5[12]
This compound Pancreatic Cancer-[13]
8-hydroxythis compound Cervical Cancer (SiHa, CaSki)Inhibitory effect[11]
Manadothis compound Human Lung Carcinoma (A-549)4.2[10]
Manadothis compound Human Colon Carcinoma (H-116)8.3[10]
Manadomanzamine B Human Colon Carcinoma (H-116)8.5[10]

Key SAR Insights for Anticancer Activity:

  • This compound demonstrates broad-spectrum anticancer activity at low micromolar concentrations.[6][11][12]

  • The 8-hydroxy analogue also shows antiproliferative effects.[11]

  • The manadomanzamine scaffold exhibits cytotoxicity against lung and colon cancer cell lines.[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound analogues.

In Vitro Antimalarial Assay (P. falciparum SYBR Green I-based Fluorescence Assay)

This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., D6, W2) are maintained in human erythrocytes (O+ blood group) in RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II. Cultures are incubated at 37°C in a low oxygen atmosphere (5% CO2, 5% O2, 90% N2).

  • Assay Plate Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium. The diluted compounds are added to 96-well black microplates.

  • Inoculation: Synchronized ring-stage parasite cultures are diluted to a parasitemia of approximately 0.5% in a 2% hematocrit suspension. This parasite suspension is added to the wells of the pre-dosed microplates.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I dye is added to each well. The plates are incubated in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[14][15][16][17]

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum: A suspension of the test microorganism (e.g., Mycobacterium tuberculosis) is prepared and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in an appropriate broth medium (e.g., Mueller-Hinton broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized inoculum is added to each well of the microtiter plate containing the compound dilutions.

  • Incubation: The plates are incubated at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[18][19][20][21][22]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is used to assess the cytotoxicity of the compounds against a mammalian cell line (e.g., Vero cells).

  • Cell Seeding: Adherent cells (e.g., Vero, African green monkey kidney cells) are seeded into a 96-well plate and allowed to attach and grow for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[23][24][25]

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathways

This compound exerts its biological effects through the modulation of key signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.

ManzamineA_GSK3B_Pathway cluster_0 This compound Action cluster_1 GSK-3β Signaling ManzamineA This compound GSK3B GSK-3β (Glycogen Synthase Kinase 3β) ManzamineA->GSK3B Inhibits (ATP-noncompetitive) Tau Tau Protein GSK3B->Tau Phosphorylates HyperphosphorylatedTau Hyperphosphorylated Tau Tau->HyperphosphorylatedTau NFTs Neurofibrillary Tangles (NFTs) HyperphosphorylatedTau->NFTs

Caption: this compound inhibits GSK-3β, a key enzyme in tau protein phosphorylation.

ManzamineA_Autophagy_Pathway cluster_0 This compound Action cluster_1 Autophagy Pathway ManzamineA This compound vATPase Vacuolar H+-ATPase (v-ATPase) ManzamineA->vATPase Inhibits Lysosome Lysosome vATPase->Lysosome Maintains Acidity Autolysosome Autolysosome (Fusion) Lysosome->Autolysosome Autophagosome Autophagosome Autophagosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation

Caption: this compound inhibits autophagy by targeting vacuolar H+-ATPase (v-ATPase).

Experimental Workflow

The general workflow for evaluating the biological activity of this compound analogues is depicted below.

Experimental_Workflow cluster_workflow Bioactivity Evaluation Workflow start This compound Analogue Synthesis assay_prep Preparation of Serial Dilutions start->assay_prep bio_assay Biological Assays assay_prep->bio_assay cytotoxicity Cytotoxicity Assay (e.g., Vero cells) assay_prep->cytotoxicity antimalarial Antimalarial Assay (P. falciparum) bio_assay->antimalarial Infectious Disease antimicrobial Antimicrobial Assay (e.g., M. tuberculosis) bio_assay->antimicrobial Infectious Disease anticancer Anticancer Assay (Cell Lines) bio_assay->anticancer Oncology data_analysis Data Analysis (IC50 / MIC Determination) antimalarial->data_analysis antimicrobial->data_analysis anticancer->data_analysis cytotoxicity->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Caption: General workflow for the synthesis and biological evaluation of this compound analogues.

Logical Relationships: Structure-Activity Relationship Summary

The following diagram summarizes the key structure-activity relationships for this compound analogues.

SAR_Summary cluster_modifications Structural Modifications and Activity Impact ManzamineA This compound Core Structure β-Carboline Pentacyclic System C-31 Position BetaCarboline_Removal Removal of β-Carboline (e.g., Ircinol A) ManzamineA:f0->BetaCarboline_Removal Greatly Decreased Antimalarial Activity Hydroxylation_C8 Hydroxylation at C-8 (e.g., 8-OH-Manzamine A) ManzamineA:f0->Hydroxylation_C8 Maintained Antimalarial Activity Decreased Cytotoxicity Modification_C31 Modification at C-31 (e.g., Hydrazone) ManzamineA:f2->Modification_C31 Increased Antimalarial Activity Decreased Cytotoxicity Stereochem_Change Altered Stereochemistry (e.g., trans-exo) ManzamineA:f1->Stereochem_Change Decreased Antimalarial Activity

Caption: Key structure-activity relationships of this compound analogues.

Conclusion

The extensive research on this compound and its analogues has provided valuable insights into the structural requirements for their diverse biological activities. The β-carboline moiety and the integrity of the pentacyclic core are paramount for potent antimalarial effects. Strategic modifications, such as hydroxylation at the C-8 position and derivatization of the C-31 carbonyl group, have been shown to enhance the therapeutic index by maintaining or improving efficacy while reducing cytotoxicity. The primary mechanisms of action appear to involve the inhibition of GSK-3β and the disruption of autophagy through the targeting of v-ATPase. This comparative guide serves as a resource for researchers to build upon the existing knowledge and to design novel this compound analogues with improved pharmacological profiles for the potential treatment of malaria, tuberculosis, and cancer.

References

Manzamine A: A Marine-Derived Alkaloid Challenging Conventional Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the marine-derived alkaloid Manzamine A demonstrates its potent anti-cancer properties, positioning it as a compelling alternative and potential adjuvant to current cancer therapies. This guide provides a detailed comparison of this compound's efficacy against standard-of-care treatments for cervical, colorectal, pancreatic, and breast cancers, supported by experimental data and detailed protocols.

Unveiling the Potency of this compound

This compound, a β-carboline alkaloid isolated from marine sponges, has shown significant cytotoxic effects against a range of cancer cell lines.[1] Its unique multi-target mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and inhibition of autophagy, suggests it may overcome some of the resistance mechanisms that plague current therapeutic regimens.

Head-to-Head: this compound vs. Standard Chemotherapies

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound compared to standard chemotherapeutic agents in various cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Efficacy in Cervical Cancer Cell Lines
CompoundCell LineIC50 (µM) - 48hIC50 (µM) - 72h
This compound C33A2.11.6
HeLa4.05.3
SiHa>40>40
CaSki19.99.4
Cisplatin HeLa12 ± 1.57-
CaSki10 ± 0.00-
SiHa13 ± 13.32-
C33A10 ± 0.50-

Data for this compound from[2]. Data for Cisplatin from[3].

Table 2: Efficacy in Colorectal Cancer Cell Lines
CompoundCell LineIC50 (µM) - 24h
This compound HCT1164.5 ± 1.7
DLD-1>10
HT-29>10
Oxaliplatin HCT1160.64
HT290.58
DLD12.05

Data for this compound from[4]. Data for Oxaliplatin from[5].

Table 3: Efficacy in Pancreatic Cancer Cell Lines
CompoundCell LineIC50 (µM) - 72h
This compound AsPC-14.17 ± 1.41
Gemcitabine MIA PaCa-20.025 ± 0.00047
PANC-10.04855 ± 0.0023

Data for this compound from[1]. Data for Gemcitabine from[6].

Table 4: Efficacy in Breast Cancer Cell Lines
CompoundCell LineIC50 (µM) - 48h
This compound MCF-72.86 ± 0.19
MDA-MB-2317.87 ± 0.30
Doxorubicin MCF-78.306
MDA-MB-2316.602

Data for this compound from[7]. Data for Doxorubicin from[8].

Delving into the Mechanism: How this compound Works

This compound exerts its anti-cancer effects through multiple signaling pathways. Two key mechanisms that have been elucidated are the inhibition of the RIP1-mediated AKT/mTOR pathway and the targeting of the SIX1 protein.

ManzamineA_RIP1_Pathway ManzamineA This compound RIP1 RIP1 ManzamineA->RIP1 Inhibits AKT AKT RIP1->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy (Inhibited) mTOR->Autophagy Promotes CellGrowth Cell Growth & Proliferation (Inhibited) mTOR->CellGrowth Promotes

Caption: this compound inhibits the RIP1-mediated AKT/mTOR signaling pathway.

By inhibiting RIP1, this compound disrupts the downstream activation of AKT and mTOR, crucial regulators of cell growth, proliferation, and autophagy. This leads to the suppression of tumor progression.[7]

ManzamineA_SIX1_Pathway ManzamineA This compound SIX1 SIX1 Protein ManzamineA->SIX1 Inhibits CellCycle Cell Cycle Progression (Arrested) SIX1->CellCycle Promotes Apoptosis Apoptosis (Induced) SIX1->Apoptosis Inhibits

Caption: this compound targets the oncoprotein SIX1, inducing cell cycle arrest and apoptosis.

This compound has been shown to decrease the levels of the oncoprotein SIX1, which is overexpressed in several cancers and plays a role in cell cycle progression and apoptosis evasion.[9][10][11][12] This inhibition leads to cell cycle arrest and programmed cell death in cancer cells.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed protocols for the key experiments cited in this guide.

Cell Viability (MTT) Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_assay MTT Assay Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with This compound or Standard Drug Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance

Caption: Workflow for determining cell viability using the MTT assay.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[13][14][15][16]

  • Treatment: Cells are treated with various concentrations of this compound or the standard chemotherapeutic agent for a specified duration (e.g., 24, 48, or 72 hours).[13][14][15][16]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[13][14][15][16]

  • Solubilization: A solubilization solution (e.g., DMSO or SDS-HCl) is added to dissolve the formazan crystals.[13][14][15][16]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[13][14][15][16]

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Staining cluster_analysis Flow Cytometry Analysis Harvest Harvest treated and control cells Wash Wash cells with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Quantify Quantify viable, early apoptotic, and late apoptotic/ necrotic cells Analyze->Quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

  • Cell Preparation: Both treated and untreated cells are harvested and washed with phosphate-buffered saline (PBS).[4][17][18]

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).[4][17][18]

  • Incubation: The cells are incubated in the dark to allow for binding of the fluorescent probes.[17][18]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[4][17][18]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation & Staining cluster_analysis Flow Cytometry Analysis Harvest Harvest treated and control cells Fix Fix cells in -20°C Ethanol Harvest->Fix Wash Wash cells with PBS Fix->Wash TreatRNAse Treat with RNase A Wash->TreatRNAse StainPI Stain with Propidium Iodide TreatRNAse->StainPI Analyze Analyze by Flow Cytometry StainPI->Analyze Quantify Quantify cells in G0/G1, S, and G2/M phases Analyze->Quantify

Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.

  • Cell Preparation: Treated and control cells are harvested and fixed in ice-cold ethanol to permeabilize the cell membrane.[2][19][20][21]

  • RNAse Treatment: Cells are treated with RNase A to ensure that only DNA is stained by propidium iodide.[19][20]

  • PI Staining: Cells are stained with a propidium iodide solution, which intercalates with DNA.[2][19][20][21]

  • Flow Cytometry: The DNA content of individual cells is quantified by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[2][19][22]

Conclusion

This compound demonstrates significant potential as a novel anti-cancer agent. Its efficacy, particularly in certain cancer cell lines, is comparable or superior to some standard-of-care chemotherapies. Its unique mechanisms of action suggest it could be a valuable tool in overcoming drug resistance and may offer a better therapeutic window with potentially fewer side effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic role of this compound in oncology.

References

Manzamine A: A Comparative Analysis of Cytotoxicity in Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Manzamine A, a complex β-carboline alkaloid derived from marine sponges, has garnered significant interest in the scientific community for its potent anti-cancer properties. This guide provides an objective comparison of this compound's cytotoxic effects on various cancer cell lines versus normal cell lines, supported by experimental data. Detailed methodologies of key experiments are presented to aid in the replication and further investigation of its therapeutic potential.

Quantitative Analysis of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a range of human cancer and normal cell lines. The data clearly indicates a selective and potent cytotoxic effect against cancerous cells, while demonstrating significantly lower toxicity towards normal, healthy cells.

Cell LineCell TypeTime Point (hours)IC50 (µM)Reference
Cancer Cell Lines
C33ACervical Cancer482.1[1]
C33ACervical Cancer721.6[1]
HeLaCervical Cancer484.0[1]
HeLaCervical Cancer725.3[1]
SiHaCervical Cancer72>40[1]
CaSkiCervical Cancer4819.9[1]
CaSkiCervical Cancer729.4[1]
HCT116Colorectal Carcinoma244.5 ± 1.7[2][3]
DLD-1Colorectal Carcinoma24>10[2][3]
HT-29Colorectal Carcinoma24>10[2][3]
PreosteoclastsMacrophage Precursors242.5[4]
PreosteoclastsMacrophage Precursors482.2[4]
PreosteoclastsMacrophage Precursors721.9[4]
Differentiated OsteoclastsMature Osteoclasts241.6[4]
Differentiated OsteoclastsMature Osteoclasts48120[4]
Differentiated OsteoclastsMature Osteoclasts7247[4]
Normal Cell Lines
HKcHuman Keratinocytes48, 72No adverse effect[1]
Pre-osteoblastsNormal Osteoblast Precursors243.64[5]
Pre-osteoblastsNormal Osteoblast Precursors482.04[5]
Pre-osteoblastsNormal Osteoblast Precursors725.47[5]
Mature OsteoblastsNormal Mature Osteoblasts244.37[5]
Mature OsteoblastsNormal Mature Osteoblasts484.16[5]
Mature OsteoblastsNormal Mature Osteoblasts723.66[5]

Experimental Protocols

The following are detailed methodologies for the primary assays used to determine the cytotoxicity of this compound.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[6][7][8][9][10]

  • Cell Seeding: Plate cells in an opaque-walled multiwell plate at a predetermined density and volume (e.g., 100 µl for a 96-well plate).

  • Compound Treatment: Add the desired concentrations of this compound to the experimental wells. Include control wells with vehicle (e.g., DMSO) and wells with medium only for background measurements.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which reflects the number of viable cells present.[11][12][13][14][15]

  • Cell Seeding: Seed cells in a clear 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • After the incubation period, add 10 µl of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization of Formazan:

    • Add 100 µl of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the control and determine the IC50 values from the resulting dose-response curves.

Visualizing Molecular Mechanisms and Experimental Design

To better understand the action of this compound and the experimental process, the following diagrams are provided.

ManzamineA_Signaling_Pathway cluster_MA This compound cluster_targets Molecular Targets cluster_downstream Downstream Effects MA This compound vATPase v-ATPase MA->vATPase Inhibits SIX1 SIX1 MA->SIX1 Inhibits CDKs CDKs MA->CDKs Inhibits Autophagy Autophagy Inhibition vATPase->Autophagy p53 p53 Stabilization SIX1->p53 CellCycle G0/G1 Cell Cycle Arrest CDKs->CellCycle p21 p21 Upregulation p53->p21 p21->CDKs Inhibits Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Signaling pathway of this compound in cancer cells.

Cytotoxicity_Workflow start Start seed_cells Seed Normal & Cancer Cell Lines in 96-well Plates start->seed_cells treat_cells Treat Cells with this compound (Varying Concentrations) seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent measure Measure Absorbance or Luminescence incubate_reagent->measure analyze Data Analysis: Calculate % Viability & IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for cytotoxicity assessment.

References

Validating Manzamine A as a GSK-3β Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Manzamine A with other known Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. The following sections present experimental data, detailed protocols for key validation assays, and visualizations of relevant pathways and workflows to objectively evaluate the performance of this compound as a GSK-3β inhibitor.

Comparative Analysis of GSK-3β Inhibitors

The inhibitory activity of this compound against GSK-3β is compared with three well-characterized inhibitors: AR-A014418, CHIR99021, and Kenpaullone. The data, summarized in the table below, highlights the potency and, where available, the selectivity of these compounds.

CompoundType of InhibitionIC50 for GSK-3βOther Kinase Targets (IC50)
This compound Non-ATP-competitive[1]10.2 µM[2][3]CDK5 (1.5 µM)[2][3]
AR-A014418 ATP-competitive[4]104 nM[4]Highly selective for GSK-3β over 26 other kinases[4]
CHIR99021 ATP-competitive[1]6.7 nM[1]GSK-3α (10 nM)[1]
Kenpaullone ATP-competitive23 nM[5]CDK1/cyclin B (0.4 µM), CDK2/cyclin A (0.68 µM), CDK5/p25 (0.85 µM)[5]

Signaling Pathway and Experimental Workflows

To understand the context of GSK-3β inhibition and the methods used for validation, the following diagrams illustrate the canonical Wnt/β-catenin signaling pathway, a typical in vitro kinase assay workflow, and a cell-based validation workflow.

cluster_off Wnt OFF State (GSK-3β Active) cluster_on Wnt ON State (GSK-3β Inhibited) cluster_nucleus_on GSK3b_active Active GSK-3β beta_catenin_p Phosphorylated β-catenin GSK3b_active->beta_catenin_p Phosphorylates Axin_APC Axin/APC Complex Axin_APC->GSK3b_active Proteasome Proteasomal Degradation beta_catenin_p->Proteasome TCF_LEF_off TCF/LEF Target_Genes_off Target Genes OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b_inactive Inactive GSK-3β Dsh->GSK3b_inactive Inhibits beta_catenin_stable Stable β-catenin Nucleus_on Nucleus beta_catenin_stable->Nucleus_on Translocates TCF_LEF_on TCF/LEF Target_Genes_on Target Genes ON TCF_LEF_on->Target_Genes_on Activates ManzamineA This compound (or other inhibitor) ManzamineA->GSK3b_inactive Inhibits

GSK-3β Signaling in the Wnt Pathway.

start Start reagent_prep Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) start->reagent_prep reaction_setup Reaction Setup in Plate (Buffer, Inhibitor, Enzyme, Substrate) reagent_prep->reaction_setup initiate_reaction Initiate Reaction (Add ATP) reaction_setup->initiate_reaction incubation Incubation (e.g., 30-60 min at RT) initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ Reagent) incubation->stop_reaction read_plate Read Plate (Luminescence/Radioactivity) stop_reaction->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

In Vitro Kinase Inhibition Assay Workflow.

start Start cell_culture Cell Culture (e.g., HEK293T, SH-SY5Y) start->cell_culture inhibitor_treatment Inhibitor Treatment (Varying Concentrations) cell_culture->inhibitor_treatment cell_lysis Cell Lysis & Protein Quantification inhibitor_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page western_blot Western Blot (Transfer to Membrane) sds_page->western_blot antibody_incubation Antibody Incubation (Primary & Secondary) western_blot->antibody_incubation detection Detection (Chemiluminescence) antibody_incubation->detection analysis Analysis (Quantify β-catenin stabilization) detection->analysis end End analysis->end

Cell-Based Assay Workflow (Western Blot).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white, opaque microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase assay buffer

    • 1 µL of the diluted inhibitor or DMSO (for control wells)

    • 2 µL of GSK-3β enzyme solution

    • 2 µL of substrate peptide/ATP mixture to initiate the reaction. Final concentrations should be optimized, for example, ~10-25 µM ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Detection: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells without enzyme) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

Protocol 2: Cell-Based GSK-3β Inhibition Assay (Western Blot for β-catenin)

This protocol assesses the ability of an inhibitor to block GSK-3β activity within a cellular context by measuring the accumulation of β-catenin.

Objective: To confirm the cellular activity of a GSK-3β inhibitor by observing the stabilization of its downstream target, β-catenin.

Materials:

  • A suitable cell line (e.g., HEK293T, SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with varying concentrations of the test inhibitor or DMSO (vehicle control) for a specified duration (e.g., 6-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with lysis buffer, incubate on ice for 30 minutes, and then centrifuge to pellet cell debris.

    • Collect the supernatant and determine the protein concentration.[7]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples, add Laemmli buffer, and denature by heating.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against β-catenin (and the loading control) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.[8]

  • Data Analysis: Quantify the band intensities for β-catenin and the loading control. An increase in the ratio of β-catenin to the loading control indicates GSK-3β inhibition.

Protocol 3: Molecular Docking of GSK-3β Inhibitors

This protocol provides a general workflow for in silico analysis of inhibitor binding to the GSK-3β active site.

Objective: To predict the binding mode and affinity of a test compound to the GSK-3β protein.

Materials:

  • Molecular modeling software (e.g., AutoDock, GOLD)

  • A high-resolution crystal structure of human GSK-3β from the Protein Data Bank (PDB)

  • 3D structure of the inhibitor molecule

Procedure:

  • Protein and Ligand Preparation:

    • Obtain a suitable crystal structure of GSK-3β (e.g., PDB ID: 1Q41, 1J1C).

    • Prepare the protein by removing water molecules and any co-crystallized ligands, and adding hydrogen atoms.

    • Generate a 3D conformation of the inhibitor and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the GSK-3β structure, typically centered on the ATP-binding pocket.

    • Perform the docking simulation using the chosen software to generate multiple possible binding poses of the inhibitor within the active site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies or scores.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues of the GSK-3β active site.[9][10] This can provide insights into the structural basis of inhibition.

References

A Comparative Analysis of Manzamine A and Artemisinin: From Marine Sponges and Terrestrial Plants to Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of natural product drug discovery, two compounds, Manzamine A and Artemisinin, stand out for their potent biological activities and therapeutic potential. This compound, a complex alkaloid derived from marine sponges, has demonstrated a broad spectrum of activities including anticancer, antimalarial, and anti-inflammatory effects. Artemisinin, a sesquiterpene lactone from the sweet wormwood plant (Artemisia annua), is a cornerstone of modern antimalarial therapy and is increasingly being investigated for its anticancer properties. This guide provides a detailed comparative study of these two compelling natural products, focusing on their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.

Mechanisms of Action: A Tale of Two Strategies

This compound and Artemisinin employ distinct molecular strategies to exert their biological effects. This compound is recognized as a potent inhibitor of vacuolar ATPases (V-ATPases), which are crucial for maintaining acidic environments within cellular compartments like lysosomes. By disrupting this process, this compound interferes with autophagy, a cellular recycling mechanism that cancer cells often exploit to survive.[1][2] Furthermore, it has been shown to inhibit Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various signaling pathways including WNT, NOTCH, and PI3K/AKT, which are often dysregulated in cancer.[2][3]

Artemisinin's primary mechanism of action, particularly in malaria, is dependent on its endoperoxide bridge. This bridge is activated by heme iron, which is abundant in malaria-infected red blood cells, leading to the generation of cytotoxic free radicals that damage parasite proteins and lead to its death.[4] In the context of cancer, artemisinin and its derivatives are also thought to exert their effects through the production of reactive oxygen species (ROS).[5] Additionally, artemisinin has been shown to have immunomodulatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are critical in inflammatory processes and cancer progression.[6]

Comparative Efficacy: In Vitro and In Vivo Data

The following tables summarize the available quantitative data on the efficacy of this compound and Artemisinin against various cancer cell lines and malaria parasites. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Comparative Anticancer Activity (IC50 values)
CompoundCancer Cell LineIC50 (µM)Reference
This compound HCT116 (Colorectal)4.5 ± 1.7[7]
DLD-1 (Colorectal)>10[7]
HT-29 (Colorectal)>10[7]
LNCaP (Prostate)3-6 (at 72h)[6]
PC3 (Prostate)3-6 (at 72h)[6]
DU145 (Prostate)3-6 (at 72h)[6]
C33A (Cervical)2.1 (at 48h)[8]
HeLa (Cervical)4.0 (at 48h)[8]
SiHa (Cervical)>10[8]
CaSki (Cervical)19.9 (at 48h)[8]
Artemisinin P815 (Murine Mastocytoma)12[9]
BSR (Hamster Kidney Adenocarcinoma)52[9]
A549 (Lung)~102 (Artemisinin)[10]
CL-6 (Cholangiocarcinoma)339[1]
Hep-G2 (Hepatocarcinoma)268[1]
Artesunate (Artemisinin derivative) A549 (Lung)~68 (Artesunate)[10]
CL-6 (Cholangiocarcinoma)131[1]
Hep-G2 (Hepatocarcinoma)50[1]
Table 2: Comparative Antimalarial Activity
CompoundParasite StrainIC50In Vivo Model (P. berghei in mice)Reference
This compound P. falciparum (D6 clone)4.5 ng/mLSuperior parasitemia suppression and survival compared to artemisinin at the same dose.[11]
P. falciparum (W2 clone)8.0 ng/mL
Artemisinin P. falciparum1.9 x 10⁻⁸ M (in vitro)Less effective in suppressing parasitemia and prolonging survival compared to this compound at the same dose.[11][12]
Table 3: Comparative Toxicity
CompoundParameterValueSpeciesReference
This compound LD50 (oral)200-300 mg/kgRat (unpublished data cited)[9]
CC50 (VERO cells - normal kidney)975 ng/mL[13]
CC50 (SIRC cells - normal cornea)5.6 µM
Artemisinin LD50 (oral)5576 mg/kgRat
CytotoxicityObserved in normal human bronchial epithelial cells[10]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.

ManzamineA_Signaling ManzA This compound VATPase V-ATPase ManzA->VATPase inhibits Autophagy Autophagy ManzA->Autophagy inhibits GSK3B GSK-3β ManzA->GSK3B inhibits Lysosome Lysosomal Acidification VATPase->Lysosome Lysosome->Autophagy required for BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation PI3K_AKT PI3K/AKT Pathway GSK3B->PI3K_AKT modulates Wnt Wnt Pathway (Gene Transcription) BetaCatenin->Wnt activates CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival promotes Artemisinin_Signaling cluster_nfkb NF-κB Pathway Artemisinin Artemisinin Heme Heme (Fe2+) Artemisinin->Heme activated by IKK IKK Artemisinin->IKK inhibits ROS Reactive Oxygen Species (ROS) Heme->ROS ProteinDamage Protein Damage & Cell Death ROS->ProteinDamage IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Inflammatory Gene Transcription Nucleus->InflammatoryGenes activates Experimental_Workflow Start Start: Natural Product (this compound / Artemisinin) InVitro In Vitro Screening Start->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer & normal cell lines) InVitro->Cytotoxicity IC50 Determine IC50/CC50 Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) IC50->Mechanism InVivo In Vivo Efficacy & Toxicity IC50->InVivo Promising Candidate AnimalModel Animal Model (e.g., Xenograft for cancer, P. berghei for malaria) InVivo->AnimalModel Efficacy Evaluate Tumor Growth/ Parasitemia Reduction AnimalModel->Efficacy Toxicity Toxicity Studies (LD50, Histopathology) AnimalModel->Toxicity End Lead Compound Optimization Efficacy->End Toxicity->End

References

Manzamine A: A Potential Weapon Against Drug-Resistant Cancers? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in cancer therapy, necessitating the discovery of novel agents with unconventional mechanisms of action. Manzamine A, a complex β-carboline alkaloid derived from marine sponges, has demonstrated potent anticancer activity across a spectrum of cancer cell lines. This guide provides a comparative analysis of this compound's efficacy and explores its potential to circumvent common mechanisms of chemoresistance, supported by available experimental data and detailed methodologies.

While direct comparative studies on cross-resistance are limited, the unique molecular targets of this compound suggest its potential to be effective against cancers that have developed resistance to conventional chemotherapeutic agents. This guide will delve into its mechanism of action, present its cytotoxic profile, and provide the necessary experimental details for researchers to further investigate its potential in overcoming drug resistance.

Comparative Efficacy of this compound

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Citation
Prostate CancerLNCaP3-672[1]
22Rv13-672[1]
PC33-672[1]
DU1453-672[1]
Colorectal CancerHCT1164.5 ± 1.724[2]
DLD-1>1024[2]
HT-29>1024[2]
Cervical CancerC33A2.148[3]
HeLa4.048[3]
Pancreatic CancerPANC-1~10Not Specified[4]
Breast CancerMDA-MB-2310.5-8 (Dose-dependent effects)24[5]
MCF-70.5-8 (Dose-dependent effects)24[5]

Unraveling the Mechanisms of Action: A Path to Overcoming Resistance?

This compound's potential to combat drug resistance stems from its multifaceted and unique mechanisms of action, which differ significantly from those of traditional chemotherapeutics that primarily target DNA synthesis or microtubule dynamics.

Targeting Key Transcription Factors and Kinases
  • E2F8 Inhibition in Prostate Cancer: In castration-resistant prostate cancer (CRPC), this compound has been shown to inhibit the transcription factor E2F8. This, in turn, blocks the synthesis of the androgen receptor (AR), including its therapy-resistant splice variants. This novel mechanism provides a potential strategy to overcome resistance to AR-targeted therapies[1].

  • SIX1 and CK2α Downregulation in Cervical Cancer: this compound has been observed to decrease the levels of the oncoprotein SIX1 and the protein kinase CK2α in cervical cancer cells, leading to cell cycle arrest and apoptosis[6].

  • GSK-3β and CDK5 Inhibition: this compound is an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), with IC50 values of 10.2 µM and 1.5 µM, respectively[5]. Both kinases are implicated in various cellular processes, including proliferation and survival, and their inhibition can contribute to the anticancer effects of this compound.

Induction of Apoptosis and Cell Cycle Arrest

This compound consistently induces apoptosis and cell cycle arrest in various cancer cell lines. In colorectal cancer cells, it triggers G0/G1 phase arrest through the p53/p21/p27 pathway and promotes caspase-dependent apoptosis via the depletion of the mitochondrial membrane potential[7][8].

Inhibition of Autophagy

A distinctive mechanism of this compound is its ability to inhibit autophagy by targeting vacuolar ATPases (V-ATPases) in pancreatic cancer cells[9]. Autophagy is a survival mechanism for cancer cells, particularly under stress, and its inhibition can sensitize them to other therapeutic interventions.

Visualizing the Pathway to Overcoming Resistance

The following diagram illustrates the potential mechanism by which this compound may overcome resistance to conventional chemotherapy. By targeting pathways distinct from those affected by drugs like taxanes (microtubules) and platinum-based agents (DNA cross-linking), this compound offers a complementary therapeutic strategy.

ManzamineA_Resistance_Pathway cluster_conventional Conventional Chemotherapy cluster_manzamine This compound cluster_resistance Resistance Mechanisms cluster_outcome Cellular Outcome Conventional e.g., Paclitaxel, Cisplatin DNA DNA Damage Conventional->DNA Microtubules Microtubule Disruption Conventional->Microtubules DrugEfflux Drug Efflux (e.g., P-gp) Conventional->DrugEfflux Subject to DNA_Repair Enhanced DNA Repair DNA->DNA_Repair Induces ManzA This compound VATPase V-ATPase Inhibition ManzA->VATPase E2F8 E2F8 Inhibition ManzA->E2F8 SIX1 SIX1 Downregulation ManzA->SIX1 GSK3B GSK-3β Inhibition ManzA->GSK3B AutophagyInhibition Autophagy Inhibition VATPase->AutophagyInhibition AR_Variants AR Splice Variants E2F8->AR_Variants Bypasses CellCycleArrest Cell Cycle Arrest SIX1->CellCycleArrest Apoptosis Apoptosis GSK3B->Apoptosis DrugEfflux->Conventional Confers resistance to DNA_Repair->Conventional Confers resistance to AR_Variants->Conventional Confers resistance to AR therapies CellCycleArrest->Apoptosis Leads to AutophagyInhibition->Apoptosis Sensitizes to

Caption: Potential mechanism of this compound in overcoming chemoresistance.

Detailed Experimental Protocols

For researchers aiming to validate and expand upon these findings, the following are detailed protocols for key in vitro assays.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight to allow for attachment[10].

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0 to 40 µM) for various time points (e.g., 24, 48, and 72 hours)[10].

  • MTS Reagent Addition: Following treatment, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Colony Formation Assay
  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with this compound at various concentrations.

  • Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form. Replace the medium with fresh medium containing the drug every 2-3 days.

  • Fixing and Staining: After the incubation period, wash the colonies with PBS, fix with methanol, and stain with crystal violet.

  • Quantification: Count the number of colonies (typically defined as having >50 cells) in each well.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising anticancer agent with a unique pharmacological profile. Its ability to target multiple signaling pathways that are distinct from those targeted by conventional chemotherapeutics provides a strong rationale for its potential use in overcoming drug resistance. However, the current body of literature lacks direct, head-to-head comparisons of this compound's activity in drug-sensitive versus isogenic drug-resistant cancer cell lines.

Future research should focus on:

  • Direct Comparative Studies: Evaluating the cytotoxicity of this compound in well-characterized drug-resistant cancer cell lines (e.g., paclitaxel-, cisplatin-, or doxorubicin-resistant lines) alongside their sensitive counterparts.

  • Mechanism of Resistance Evasion: Elucidating the precise molecular mechanisms by which this compound circumvents specific resistance pathways, such as those mediated by ABC transporters (e.g., P-glycoprotein).

  • In Vivo Studies: Assessing the efficacy of this compound in animal models of drug-resistant cancers.

By addressing these research gaps, the full potential of this compound as a novel therapeutic agent for drug-resistant cancers can be realized, offering new hope for patients with limited treatment options.

References

Manzamine A in Oncology: A Comparative Analysis with Other Marine-Derived Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a rich and largely untapped resource for novel therapeutic agents, particularly in the field of oncology. Among the myriad of bioactive compounds isolated from marine organisms, Manzamine A, a β-carboline alkaloid derived from marine sponges of the Haliclona species, has garnered significant attention for its potent and multi-targeted anticancer properties.[1] This guide provides a comparative analysis of this compound with other prominent marine-derived anticancer drugs, Eribulin and Trabectedin, as well as the conventional chemotherapeutic agent, Cytarabine, which was originally inspired by marine nucleosides.

Overview of Compared Marine Natural Products

This compound is a structurally complex alkaloid with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notable anticancer effects.[1] Its potential in oncology is underscored by its activity against a range of cancer cell lines, including lung, prostate, colorectal, breast, pancreatic, and cervical cancers.[1]

Eribulin mesylate (Halaven®) is a synthetic analog of halichondrin B, a polyether macrolide isolated from the marine sponge Halichondria okadai.[2] It is an FDA-approved treatment for metastatic breast cancer and unresectable liposarcoma.[2]

Trabectedin (Yondelis®) , originally isolated from the tunicate Ecteinascidia turbinata and now synthetically produced, is approved for the treatment of advanced soft tissue sarcoma and recurrent ovarian cancer.[3]

Cytarabine (Ara-C) is a synthetic analog of the nucleoside cytidine, with its discovery inspired by arabinose-containing nucleosides from the marine sponge Tethya crypta. It is a widely used chemotherapy drug for acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[4]

Comparative Anticancer Activity: A Quantitative Look

The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound and the comparator compounds against various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (h)
Colorectal CancerHCT1164.5 ± 1.724
Colorectal CancerDLD-1>1024
Colorectal CancerHT-29>1024
Cervical CancerC33A2.1 (48h), 1.6 (72h)48, 72
Cervical CancerHeLa4.0 (48h), 5.3 (72h)48, 72
Cervical CancerSiHa>10 (48h), >10 (72h)48, 72
Cervical CancerCaSki19.9 (48h), 9.4 (72h)48, 72
Prostate CancerLNCaP3-672
Prostate CancerPC33-672
Prostate CancerDU1453-672

Table 2: IC50 Values of Eribulin, Trabectedin, and Cytarabine in Representative Cancer Cell Lines

CompoundCancer TypeCell LineIC50Incubation Time (h)
Eribulin Breast CancerMDA-MB-2310.4-4.3 nM72
Breast CancerMDA-MB-4680.4-4.3 nM72
Breast CancerMX-10.4-4.3 nM72
Breast CancerBT-5490.4-4.3 nM72
Trabectedin LeiomyosarcomaLMS1.296 nMNot Specified
LiposarcomaLPS0.6836 nMNot Specified
RhabdomyosarcomaRMS0.9654 nMNot Specified
FibrosarcomaFS0.8549 nMNot Specified
Cytarabine Acute Myeloid LeukemiaMV4-11 (parental)0.26 µM72
Acute Myeloid LeukemiaMV4-11 (resistant)3.37 µM72

Mechanisms of Action: Diverse Strategies to Combat Cancer

The anticancer efficacy of these marine-derived compounds stems from their distinct and often multifaceted mechanisms of action.

This compound: A Multi-Targeted Approach

This compound exhibits a complex mechanism of action, interfering with multiple crucial cellular processes in cancer cells.[5]

  • v-ATPase Inhibition: this compound targets vacuolar H+-ATPases (v-ATPases), which are proton pumps responsible for maintaining acidic environments within cellular compartments like lysosomes.[6] Inhibition of v-ATPases disrupts autophagy, a critical process for cancer cell survival and proliferation.[6]

  • Cell Cycle Arrest and Apoptosis: It induces cell cycle arrest, primarily at the G0/G1 or G1/S phase, by modulating the expression of cell cycle regulatory proteins such as p53, p21, and p27.[7][8] This ultimately leads to caspase-dependent apoptosis.[7]

  • Inhibition of Key Oncogenic Proteins: this compound has been shown to downregulate the oncoprotein SIX1 in cervical cancer cells.[9] It also targets other key signaling molecules like E2F8, the androgen receptor (AR), and GSK-3β.[5]

  • Disruption of Microtubule Dynamics and DNA Replication: Evidence suggests that this compound can also interfere with microtubule dynamics and DNA replication enzymes, further contributing to its anti-proliferative effects.[1]

ManzamineA_Pathway ManzamineA This compound vATPase v-ATPase ManzamineA->vATPase Autophagy Autophagy ManzamineA->Autophagy Inhibits p53_p21 p53/p21/p27 ManzamineA->p53_p21 Upregulates Apoptosis Apoptosis ManzamineA->Apoptosis Induces SIX1 SIX1 Oncoprotein ManzamineA->SIX1 Inhibits E2F8 E2F8 ManzamineA->E2F8 Inhibits AR Androgen Receptor ManzamineA->AR Inhibits GSK3b GSK-3β ManzamineA->GSK3b Inhibits Microtubules Microtubule Dynamics (Disrupted) ManzamineA->Microtubules DNAReplication DNA Replication (Inhibited) ManzamineA->DNAReplication Lysosome Lysosomal pH (Disrupted) vATPase->Lysosome Maintains CancerCell Cancer Cell Survival & Proliferation CellCycle Cell Cycle Progression (G1/S Arrest) p53_p21->CellCycle Inhibits

Caption: this compound's multi-targeted anticancer mechanism.

Eribulin: A Microtubule Dynamics Inhibitor

Eribulin's primary mechanism of action is the inhibition of microtubule dynamics, which is essential for cell division.[2]

  • Tubulin Binding: It binds to the vinca domain on β-tubulin at the positive ends of microtubules.[2]

  • Suppression of Microtubule Growth: This binding suppresses the growth phase of microtubules without affecting the shortening phase, leading to a non-productive sequestration of tubulin into aggregates.[2]

  • Mitotic Arrest and Apoptosis: The disruption of microtubule function leads to G2/M cell cycle arrest and subsequent apoptosis.[10]

  • Non-mitotic Effects: Eribulin also exhibits effects on the tumor microenvironment, including vascular remodeling and reversal of the epithelial-to-mesenchymal transition (EMT), which may contribute to its clinical efficacy.[2]

Eribulin_Pathway Eribulin Eribulin Tubulin β-Tubulin (Vinca Domain) Eribulin->Tubulin Binds to MicrotubuleGrowth Microtubule Growth (Suppressed) Eribulin->MicrotubuleGrowth Inhibits MitoticSpindle Mitotic Spindle Formation (Blocked) Eribulin->MitoticSpindle VascularRemodeling Vascular Remodeling Eribulin->VascularRemodeling Induces EMT Epithelial-to-Mesenchymal Transition (EMT) Reversal Eribulin->EMT Induces CellCycleArrest G2/M Cell Cycle Arrest MitoticSpindle->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces CancerCell Cancer Cell Division & Metastasis

Caption: Eribulin's mechanism of action on microtubule dynamics.

Trabectedin: A DNA-Binding Agent

Trabectedin exerts its anticancer effects by interacting directly with DNA and modulating transcription and DNA repair processes.[3]

  • DNA Minor Groove Binding: It binds to the minor groove of DNA, alkylating guanine residues and causing a bend in the DNA helix.[11]

  • Interference with Transcription and DNA Repair: This DNA distortion interferes with the binding of transcription factors and DNA repair proteins, particularly the transcription-coupled nucleotide excision repair (TC-NER) pathway.[12]

  • Induction of DNA Damage: The inhibition of DNA repair leads to the accumulation of DNA double-strand breaks.

  • Modulation of the Tumor Microenvironment: Trabectedin can also alter the production of cytokines and chemokines by tumor cells and tumor-associated macrophages, thereby modifying the tumor microenvironment.

Trabectedin_Pathway Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA Binds to Transcription Transcription (Inhibited) Trabectedin->Transcription DNARepair DNA Repair (TC-NER) (Inhibited) Trabectedin->DNARepair TME Tumor Microenvironment (Modulated) Trabectedin->TME Modulates DNA_Damage DNA Double-Strand Breaks Apoptosis Apoptosis DNA_Damage->Apoptosis Induces DNARepair->DNA_Damage Leads to CancerCell Cancer Cell Survival & Growth

Caption: Trabectedin's mechanism as a DNA-binding agent.

Experimental Protocols: A Glimpse into the Methodology

The data presented in this guide are derived from a variety of in vitro and in vivo experimental protocols. Below are generalized descriptions of the key methodologies cited.

Cell Viability and Cytotoxicity Assays (e.g., MTS/MTT Assay)
  • Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • General Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

    • A reagent (MTS or MTT) is added to each well and incubated.

    • Viable cells convert the reagent into a colored formazan product.

    • The absorbance of the formazan is measured using a microplate reader.

    • Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.

Cell Cycle Analysis (Flow Cytometry)
  • Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • General Protocol:

    • Cells are treated with the test compound for a specific time.

    • Cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).

    • The DNA content of individual cells is measured by a flow cytometer.

    • The distribution of cells in different cell cycle phases is analyzed based on their DNA content.

Western Blotting
  • Principle: This method is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

  • General Protocol:

    • Cells are treated with the compound and then lysed to extract proteins.

    • Proteins are separated by size using gel electrophoresis.

    • The separated proteins are transferred to a membrane.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, SIX1).

    • A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody.

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then imaged.

Conclusion: this compound - A Promising Multi-faceted Anticancer Candidate

This compound presents a compelling profile as a potential anticancer therapeutic. Its ability to target multiple, often complementary, cellular pathways distinguishes it from more targeted agents and may offer an advantage in overcoming drug resistance. While the in vitro potency of Eribulin and Trabectedin, which are already established clinical drugs, appears to be in the nanomolar range compared to the micromolar range for this compound in some cell lines, the broader mechanistic action of this compound warrants further investigation.

The development of this compound and its analogs could lead to new therapeutic strategies, potentially in combination with existing treatments, to improve outcomes for cancer patients. Further preclinical and clinical studies are essential to fully elucidate its therapeutic potential and safety profile. The continued exploration of marine natural products like this compound holds significant promise for the future of oncology drug discovery.

References

Manzamine A and Chemotherapy: A Guide to Potential Synergistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental data on the synergistic effects of Manzamine A with conventional chemotherapy drugs is currently limited in published literature, a comprehensive analysis of their respective mechanisms of action reveals compelling potential for combination therapies. This guide provides a comparative overview of this compound and two widely used chemotherapy agents, Doxorubicin and Cisplatin. By juxtaposing their molecular targets and cellular effects, we identify plausible points of convergence and complementary action that could lead to enhanced anti-cancer efficacy. This document is intended to serve as a foundational resource to stimulate and guide future research into these promising therapeutic combinations.

Introduction: The Quest for Synergistic Cancer Therapies

The development of resistance to chemotherapy and the prevalence of adverse side effects remain significant challenges in oncology. Combination therapy, the use of multiple therapeutic agents with different mechanisms of action, is a cornerstone of modern cancer treatment aimed at overcoming these obstacles. This compound, a marine-derived β-carboline alkaloid, has demonstrated potent anti-cancer properties through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of autophagy.[1][2] These multifaceted effects make it a strong candidate for synergistic combinations with established chemotherapy drugs. This guide explores the theoretical basis for the synergy of this compound with Doxorubicin and Cisplatin, providing a framework for future preclinical and clinical investigations.

Comparative Analysis of Anti-Cancer Mechanisms

A deeper understanding of the distinct and potentially overlapping mechanisms of this compound, Doxorubicin, and Cisplatin is crucial for hypothesizing synergistic interactions. The following tables summarize their known molecular targets and the resulting cellular effects.

Table 1: Comparison of Molecular Targets
Feature This compound Doxorubicin Cisplatin
Primary Molecular Target(s) Glycogen Synthase Kinase 3β (GSK-3β), Vacuolar-ATPases (v-ATPases), SIX1 oncoprotein[1][3][4][5]Topoisomerase II, DNA[6][7]DNA[8][9]
Secondary Target(s)/Effect(s) DNA intercalation, Downregulation of Cyclin D1 and CDK4[1][10]Generation of Reactive Oxygen Species (ROS)[6][7]Cellular proteins (e.g., in DNA repair pathways)[11]
Table 2: Comparison of Cellular Effects
Cellular Effect This compound Doxorubicin Cisplatin
Cell Cycle Arrest G0/G1 or G1/S phase[1][2]G2/M phaseS, G2, or M phase
Induction of Apoptosis Yes (Caspase-dependent)[2]Yes (via DNA damage and mitochondrial pathways)[6]Yes (via DNA damage response)[8][9]
DNA Damage Indirectly, via potential DNA intercalation[10]Yes (Intercalation and Topoisomerase II inhibition)[6][7]Yes (DNA adduct formation)[8][9]
Inhibition of Autophagy Yes (via v-ATPase inhibition)[3][12]Can induce autophagy, which may be a resistance mechanism[6]Can induce autophagy
Effect on Cell Migration Inhibition[2]Can inhibit at cytotoxic concentrationsCan inhibit at cytotoxic concentrations
Sensitization to other agents Sensitizes cells to TRAIL-induced apoptosis[2][13]N/ACan sensitize cells to radiation and other chemotherapies

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound and the proposed points of synergistic interaction with chemotherapy drugs.

ManzamineA_Pathway cluster_ManzamineA This compound Action cluster_CellularEffects Cellular Effects ManzA This compound GSK3B GSK-3β ManzA->GSK3B Inhibits vATPase v-ATPase ManzA->vATPase Inhibits SIX1 SIX1 ManzA->SIX1 Downregulates Apoptosis Apoptosis GSK3B->Apoptosis Promotes Autophagy Autophagy Inhibition vATPase->Autophagy CellCycle Cell Cycle Arrest (G0/G1) SIX1->CellCycle Promotes (when inhibited) ManzAMore ...

Figure 1: this compound's primary signaling pathways.

Synergy_Hypothesis cluster_drugs Therapeutic Agents cluster_mechanisms Mechanisms of Action cluster_outcome Synergistic Outcome ManzA This compound AutophagyInhibition Inhibition of Autophagy (v-ATPase Inhibition) ManzA->AutophagyInhibition ApoptosisInduction Induction of Apoptosis (GSK-3β Inhibition) ManzA->ApoptosisInduction Chemo Doxorubicin / Cisplatin DNADamage Direct DNA Damage Chemo->DNADamage Synergy Enhanced Cancer Cell Death AutophagyInhibition->Synergy Potentiates Chemo-induced Apoptosis ApoptosisInduction->Synergy Additive/Synergistic Apoptotic Signaling DNADamage->Synergy Primary Cytotoxic Effect

Figure 2: Hypothesized synergistic interactions.

Potential Synergistic Interactions: A Deeper Dive

Based on the distinct mechanisms, several hypotheses for synergy can be formulated:

  • Inhibition of Autophagy and Enhanced Chemotherapy-Induced Apoptosis: Many chemotherapy drugs, including Doxorubicin and Cisplatin, can induce autophagy as a pro-survival mechanism in cancer cells. This compound's ability to inhibit autophagy by targeting v-ATPases could therefore prevent this survival response, rendering cancer cells more susceptible to the apoptotic effects of chemotherapy.[3][6][12]

  • Complementary Induction of Apoptosis: this compound induces apoptosis through pathways involving GSK-3β inhibition.[1] Chemotherapy agents trigger apoptosis primarily through the DNA damage response pathway.[6][8] The simultaneous activation of these distinct apoptotic routes could lead to a more robust and sustained cell death signal.

  • Overcoming Chemoresistance: The downregulation of the SIX1 oncoprotein by this compound has been linked to the regulation of cell cycle checkpoint proteins.[1][10] This could potentially restore sensitivity in chemoresistant tumors where cell cycle dysregulation is a key resistance mechanism.

  • Sensitization to TRAIL-induced Apoptosis: this compound has been shown to sensitize pancreatic cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[2][13][14] As some chemotherapy agents can upregulate TRAIL receptors, a combination with this compound could create a powerful pro-apoptotic environment.[15][16]

Proposed Experimental Protocols for Synergy Evaluation

To empirically validate the hypothesized synergistic effects, the following experimental protocols are proposed:

In Vitro Synergy Assessment
  • Objective: To quantify the synergistic cytotoxic effects of this compound in combination with Doxorubicin or Cisplatin in various cancer cell lines.

  • Methodology:

    • Cell Lines: A panel of cancer cell lines (e.g., breast, lung, colon, pancreatic) should be selected.

    • Drug Treatment: Cells will be treated with a range of concentrations of this compound, Doxorubicin, and Cisplatin, both as single agents and in combination at constant and non-constant ratios.

    • Cell Viability Assay: Cell viability will be assessed after 48-72 hours of treatment using an MTS or a similar colorimetric assay.

    • Data Analysis: The half-maximal inhibitory concentrations (IC50) for each drug will be determined. The synergistic, additive, or antagonistic effects of the drug combinations will be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

in_vitro_workflow start Select Cancer Cell Lines treatment Treat with this compound, Chemotherapy Drug, and Combinations start->treatment viability Assess Cell Viability (MTS Assay) treatment->viability analysis Calculate IC50 and Combination Index (CI) viability->analysis end Determine Synergy, Additivity, or Antagonism analysis->end

Figure 3: In vitro synergy assessment workflow.
Mechanistic Validation: Apoptosis and Autophagy Assays

  • Objective: To investigate the cellular mechanisms underlying any observed synergy.

  • Methodology:

    • Apoptosis Assay: Cancer cells will be treated with this compound, a chemotherapy drug, and their combination at synergistic concentrations. Apoptosis will be quantified by flow cytometry using Annexin V/Propidium Iodide staining. Western blotting for key apoptosis markers (e.g., cleaved caspase-3, PARP) will also be performed.

    • Autophagy Assay: Cells will be treated as above. Autophagy will be assessed by monitoring the levels of LC3-II and p62/SQSTM1 via Western blotting. Autophagic flux can be further analyzed using lysosomal inhibitors like bafilomycin A1.

Conclusion and Future Directions

The multi-targeted mechanism of action of this compound presents a strong theoretical rationale for its use in combination with conventional chemotherapy drugs like Doxorubicin and Cisplatin. The potential to inhibit pro-survival autophagy, engage complementary apoptotic pathways, and potentially overcome chemoresistance warrants rigorous investigation. The experimental protocols outlined in this guide provide a clear path forward for researchers to empirically test these hypotheses. Successful validation of these synergistic interactions in preclinical models would pave the way for the development of novel and more effective combination therapies for a range of cancers, ultimately benefiting patients by improving treatment outcomes and potentially reducing side effects.

References

Safety Operating Guide

Navigating the Safe Disposal of Manzamine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Manzamine A are paramount to ensuring laboratory safety and environmental protection. this compound, a β-carboline alkaloid derived from marine sponges, is recognized for its significant biological activities, including cytotoxic properties. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for managing hazardous laboratory waste.

Core Safety and Handling Principles

This compound is classified as harmful if swallowed (Acute toxicity - oral 4 H302) and should be handled as a hazardous substance.[1] Due to its cytotoxic nature, all materials that come into contact with this compound, including contaminated personal protective equipment (PPE), labware, and cleaning materials, must be treated as hazardous waste.

Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, appropriate PPE is mandatory. This includes:

  • Gloves: Two pairs of nitrile gloves are recommended.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A dedicated lab coat should be used.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator is necessary.

This compound Disposal Procedures

The primary and most recommended method for the disposal of this compound and associated waste is high-temperature incineration by a licensed hazardous waste management company.[2][3] This method ensures the complete destruction of the cytotoxic compound.

Step-by-Step Disposal Workflow:

  • Segregation: At the point of generation, all this compound waste must be segregated from other laboratory waste streams.[2] This includes:

    • Unused or expired this compound.

    • Contaminated consumables (e.g., pipette tips, vials, gloves, wipes).

    • Contaminated solutions.

    • Spill cleanup materials.

  • Waste Containment:

    • Solid Waste: Place all solid waste, including contaminated PPE and labware, into a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Cytotoxic Waste" and/or "Hazardous Waste".[2][3][4] The use of purple or red containers is a common practice for cytotoxic waste.[2][3][4]

    • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and its approximate concentration.

    • Sharps: Any sharps (e.g., needles, contaminated glassware) must be placed in a designated sharps container labeled for cytotoxic waste.[2][4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic," and should identify the contents.

  • Storage: Store the segregated waste in a designated, secure area within the laboratory, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal contractor.

  • Collection and Disposal: Arrange for the collection of the hazardous waste through your institution's established procedures for professional disposal, which will typically involve high-temperature incineration.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₃₆H₄₄N₄O[5]
Molecular Weight 548.8 g/mol [5]
Hazard Classification Acute toxicity - oral 4 (H302: Harmful if swallowed)[1]
Storage Temperature -20°C (for the pure compound)[5]
Solubility Soluble in ethanol, methanol, and DMSO[5]

Experimental Protocols

Decontamination of Surfaces:

In the event of a spill or for routine cleaning of work surfaces, the following procedure should be followed:

  • Preparation: Ensure all necessary PPE is worn.

  • Initial Cleaning: Use a detergent solution and low-lint wipes to clean the contaminated area. Wipe in one direction, from the cleanest to the most contaminated area. Dispose of the wipes in the cytotoxic waste container.[6]

  • Rinsing: Use a new wipe moistened with sterile water to rinse the area. Dispose of the wipe in the cytotoxic waste container.[6]

  • Final Decontamination: Use a new wipe with 70% isopropyl alcohol to wipe the surface again. Allow the surface to air dry. Dispose of the wipe in the cytotoxic waste container.[6]

Chemical Treatment (as a potential, secondary option):

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal process.

Caption: Workflow for the proper disposal of this compound waste.

DisposalDecisionTree A Is High-Temperature Incineration Available via Institutional EHS? B Follow Standard Procedure for Incineration of Cytotoxic Waste A->B Yes C Consult with EHS to Explore Alternative Disposal Options A->C No D Potential for Chemical Treatment (Requires Validation) C->D

Caption: Decision tree for this compound disposal method selection.

By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure its disposal is conducted in a safe, compliant, and environmentally responsible manner. Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols.

References

Essential Safety and Logistical Information for Handling Manzamine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Manzamine A, a β-carboline alkaloid with potent biological activity. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination. This compound should be handled by trained personnel familiar with the risks associated with potent cytotoxic compounds.

Hazard Identification and Personal Protective Equipment

This compound is classified as hazardous and is harmful if swallowed.[1] Due to its cytotoxic and potent nature, appropriate personal protective equipment (PPE) is mandatory to prevent exposure through ingestion, inhalation, or skin contact.[2] The following table summarizes the recommended PPE for handling this compound.

Activity Recommended Personal Protective Equipment (PPE) Rationale
Weighing and Dispensing (Solid Form) - Chemical-resistant gloves (double-gloving recommended, e.g., nitrile) - Disposable gown with tight-fitting cuffs - Safety goggles with side shields or a face shield - A properly fitted N95 or higher respiratorHigh risk of aerosolization and inhalation of the potent powder.
Solution Preparation - Chemical-resistant gloves (e.g., nitrile) - Laboratory coat - Safety goggles with side shieldsTo protect against splashes and direct skin contact.
Handling Solutions - Chemical-resistant gloves (e.g., nitrile) - Laboratory coat - Safety glasses with side shieldsTo prevent accidental skin and eye contact.
Spill Cleanup - Chemical-resistant gloves (double-gloving) - Disposable gown - Safety goggles and face shield - N95 respiratorTo protect against concentrated exposure during cleanup.
Waste Disposal - Chemical-resistant gloves - Laboratory coat - Safety gogglesTo prevent contact with contaminated materials.

Operational Plan: Step-by-Step Guidance

A systematic approach is critical for safely handling this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound, especially handling the solid form, should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Pre-use Checklist: Before starting any procedure, ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.

Handling Procedures
  • Weighing: When weighing the solid compound, use a balance inside the fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Dissolving: this compound is soluble in organic solvents like ethanol, methanol, and DMSO.[2] Add the solvent slowly to the solid to avoid splashing.

  • General Handling: Always handle solutions of this compound with care to prevent spills and aerosol formation. Use luer-lock syringes and needles to minimize leakage.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Containment: For small spills, cover with an absorbent material suitable for the solvent used.

  • Neutralization/Decontamination: There is no specific neutralizing agent for this compound. Decontaminate the area by carefully cleaning with soap and water after absorbing the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional protocols.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatible.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound.

ManzamineA_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials weigh Weigh Solid in Fume Hood prep_materials->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe spill Spill Response exposure Personal Exposure Protocol

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manzamine A
Reactant of Route 2
Manzamine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.